1-(4-(4-Chlorophenoxy)phenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBBOAJYBGKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374024 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41150-48-5 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41150-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-CHLOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(4-(4-Chlorophenoxy)phenyl)ethanone, a key chemical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. We will delve into its chemical properties, a robust synthesis protocol grounded in established organic chemistry principles, and its critical role as a versatile building block for complex molecular architectures.
Core Compound Identification and Properties
This compound, also known as 4'-(4-Chlorophenoxy)acetophenone, is a diaryl ether ketone. This structure, which links two aromatic rings via an ether bond and incorporates a ketone functional group, imparts a unique combination of stability and reactivity. This makes it a valuable precursor in multi-step organic syntheses.[1]
The definitive identifier for this compound is its CAS Number: 41150-48-5 .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41150-48-5 | Chem-Impex[1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | Chem-Impex[1] |
| Molecular Weight | 246.69 g/mol | Chem-Impex[1] |
| IUPAC Name | 1-[4-(4-chlorophenoxy)phenyl]ethanone | PubChem[2] |
| Synonyms | 4'-(4-Chlorophenoxy)acetophenone | Chem-Impex[1] |
| Appearance | Pale yellow crystals | Chem-Impex[1] |
| Melting Point | 66-74 °C | Chem-Impex[1] |
| PubChem CID | 2757749 | Chem-Impex[1] |
| Storage | Store at 0-8 °C | Chem-Impex[1] |
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is efficiently achieved via the Friedel-Crafts acylation of 4-chlorophenoxybenzene. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[3][4]
The underlying mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).[3] This acylium ion then attacks the electron-rich aromatic ring of 4-chlorophenoxybenzene. The phenoxy group is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the desired product. The resulting ketone is less reactive than the starting material, which conveniently prevents further acylation reactions.[5][6]
Experimental Workflow: Step-by-Step Synthesis
Objective: To synthesize this compound with high purity.
Materials:
-
4-chlorophenoxybenzene (1 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Protocol:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) in the reaction flask and cool the mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 15 minutes at 0°C.
-
Substrate Addition: Dissolve 4-chlorophenoxybenzene (1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pale yellow crystals of this compound.[1]
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its diaryl ether ketone scaffold is a privileged structure in medicinal chemistry and materials science.[7]
-
Pharmaceutical Synthesis: This compound is a crucial building block for creating more complex active pharmaceutical ingredients (APIs). The aryl ketone framework is found in molecules developed as anti-inflammatory, analgesic, and antimicrobial agents.[7][8] Medicinal chemists utilize this intermediate to systematically modify structures, optimizing for potency, selectivity, and pharmacokinetic properties.
-
Agrochemical Development: It serves as a precursor in the synthesis of advanced fungicides and herbicides.[1] The specific structural motifs can be elaborated to produce compounds that target essential biological pathways in plant pathogens or weeds. For instance, the related compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone is a known intermediate for fungicides.[9]
-
Material Science: The robust diaryl ether linkage provides thermal and chemical stability. This makes it a candidate for incorporation into high-performance polymers and coatings that require resistance to harsh environmental factors.[1][8]
Caption: Role as a key intermediate in various industrial applications.
Safety and Handling
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact with the chemical and solvents. |
| Handling | Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. | Aromatic ketones and chlorinated solvents can be irritants and potentially toxic. |
| Storage | Store in a tightly sealed container in a cool, dry place (0-8 °C recommended).[1] | To prevent degradation and ensure chemical stability. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. | To contain the spill and prevent environmental contamination. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental and public safety. |
Researchers must always consult a comprehensive Safety Data Sheet (SDS) for the specific compound from their supplier before commencing any experimental work.
Conclusion
This compound is a strategically important organic intermediate whose value lies in its versatile diaryl ether ketone structure. Its synthesis via established methods like Friedel-Crafts acylation is reliable and scalable. For researchers in drug discovery, agrochemical science, and materials development, this compound represents a foundational building block for the creation of novel, high-performance molecules. Its continued availability and well-understood reactivity ensure its place in the synthetic chemist's toolbox.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C14H11ClO2) [pubchemlite.lcsb.uni.lu]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]
An In-Depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diaryl ether ketone, 1-(4-(4-Chlorophenoxy)phenyl)ethanone. This document details its physicochemical properties, outlines robust synthetic protocols, and explores its current and potential applications in medicinal chemistry, agriculture, and materials science. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers leveraging this versatile chemical scaffold.
Introduction: The Significance of the Diaryl Ether Ketone Scaffold
The diaryl ether structural motif is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of chemical stability and conformational flexibility allows it to serve as a privileged scaffold in the design of bioactive molecules and advanced polymers. When integrated with a ketone functional group, as in the case of this compound, the resulting molecule becomes a highly versatile intermediate, amenable to a wide array of chemical transformations.
This compound, featuring a 4-chlorophenoxy group linked to a 4-acetylphenyl moiety, presents a valuable building block for creating complex molecular architectures. It is particularly noted as an intermediate in the development of novel anti-inflammatory, analgesic, and herbicidal agents.[1][2] This guide will delve into the core chemical properties, synthesis, and characterization of this important compound.
Physicochemical Properties and Molecular Identifiers
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, data for closely related analogs and computational predictions provide a solid foundation for its expected characteristics.
Chemical Structure and Identifiers
The foundational identity of the compound is established by its structure and standardized chemical identifiers.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-[4-(4-chlorophenoxy)phenyl]ethanone | [3] |
| CAS Number | Not broadly available; often identified by suppliers. | |
| PubChem CID | 2757749 | [3] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [3] |
| Molecular Weight | 246.69 g/mol | [3] |
| InChI Key | KLQBBOAJYBGKHM-UHFFFAOYSA-N | [3] |
Predicted and Analog-Derived Physicochemical Properties
The properties listed below are derived from computational models and experimental data for the closely related isomer, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS: 119851-28-4). These values serve as reliable estimates for predicting the behavior of the title compound in experimental settings.
Table 2: Physicochemical Data
| Property | Predicted/Analog Value | Source |
| Melting Point | 54-56 °C (Isomer) | [4][5] |
| Boiling Point | 369.2 ± 37.0 °C at 760 mmHg (Isomer) | [4][5] |
| Density | 1.3 ± 0.1 g/cm³ (Isomer) | [4][5] |
| Flash Point | 146.5 ± 25.5 °C (Isomer) | [5] |
| XLogP3 | 4.6 (Isomer) | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the formation of a diaryl ether bond, a classic transformation in organic chemistry. Two primary retrosynthetic approaches are considered: Ullmann Condensation and Friedel-Crafts Acylation .
Synthetic Route 1: Ullmann Condensation
The Ullmann condensation is a robust, copper-catalyzed reaction for forming carbon-oxygen bonds between an aryl halide and a phenol.[6] For this target molecule, the most logical pathway involves the coupling of 4-chlorophenol with 1-(4-halophenyl)ethanone (e.g., 4-fluoro- or 4-chloroacetophenone).
Causality of Experimental Design:
-
Catalyst: Copper(I) salts (e.g., CuI) are preferred as they are the active catalytic species. Using metallic copper is also possible but often requires higher temperatures.[7]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the reactants remain in solution at the required high temperatures (often >150 °C).[6]
-
Ligand: While not always necessary, the addition of ligands like phenanthroline or diamines can accelerate the reaction and allow for lower temperatures by stabilizing the copper catalyst.
References
- 1. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 6. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Ketone in Modern Chemistry
1-(4-(4-Chlorophenoxy)phenyl)ethanone is a diaryl ether ketone that has emerged as a molecule of significant interest to the scientific community. Its rigid, well-defined structure, featuring a 4-chlorophenoxy moiety linked to an acetophenone core, makes it a highly valuable scaffold and synthetic intermediate. For researchers in drug discovery, this molecule serves as a foundational building block for novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] In the field of agrochemicals, its derivatives are explored for creating more effective and selective herbicides and pesticides.[1] Furthermore, its inherent thermal and chemical stability lends itself to applications in material science, where it is investigated for the synthesis of advanced polymers and coatings.[1]
This guide provides a comprehensive technical overview of this compound, designed for professionals in research and development. We will delve into its molecular identity, plausible synthetic routes with mechanistic reasoning, a complete workflow for structural and purity validation, and critical safety protocols. The objective is to equip scientists with the foundational knowledge required to expertly handle, synthesize, and analyze this pivotal chemical compound.
Section 1: Molecular Identity and Physicochemical Properties
The unique arrangement of an acetophenone group, a diaryl ether linkage, and a terminal chloro-substituent defines the reactivity and physical characteristics of this molecule.
Core Structural Information
-
IUPAC Name: 1-[4-(4-chlorophenoxy)phenyl]ethanone
-
CAS Number: 21953-69-5
-
Molecular Formula: C₁₄H₁₁ClO₂
-
Molecular Weight: 246.69 g/mol
-
SMILES: CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
-
InChI Key: KLQBBOAJYBGKHM-UHFFFAOYSA-N
Physicochemical Data Summary
Experimental physicochemical data for this compound is not widely published. The table below presents computed properties alongside experimental data for the closely related precursor, 4'-Chloroacetophenone, to provide a comparative context.
| Property | This compound (Computed/Predicted) | 4'-Chloroacetophenone (Experimental)[2] | Rationale for Comparison |
| Melting Point | > 100 °C (Predicted) | 74-76 °C | The larger, more rigid diaryl ether structure increases intermolecular forces, leading to a higher predicted melting point. |
| Boiling Point | ~400 °C (Predicted) | 237.7 °C | Increased molecular weight and polarity significantly raise the boiling point. |
| LogP (Octanol/Water) | ~4.5 (Predicted) | 2.35 | The addition of the phenoxy group increases the molecule's lipophilicity. |
| Water Solubility | Low (Predicted) | 111 mg/L (25 ºC) | The increased lipophilicity suggests significantly lower water solubility compared to its precursor. |
Section 2: Synthesis and Mechanistic Insights
The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. The Williamson ether synthesis is a classic, reliable, and scalable method for this transformation, involving a nucleophilic aromatic substitution (SNAr) mechanism.
Causality in Synthetic Route Selection
The Williamson ether synthesis is chosen over other methods like the Ullmann condensation for several key reasons:
-
Milder Conditions: It typically does not require the very high temperatures (>200 °C) and copper catalysts often associated with the Ullmann reaction.[3]
-
Reagent Accessibility: The starting materials, 4-hydroxyacetophenone and an activated 4-halobenzene (like 1-chloro-4-fluorobenzene or 1,4-dichlorobenzene), are commercially available and relatively inexpensive.
-
Predictability: The SNAr mechanism is well-understood. The reaction is driven by the deprotonation of the phenol to form a potent phenoxide nucleophile, which then attacks an electron-deficient aryl halide. The presence of an electron-withdrawing group (like fluorine or a second chlorine) on the aryl halide activates the ring toward nucleophilic attack.
Synthesis Workflow Diagram
Caption: Proposed Williamson ether synthesis workflow for this compound.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative methodology based on established principles of Williamson ether synthesis.
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. DMF is a polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive.[4]
-
-
Nucleophilic Aromatic Substitution: Add 1-chloro-4-fluorobenzene (1.1 eq) to the mixture.
-
Rationale: 1-chloro-4-fluorobenzene is an excellent electrophile. The fluorine atom is a strong electron-withdrawing group that activates the carbon atom to which the chlorine is attached for nucleophilic attack. Chlorine is the better leaving group in this SNAr context.
-
-
Reaction: Heat the mixture to reflux (approx. 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified this compound.
-
Validation: Dry the purified crystals under vacuum and confirm identity and purity using the analytical techniques described in the following section.
Section 3: Structural Elucidation and Analytical Validation
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity. This constitutes a self-validating system where chromatographic and spectroscopic data converge to provide a complete molecular profile.
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical validation of this compound.
Spectroscopic and Chromatographic Characterization
The following table summarizes the expected data from key analytical techniques. These predictions are based on the known structure of the molecule and data from similar compounds.[5][6]
| Technique | Predicted Key Data & Interpretation |
| ¹H NMR | ~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).~7.0-7.1 ppm (doublet, 2H): Aromatic protons on the chlorophenoxy ring ortho to the ether linkage.~7.4-7.5 ppm (doublet, 2H): Aromatic protons on the chlorophenoxy ring meta to the ether linkage.~7.1-7.2 ppm (doublet, 2H): Aromatic protons on the central phenyl ring ortho to the ether linkage.~7.9-8.0 ppm (doublet, 2H): Aromatic protons on the central phenyl ring meta to the ether linkage (ortho to the acetyl group). |
| ¹³C NMR | ~26 ppm: Acetyl methyl carbon.~197 ppm: Carbonyl carbon (C=O).~118-135 ppm: Aromatic carbons of the chlorophenoxy ring.~119-160 ppm: Aromatic carbons of the central phenyl ring.Note: Specific assignments require 2D NMR experiments. |
| FTIR | ~1680 cm⁻¹: Strong absorption from the aryl ketone C=O stretch.~1240 cm⁻¹: Strong, characteristic absorption from the aryl ether C-O-C asymmetric stretch.~3050-3100 cm⁻¹: C-H stretches of the aromatic rings. |
| Mass Spec (EI) | m/z ~246/248: Molecular ion peak [M]⁺, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.m/z ~231/233: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺).m/z ~121: Fragment corresponding to the 4-acetylphenoxy cation. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is adapted from established procedures for analyzing diaryl ethers and related aromatic compounds.[7][8]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has high absorbance (e.g., 254 nm or 275 nm).
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the purified reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare the sample for analysis by dissolving a precisely weighed amount in acetonitrile to a similar concentration.
-
-
Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to ensure all impurities have eluted (e.g., 10-15 minutes).
-
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for use in further research.
-
Section 4: Safety, Handling, and Toxicology
Hazard Identification (Inferred)
-
Skin/Eye Irritation: Likely to cause skin and eye irritation upon contact.
-
Sensitization: May cause an allergic skin reaction (skin sensitization).
-
Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects, a common feature of chlorinated aromatic compounds.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Avoid release to the environment.[5]
Conclusion
This compound is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value, complex molecules in pharmaceuticals and agrochemicals. Its synthesis is readily achievable through established organic chemistry principles, most notably the Williamson ether synthesis. A robust analytical workflow, combining chromatography for purity assessment and multiple spectroscopic techniques (NMR, FTIR, MS) for structural confirmation, is essential for ensuring the quality required for advanced applications. Adherence to strict safety protocols is paramount to mitigate potential hazards associated with its handling. This guide provides the foundational framework for scientists to confidently and competently work with this important molecular entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
"1-(4-(4-Chlorophenoxy)phenyl)ethanone" IUPAC name
An In-Depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of the chemical compound this compound. It is intended for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This guide delves into the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, analytical characterization, and key applications, grounded in established chemical principles and supported by authoritative data.
Compound Identification and Structure
The nomenclature of a chemical compound is foundational to its study. The name "this compound" is the preferred IUPAC name, which precisely describes its molecular architecture.
-
"ethanone" : Indicates a two-carbon acyl group (acetyl group, CH₃C=O) attached to a larger moiety.
-
"phenyl" : The acetyl group is attached to a benzene ring.
-
"1-(...)" : The attachment is at position 1 of the phenyl ring.
-
"(4-(4-Chlorophenoxy)...)" : At position 4 of this phenyl ring, there is a phenoxy group (-O-C₆H₅). This phenoxy group is itself substituted at its 4th position with a chlorine atom.
This systematic naming leaves no ambiguity about the connectivity of the atoms.
Synonyms and Identifiers
In literature and commercial listings, this compound may be referred to by other names. While the IUPAC name is standard, familiarity with synonyms is crucial for comprehensive literature searches. A closely related, but structurally simpler compound, is 4'-Chloroacetophenone or 1-(4-chlorophenyl)ethanone, which serves as a common building block in organic synthesis.[1][2][3][4]
Molecular Structure
The structure consists of two phenyl rings linked by an ether oxygen, with a chlorine atom on one ring and an acetyl group on the other, both in the para position.
Caption: Skeletal structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification. Data for the parent compound, 4'-Chloroacetophenone (CAS 99-91-2), is often used as a reference point.[5]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₁ClO₂ | Calculated |
| Molecular Weight | 246.69 g/mol | Calculated |
| Appearance | White to off-white solid (Expected) | - |
| Melting Point | Not available; (4'-Chloroacetophenone: 74-76 °C) | [5] |
| Boiling Point | Not available; (4'-Chloroacetophenone: 237.7 °C) | [5] |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Acetone, Ethyl Acetate) and insoluble in water. | - |
Synthesis Protocol: A Mechanistic Approach
As an intermediate, this compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A common and reliable method is the Ullmann Condensation or a related copper-catalyzed coupling of a phenol with an aryl halide.
Principle: The Ullmann condensation is a robust method for forming diaryl ethers. It involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the aryl halide in a copper-mediated cycle.
Proposed Experimental Workflow
This protocol describes the synthesis from 4-chlorophenol and 1-(4-fluorophenyl)ethanone, a common variant of the Ullmann reaction where an activated aryl fluoride is used.
Reactants:
-
4-Chlorophenol
-
1-(4-Fluorophenyl)ethanone
-
Potassium Carbonate (K₂CO₃) as base
-
Copper(I) iodide (CuI) as catalyst (optional, but often improves yield)
-
Dimethylformamide (DMF) as solvent
Protocol:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) to prevent oxidation, especially if a copper catalyst is used.
-
Addition of Reactants: Add 1-(4-fluorophenyl)ethanone (1.1 eq) to the mixture. If using a catalyst, add CuI (0.1 eq).
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.
-
Extraction: If the product does not precipitate cleanly, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR | - Aromatic Protons: Two sets of doublets (AA'BB' systems) in the aromatic region (~6.9-8.0 ppm). The protons on the ring with the acetyl group will be further downfield than those on the chlorophenoxy ring. - Methyl Protons: A singlet at ~2.5 ppm corresponding to the three protons of the acetyl group (CH₃). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~195-200 ppm) for the ketone C=O. - Aromatic Carbons: Multiple signals in the aromatic region (~115-165 ppm). The carbon attached to the oxygen (C-O) and the carbon attached to the acetyl group will be distinct. - Methyl Carbon: A signal in the upfield region (~25-30 ppm) for the acetyl CH₃. |
| Infrared (IR) Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ characteristic of an aryl ketone. - C-O-C Stretch: A distinct band around 1240 cm⁻¹ for the aryl ether linkage. - C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z 246. A characteristic M+2 peak at m/z 248 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: A prominent peak at m/z 231 (loss of CH₃) and a base peak at m/z 43 (CH₃C=O⁺). |
This multi-technique approach provides a self-validating system for structural confirmation, ensuring the material synthesized is indeed the target compound of high purity.
Applications in Research and Development
This compound is not typically an end-product but rather a valuable intermediate.[6][7] Its utility stems from the versatile chemical handles it possesses: the ketone, the ether linkage, and the two aromatic rings, which can be further functionalized.
Core Application Areas
Caption: Primary application areas for the title compound.
-
Pharmaceutical Development: This compound serves as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic activity. Its diaryl ether motif is present in many biologically active compounds. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[6]
-
Agricultural Chemicals: The chlorophenoxy structure is a well-known toxophore in many herbicides. This compound can be used as a building block to create new pesticides and herbicides with tailored specificities and improved efficacy.[7]
-
Material Science: The rigid, aromatic structure can be incorporated into polymers to enhance thermal stability and chemical resistance, making it a candidate for creating advanced, high-performance materials and coatings.[7]
Safety, Handling, and Toxicology
While specific toxicological data for this compound is not widely published, data from structurally related compounds, such as other chlorinated aromatic ketones, provide a strong basis for hazard assessment.[8][9]
Expected Hazards:
-
Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes. Prolonged contact may cause dermatitis.[10]
-
Sensitization: May cause an allergic skin reaction (skin sensitization).[8][9]
-
Aquatic Toxicity: As with many chlorinated aromatic compounds, it is expected to be very toxic to aquatic life with long-lasting effects.[8][9]
Recommended Handling Procedures
Given the expected hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid generating dust. Keep away from sources of ignition. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its likely aquatic toxicity, avoid release to the environment.[8]
References
- 1. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloroace-tophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 4. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 5. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. echemi.com [echemi.com]
- 9. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
"1-(4-(4-Chlorophenoxy)phenyl)ethanone" synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Abstract
This compound is a diaryl ether ketone that serves as a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a stable ether linkage between a 4-chlorophenyl group and a 4-acetylphenyl moiety, makes it a versatile scaffold for further chemical elaboration. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation, focusing on the mechanistic underpinnings and practical considerations of each route. The core of this document delves into two primary, field-proven strategies: the copper-catalyzed Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr) pathway. By examining the causality behind experimental choices—from reagents and catalysts to reaction conditions—this guide offers researchers and process chemists the critical insights needed for efficient and scalable synthesis.
Introduction: The Strategic Importance of Diaryl Ether Ketones
The diaryl ether motif is a common structural feature in a multitude of biologically active compounds and advanced materials. The synthesis of unsymmetrical diaryl ethers, such as this compound, presents a distinct chemical challenge centered on the selective formation of a robust C-O-C bond between two different aromatic systems. The presence of a ketone functionality further enhances the molecule's utility, providing a reactive handle for subsequent transformations in complex synthetic sequences.[2]
This guide is designed for professionals in drug development and chemical research, offering an in-depth analysis of the synthetic methodologies available to construct this valuable intermediate. We will explore the theoretical basis of each pathway, present detailed experimental protocols, and provide a comparative analysis to inform strategic decisions in a laboratory or process development setting.
Core Synthetic Strategies: A Retrosynthetic Analysis
The construction of this compound involves the formation of the central ether bond. Retrosynthetic analysis reveals two logical disconnections, defining the two major forward-synthesis strategies.
Caption: Retrosynthetic analysis of the target molecule.
Pathway A: The Ullmann Condensation Route
The Ullmann condensation is a classic and robust method for forming diaryl ether bonds, involving the copper-promoted coupling of an aryl halide with a phenol.[3][4] While traditional Ullmann reactions required harsh conditions, modern iterations have significantly improved the reaction's efficiency and substrate scope.[5][6]
Principle and Mechanism
The reaction mechanism is centered on a copper catalytic cycle.[7] It is generally accepted to proceed through the formation of an active copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, forming a Cu(III) intermediate. The final step is a reductive elimination event that forges the desired C-O bond and regenerates the active Cu(I) catalyst.[7]
Causality Behind Experimental Choices
-
Catalyst System: Copper is the quintessential catalyst for this transformation.[3] Stoichiometric amounts were used historically, but catalytic systems are now standard. Copper(I) salts like CuI are often preferred as they can enter the catalytic cycle directly. The use of ligands, such as diamines or acetylacetonates, can stabilize the copper intermediates, increase solubility, and accelerate the reaction, often allowing for lower temperatures.[3]
-
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base is critical; stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Cs₂CO₃ is often superior due to its high solubility in organic solvents and its ability to promote the reaction.
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br >> Cl. Aryl iodides and bromides are the most common substrates due to their higher reactivity. The aryl halide should ideally be free of strong coordinating groups that could poison the catalyst.
-
Solvent and Temperature: High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures (often >150 °C) needed to drive the reaction to completion.[3][5]
Detailed Experimental Protocol: Ullmann Ether Synthesis
-
Reactor Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq.), cesium carbonate (1.5 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask, followed by the addition of 1-bromo-4-chlorobenzene (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Experimental workflow for the Ullmann Condensation.
Pathway B: The Nucleophilic Aromatic Substitution (SNAr) Route
Nucleophilic aromatic substitution provides a powerful, often catalyst-free, alternative for constructing diaryl ethers.[8] The reaction's viability hinges on the electronic properties of the aromatic reactants.
Principle and Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] In the first, rate-determining step, the nucleophile (a phenoxide) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring.[9] This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[9] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.
For this mechanism to be efficient, two conditions must be met:
-
The aromatic ring undergoing substitution must possess a good leaving group (F, Cl, Br).
-
The ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. This EWG is crucial for stabilizing the negative charge of the Meisenheimer complex.[9]
In the context of synthesizing this compound, the ideal SNAr strategy involves the reaction of 4-chlorophenol with 1-(4-fluorophenyl)ethanone. Here, the acetyl group (-COCH₃) acts as the necessary EWG, and fluoride is an exceptionally good leaving group for SNAr reactions.
Caption: SNAr addition-elimination mechanism diagram.
Causality Behind Experimental Choices
-
Substrate Selection: The choice of 1-(4-fluorophenyl)ethanone as the electrophile is strategic. The fluorine atom is the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. The para-acetyl group provides the essential resonance stabilization for the anionic intermediate.
-
Base: As with the Ullmann reaction, a base like potassium carbonate (K₂CO₃) is necessary to convert 4-chlorophenol into the more potent 4-chlorophenoxide nucleophile.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or DMF are optimal.[10] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby maximizing its nucleophilicity and accelerating the reaction.
Detailed Experimental Protocol: SNAr Synthesis
This protocol is adapted from a general procedure for the synthesis of 4-aryloxybenzaldehydes.[10][11]
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorophenol (1.0 eq.), 1-(4-fluorophenyl)ethanone (1.0 eq.), and finely ground potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask.
-
Reaction: Heat the mixture to 140-160 °C with efficient stirring. The reaction is typically faster than the Ullmann condensation and can be complete in 2-6 hours. Monitor progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water with stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMSO and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: The crude solid can be purified by recrystallization from ethanol or another suitable solvent to afford the pure product.
Comparative Analysis of Synthesis Pathways
The choice between the Ullmann and SNAr pathways depends on factors like reagent availability, cost, and the desired scale of the reaction.
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Required (Copper-based) | Typically not required |
| Key Reagents | 4-Hydroxyacetophenone + Aryl Halide (Br, I) | 4-Chlorophenol + Activated Aryl Halide (F) |
| Reaction Temp. | High (120-200 °C) | High (140-160 °C) |
| Reaction Time | Longer (12-24 h) | Shorter (2-6 h) |
| Primary Drawback | Catalyst cost, removal, and potential for homocoupling side products | Requires a specifically activated substrate with a strong EWG |
| Advantages | Broader substrate scope for non-activated aryl halides | Catalyst-free, often faster, and simpler work-up |
Purification and Characterization
Independent of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.
-
Purification: Recrystallization is often the most effective method for purifying the solid product, providing high purity material.[12] For more challenging separations, silica gel column chromatography is the standard alternative.
-
Characterization:
-
¹H NMR: The proton NMR spectrum should show distinct signals in the aromatic region corresponding to the two different phenyl rings, as well as a characteristic singlet for the methyl protons of the acetyl group around 2.5 ppm.[13]
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon signal downfield (around 197 ppm).[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch (approx. 1680 cm⁻¹) and characteristic C-O-C ether stretches.[15]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₄H₁₁ClO₂: 246.69 g/mol ).[16]
-
Melting Point: A sharp melting point is indicative of high purity.
-
Conclusion
The synthesis of this compound can be effectively achieved via two primary methodologies: the copper-catalyzed Ullmann condensation and Nucleophilic Aromatic Substitution. The SNAr pathway represents a more modern, efficient, and often more economical approach, provided the appropriately activated fluoro-aromatic substrate is available. The Ullmann condensation, while more traditional, remains a valuable and versatile tool, particularly when the required SNAr substrate is not readily accessible. A thorough understanding of the mechanisms, operational parameters, and limitations of both pathways empowers the research and development scientist to make informed strategic decisions, leading to the successful and scalable production of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. scribd.com [scribd.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. rsc.org [rsc.org]
- 15. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 16. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
The Spectroscopic Signature of 1-(4-(4-Chlorophenoxy)phenyl)ethanone: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-(4-Chlorophenoxy)phenyl)ethanone, a molecule of significant interest in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its characteristic spectroscopic signatures. By understanding the principles behind the spectral data, researchers can effectively identify, characterize, and quantify this compound in various experimental settings.
Introduction
This compound, also known by its common synonym 4'-(p-chlorophenoxy)acetophenone, is a ketone derivative with a diaryl ether linkage. Its molecular structure, consisting of a 4-chlorophenoxy group attached to a phenyl ethanone moiety, gives rise to a unique and identifiable spectroscopic profile. This guide will delve into the analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. A thorough understanding of these spectral characteristics is paramount for unambiguous compound identification, purity assessment, and elucidation of its role in chemical reactions.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectral data. The presence of two distinct aromatic rings, an ether linkage, a carbonyl group, and a methyl group will each manifest in a predictable manner across the different spectroscopic techniques.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Protons ortho to the acetyl group |
| ~7.4 | Doublet | 2H | Protons of the chlorophenyl ring ortho to the chlorine |
| ~7.0 | Doublet | 2H | Protons ortho to the ether linkage |
| ~7.0 | Doublet | 2H | Protons of the chlorophenyl ring meta to the chlorine |
| 2.5 | Singlet | 3H | Methyl protons of the acetyl group |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation:
The downfield chemical shift of the protons ortho to the acetyl group (~7.9 ppm) is due to the electron-withdrawing nature of the carbonyl group. The protons on the two aromatic rings will likely appear as two sets of doublets, characteristic of para-substituted benzene rings. The methyl protons of the acetyl group will appear as a sharp singlet at approximately 2.5 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the symmetry in the para-substituted rings, the ¹³C NMR spectrum of this compound will show fewer signals than the total number of carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~162 | Aromatic carbon attached to the ether oxygen (acetophenone side) |
| ~156 | Aromatic carbon attached to the ether oxygen (chlorophenyl side) |
| ~132 | Quaternary aromatic carbon attached to the acetyl group |
| ~131 | Aromatic CH carbons ortho to the acetyl group |
| ~130 | Aromatic CH carbons of the chlorophenyl ring ortho to the chlorine |
| ~129 | Quaternary aromatic carbon attached to the chlorine |
| ~120 | Aromatic CH carbons ortho to the ether linkage |
| ~118 | Aromatic CH carbons of the chlorophenyl ring meta to the chlorine |
| ~26 | Methyl carbon of the acetyl group |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly.
Interpretation:
The carbonyl carbon is the most deshielded, appearing at the lowest field (~197 ppm). The aromatic carbons will appear in the range of 118-162 ppm, with the carbons directly attached to the electronegative oxygen and chlorine atoms appearing at lower fields. The methyl carbon will be the most shielded, appearing at the highest field (~26 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse program. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 246/248 | Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom. |
| 231/233 | [M - CH₃]⁺ |
| 139/141 | [Cl-C₆H₄-O]⁺ or [CH₃CO-C₆H₄]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Interpretation:
The molecular ion peak at m/z 246 (for ³⁵Cl) and 248 (for ³⁷Cl) in a roughly 3:1 ratio will confirm the molecular weight and the presence of one chlorine atom. The fragmentation pattern will be dominated by the cleavage of the acyl group, leading to a strong peak at m/z 43 (acetyl cation), which is often the base peak. Other significant fragments will arise from the cleavage of the ether bond and fragmentation of the aromatic rings.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source (70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.
Caption: General workflow for obtaining an EI mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (methyl) |
| ~1680 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretches |
| ~1250 | Strong | Aryl-O-Aryl ether stretch (asymmetric) |
| ~1170 | Medium | In-plane C-H bending |
| ~830 | Strong | para-disubstituted C-H out-of-plane bend |
| ~1090 | Medium | C-Cl stretch |
Interpretation:
The IR spectrum will be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1500 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl ether linkage.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of this compound. This technical guide has outlined the expected spectral data and provided the fundamental protocols for their acquisition and interpretation. By leveraging this information, researchers can confidently identify and utilize this compound in their scientific endeavors.
"1-(4-(4-Chlorophenoxy)phenyl)ethanone" mechanism of action
An In-depth Technical Guide to the Elucidation of the Mechanism of Action for 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Abstract
This compound is a diaryl ether derivative recognized primarily as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals. While its utility as a chemical building block is established, its intrinsic biological activity and specific mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential pharmacological and toxicological profile of this compound. We synthesize information from structurally related molecules to propose putative biological targets and signaling pathways. This document details a logical, multi-tiered experimental strategy—encompassing in silico, in vitro, and cell-based assays—designed to systematically elucidate its mechanism of action. The protocols and workflows described herein are intended to serve as a self-validating system to generate robust, publication-quality data for a compound of nascent scientific interest.
Introduction and Current Landscape
This compound, a ketone featuring a chlorophenoxy moiety, serves as a key precursor in the synthesis of a variety of bioactive molecules. Its documented applications include the production of anti-inflammatory and analgesic drugs, as well as agricultural fungicides and herbicides[1]. The presence of the halogenated phenoxy ring and the acetophenone core suggests a potential for direct interaction with biological systems, a characteristic common among chlorinated aromatic compounds[2].
Despite its widespread use in synthetic chemistry, a significant knowledge gap exists regarding the direct pharmacological effects of this compound itself. Is it merely an inert scaffold, or does it possess its own bioactivity that could contribute to the efficacy or toxicity of its derivatives? This guide is predicated on the hypothesis that its structural motifs—the chlorophenol and acetophenone groups—confer a potential for specific molecular interactions. We will explore a series of testable hypotheses based on the known activities of analogous structures.
Postulated Mechanisms and Potential Biological Targets
Based on the established activities of structurally related compounds, we can postulate several potential mechanisms of action for this compound. These hypotheses form the basis of the investigational workflow outlined in this guide.
-
Enzyme Inhibition: Many acetophenone derivatives are known to be effective enzyme inhibitors[3]. Given its role as a precursor to anti-inflammatory drugs, cyclooxygenase (COX-1 and COX-2) enzymes represent primary targets of interest. Furthermore, related structures have shown inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases[3]. An azo-derivative of a similar structure has also been investigated as an inhibitor of Cytochrome P450 (CYP) enzymes, suggesting a potential for drug-drug interactions.
-
Nuclear Receptor Modulation: Chlorophenols, a key structural component of the target molecule, are recognized as potential endocrine-disrupting chemicals (EDCs)[4]. They have been shown to interact with nuclear receptors, particularly the estrogen receptor (ER) and thyroid hormone receptor (TR)[4]. Therefore, this compound may exhibit agonistic or antagonistic activity at these receptors. This is a critical avenue for investigation, especially from a toxicological perspective.
-
Antimicrobial and Fungicidal Activity: The compound is a known intermediate for fungicides[5][6]. While this activity is prominent in its derivatives, the parent compound may possess intrinsic fungicidal properties, potentially through mechanisms like ergosterol biosynthesis inhibition or cell membrane disruption.
A Validated Experimental Workflow for Mechanistic Elucidation
To systematically investigate these hypotheses, a tiered approach is recommended, moving from computational prediction to biochemical assays and finally to functional cell-based models. This workflow ensures that resources are directed toward the most plausible targets and provides layers of validation for any observed effects.
Workflow Diagram: Elucidating the Mechanism of Action
Caption: A multi-tiered workflow for investigating the mechanism of action.
Tier 1: In Silico Screening and Target Prioritization
The initial step involves using the compound's structure to predict its most likely biological targets through computational means.
Protocol: Molecular Docking Simulation
-
Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem CID: 2757749). Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Library Preparation: Download the crystal structures of high-priority potential targets from the Protein Data Bank (PDB). Suggested targets include:
-
Human COX-1 (PDB: 1EQG) and COX-2 (PDB: 5IKR)
-
Human Acetylcholinesterase (PDB: 4EY7)
-
Human Estrogen Receptor Alpha (PDB: 1A52)
-
Candida albicans Lanosterol 14α-demethylase (PDB: 5V5Z)
-
-
Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the active site of each prepared receptor. Define the search space (grid box) to encompass the known ligand-binding pocket.
-
Analysis and Prioritization: Rank the targets based on the predicted binding affinity (e.g., kcal/mol). Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues are plausible. Targets with the best scores and most logical binding poses are prioritized for in vitro validation.
Tier 2: In Vitro Biochemical Validation
This tier aims to confirm the predictions from the in silico screening by demonstrating direct physical interaction and quantifying the inhibitory effect.
Protocol: Generic Enzyme Inhibition Assay (Spectrophotometric)
This protocol can be adapted for enzymes like AChE or COX where the reaction produces a colored product.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the compound in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Prepare solutions of the target enzyme and its specific chromogenic substrate at optimal concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the compound dilution (or DMSO for control).
-
Add 25 µL of the enzyme solution. Incubate for 15 minutes at the optimal temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the change in absorbance over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the reaction rate for each concentration.
-
Normalize the rates to the control (DMSO only) to determine the percent inhibition.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Hypothetical IC50 (µM) |
| COX-2 | -9.5 | 15.2 |
| Acetylcholinesterase | -8.1 | 45.8 |
| Estrogen Receptor α | -7.9 | > 100 (No inhibition) |
| Fungal CYP51 | -9.1 | 22.5 |
| Caption: Table summarizing hypothetical data from Tier 1 and 2 experiments. |
Tier 3: Cell-Based Functional Assays
After confirming a direct interaction, the next logical step is to determine if this interaction translates to a functional effect in a relevant biological context.
Protocol: Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 5, 10, 25 µM).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Quantification of Nitric Oxide (NO):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Quantify the amount of nitrite (a stable product of NO) using the Griess Reagent system according to the manufacturer's protocol.
-
Measure absorbance at 540 nm and calculate the nitrite concentration based on a standard curve. A dose-dependent decrease in NO production indicates anti-inflammatory activity.
-
Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of the NF-κB pathway by the compound.
Trustworthiness and Self-Validation
Conclusion for Researchers
This compound stands as a molecule of unrealized research potential. While its role as a synthetic intermediate is clear, its intrinsic bioactivity is an open question. The experimental framework detailed in this guide provides a clear and robust roadmap for any scientist seeking to characterize its mechanism of action. By systematically progressing through computational, biochemical, and cellular assays, researchers can effectively move this compound from a simple catalog chemical to a well-understood bioactive agent, contributing valuable knowledge to the fields of pharmacology, toxicology, and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-(4-(4-Chlorophenoxy)phenyl)ethanone Derivatives: A Technical Guide for Drug Discovery
Introduction: The Prominence of the Diphenyl Ether Scaffold
In the landscape of medicinal chemistry, the diphenyl ether moiety represents a privileged scaffold, a structural framework that consistently appears in biologically active compounds. At the heart of this guide is 1-(4-(4-Chlorophenoxy)phenyl)ethanone , a versatile starting material that serves as a gateway to a diverse array of derivatives with significant therapeutic promise. The inherent chemical reactivity of its ethanone group, coupled with the physicochemical properties imparted by the chlorophenoxy-phenyl backbone, makes it an ideal candidate for chemical modification and the exploration of novel biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of derivatives stemming from this core molecule, with a particular focus on the widely studied chalcone series. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is not only informative but also strategically insightful for the design of future therapeutic agents.
Strategic Derivatization: The Claisen-Schmidt Condensation Pathway to Bioactive Chalcones
The primary and most effective strategy for unlocking the biological potential of this compound is its conversion into chalcones (1,3-diaryl-2-propen-1-ones).[1][2] This is typically achieved through the base-catalyzed Claisen-Schmidt condensation, a robust and versatile reaction that allows for the introduction of a wide range of substituents on the second aromatic ring, thereby enabling a thorough investigation of structure-activity relationships.[2][3][4]
Experimental Protocol: Synthesis of Chalcone Derivatives
The following is a generalized, yet detailed, protocol for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted benzaldehydes
-
Ethanol (or other suitable solvent)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (typically 10-60%)[2]
-
Glacial acetic acid or dilute hydrochloric acid (for neutralization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve equimolar amounts of this compound and a selected substituted benzaldehyde in a minimal amount of ethanol with gentle stirring.
-
Catalysis: While maintaining the reaction mixture at a cool temperature (0-25°C) using an ice bath, slowly add the aqueous NaOH or KOH solution dropwise with continuous, vigorous stirring.[4] The concentration of the base can be varied to optimize the reaction conditions.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to neutralize the excess base.[5]
-
Isolation: The precipitated solid, the chalcone derivative, is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[1]
Causality Behind Experimental Choices:
-
The use of a base catalyst is crucial for the deprotonation of the α-carbon of the ethanone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
-
Maintaining a low temperature during the addition of the base helps to control the reaction rate and minimize side reactions, such as the Cannizzaro reaction of the aldehyde.[2]
-
The final acidification step is necessary to protonate the resulting alkoxide and neutralize the catalyst, facilitating the precipitation of the chalcone product.
A Spectrum of Biological Activities: From Microbes to Mammalian Cells
The structural modifications introduced through the synthesis of chalcone and other derivatives of this compound have been shown to elicit a broad range of biological responses. This section will delve into the key therapeutic areas where these compounds have demonstrated significant potential.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Chalcones derived from this compound have emerged as promising candidates in this arena.
Mechanism of Action:
The antimicrobial efficacy of chalcones is often attributed to the presence of the α,β-unsaturated keto functional group, which can act as a Michael acceptor and interact with biological nucleophiles, such as the thiol groups of cysteine residues in essential microbial enzymes and proteins, leading to their inactivation.[1][5]
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly halogens (e.g., chloro, bromo) or nitro groups, on the aromatic rings generally enhances antimicrobial activity.[6] This is likely due to an increase in the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack.
-
Hydroxyl Groups: The position of hydroxyl groups on the aromatic rings can significantly influence activity. For instance, a hydroxyl group at the C-4 position has been associated with antibacterial effects.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the chalcone derivatives in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
| Derivative | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Chalcone 1 | 4-Chloro | 25 | 50 |
| Chalcone 2 | 4-Nitro | 12.5 | 25 |
| Chalcone 3 | 4-Hydroxy | 50 | 100 |
| Chalcone 4 | 2,4-Dichloro | 12.5 | 25 |
Note: The data in this table is illustrative and based on general trends observed in the literature.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Chalcone derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[8][9][10]
Mechanism of Action:
-
Induction of Apoptosis: Many chalcones trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases 9 and 3, or the extrinsic pathway, initiated by the binding of death ligands to cell surface receptors.[11]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, thereby preventing cancer cell proliferation.[8]
-
Inhibition of Tubulin Polymerization: Some chalcone derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[8]
Signaling Pathways Implicated in Anticancer Activity:
The anticancer effects of these chalcones are often mediated through the modulation of key signaling pathways that are dysregulated in cancer.
References
- 1. rltsc.edu.in [rltsc.edu.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. ijpcat.com [ijpcat.com]
- 7. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone as a Chalcone Precursor
Abstract
This technical guide provides a comprehensive overview of 1-(4-(4-chlorophenoxy)phenyl)ethanone, a key precursor in the synthesis of chalcones. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their wide range of biological activities. This document delves into the chemical properties of the precursor, the mechanistic intricacies of the Claisen-Schmidt condensation for chalcone synthesis, a detailed, field-proven experimental protocol, and the importance of structural characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical insights into the utilization of this versatile precursor.
Introduction: The Significance of Chalcones and their Precursors
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one core. This structural motif is responsible for the diverse and potent biological activities exhibited by these molecules, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1] The therapeutic potential of chalcones has established them as privileged scaffolds in drug discovery and development.
The synthesis of these valuable compounds predominantly relies on the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde.[2][3] The choice of the acetophenone precursor is a critical determinant of the final chalcone's structure and, consequently, its biological activity. This compound is a particularly noteworthy precursor, as it introduces a diaryl ether linkage and a chloro-substituent, moieties known to modulate the pharmacological profile of organic molecules. This guide will focus on the effective utilization of this precursor in the synthesis of novel chalcone derivatives.
Profile of the Precursor: this compound
This compound is a solid organic compound that serves as the ketone component in the Claisen-Schmidt condensation. Its structure, featuring a 4-chlorophenoxy group attached to a phenyl ethanone backbone, offers a unique combination of steric and electronic properties that influence its reactivity and the characteristics of the resulting chalcones.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | - |
| Molecular Weight | 246.69 g/mol | - |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DMSO) | General Chemical Principles |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the ethanone group around δ 2.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of doublets and doublets of doublets corresponding to the protons on the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 197 ppm and a signal for the methyl carbon around δ 26 ppm. The aromatic carbons would appear in the δ 115-160 ppm region.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations for the ether linkage and C-Cl stretching vibrations.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones.[2][3] It involves the base-catalyzed reaction between an enolizable ketone (in this case, this compound) and a non-enolizable aromatic aldehyde.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically hydroxide or an alkoxide, abstracts an acidic α-proton from the methyl group of the acetophenone precursor, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate anion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.
The driving force for the dehydration step is the formation of an extended conjugated system, which imparts significant stability to the chalcone molecule.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of a Representative Chalcone
The following is a generalized, yet detailed, protocol for the synthesis of a chalcone derivative, for instance, (E)-1-(4-(4-chlorophenoxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, via the Claisen-Schmidt condensation. This protocol is based on established methodologies for similar reactions and should be adapted and optimized for specific substrates and scales.[2][4][5]
Materials and Reagents
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Distilled water
-
Ethyl acetate (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0-1.2 eq) in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically a 10-50% solution, 2-3 eq) dropwise. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The reaction mixture will typically change color and may become cloudy or form a precipitate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone indicates the reaction is proceeding. The reaction is typically stirred at room temperature for 2-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH 2-3). This will precipitate the chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water to remove any remaining base and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-(4-(4-Chlorophenoxy)phenyl)ethanone: A Technical Guide for Medicinal Chemists
Abstract
The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1] This technical guide delves into the untapped potential of a specific diaryl ether ketone, 1-(4-(4-Chlorophenoxy)phenyl)ethanone , as a versatile starting point for the development of novel therapeutics. We will explore its synthetic accessibility and propose several data-driven avenues for its application in medicinal chemistry, including the development of anti-inflammatory, anticancer, kinase inhibitor, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable, detailed experimental protocols to empower further investigation.
Introduction: The Strategic Value of the Diaryl Ether Ketone Scaffold
The unique physicochemical properties of the diaryl ether linkage, including its metabolic stability and ability to adopt specific conformations, make it a highly sought-after component in drug design.[1] When combined with a ketone functional group, as in This compound , the resulting scaffold offers a rich platform for chemical modification and interaction with biological targets. The presence of the ketone provides a key handle for derivatization, while the chlorophenoxy group can influence binding affinity and metabolic fate. This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. This guide will illuminate the pathways from this promising starting material to potential clinical candidates.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This well-established method allows for the gram-scale production of the core scaffold, making it an accessible starting point for a library of derivatives.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from the synthesis of a structurally similar compound.[2]
-
Reaction Setup: To a solution of 4-chlorophenoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃, 1.2-2.5 eq), at 0-5°C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Potential Applications in Medicinal Chemistry
The structural features of this compound suggest several promising avenues for drug discovery. The following sections outline key therapeutic areas, hypothesized mechanisms of action, and detailed protocols for preliminary evaluation.
Development of Novel Anti-inflammatory Agents
The diaryl ether scaffold is present in known anti-inflammatory drugs, and benzophenone derivatives have shown potent anti-inflammatory effects.[3][4] A plausible mechanism of action for derivatives of our core compound is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4] The diaryl ether motif can be tailored to fit into the active site of COX-2, and modifications to the acetyl group of our core scaffold can further enhance this selectivity.
Caption: Workflow for the evaluation of anti-inflammatory potential.
This protocol is based on established methods for evaluating COX inhibitors.[5]
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, add the test compound (dissolved in DMSO, final concentration typically 0.1-100 µM) to the enzyme solution and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): After a set reaction time, stop the reaction and quantify the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
This is a standard model for assessing acute inflammation.[6][7]
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Probing for Anticancer Activity
The diaryl ether scaffold is found in several anticancer agents, including kinase inhibitors.[8] Derivatives of this compound, such as chalcones, can be synthesized and evaluated for their antiproliferative activity.
Chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including ATP depletion and activation of caspases.[9][10] Furthermore, the diaryl ether ketone core could serve as a scaffold for targeting protein kinases that are dysregulated in cancer.
Caption: Workflow for the evaluation of anticancer potential.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, Huh-7 for liver cancer) and a normal cell line (e.g., MRC-5) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 values.
Scaffolding for Kinase Inhibitors
The diaryl ether motif is a key feature of several approved and investigational kinase inhibitors.[8] The structural rigidity and potential for specific hydrogen bonding interactions make it an attractive scaffold for targeting the ATP-binding site of kinases.
The p38 MAPK family, implicated in inflammatory diseases and cancer, represents a potential target class for inhibitors derived from our core compound.[11] The flexibility of the diaryl ether linker and the potential for modification at the acetyl group and aromatic rings allow for the fine-tuning of selectivity towards specific kinases.
Caption: Workflow for the discovery of kinase inhibitors.
This is a robust method for quantifying kinase activity and inhibition.[11]
-
Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing the purified kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Separation: After the incubation period, separate the phosphorylated product from the non-phosphorylated substrate using capillary electrophoresis. The difference in charge allows for their separation.
-
Detection: Detect the fluorescent signals of the substrate and product.
-
Data Analysis: Calculate the percentage of substrate conversion to product. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Exploration of Antiviral Potential
Diaryl ethers and related diketones have demonstrated in vitro activity against a range of RNA and DNA viruses.[12][13][14] The mechanism of action can be diverse, targeting either viral enzymes or host factors essential for viral replication.
Derivatives of this compound could be designed to inhibit key viral enzymes. Alternatively, they could modulate host cell kinases that are hijacked by viruses for their replication.[15]
Caption: Workflow for the evaluation of antiviral potential.
-
Cell Seeding: Seed a suitable host cell line in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the cells, followed by a predetermined amount of virus. Include cell controls (no virus), virus controls (no compound), and a positive control (a known antiviral drug).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 3-5 days).
-
CPE Assessment: Visually score the CPE in each well or quantify cell viability using a colorimetric method (e.g., MTT assay).
-
Data Analysis: Determine the EC50 (the concentration of compound that protects 50% of cells from virus-induced CPE) and the CC50 (the concentration of compound that reduces the viability of uninfected cells by 50%). The selectivity index (SI) is calculated as CC50/EC50.
Structure-Activity Relationship (SAR) and Lead Optimization
Initial screening will likely yield several "hit" compounds. The next crucial step is to build a structure-activity relationship to guide the optimization of these hits into potent and selective "lead" compounds.
| Structural Moiety | Potential Modifications | Rationale |
| Acetyl Group | Conversion to chalcones, pyrazoles, or other heterocycles. | To explore different binding modes and interactions with the target protein. |
| Chlorine on Phenoxy Ring | Substitution with other halogens (F, Br, I) or small alkyl/alkoxy groups. | To modulate lipophilicity, electronic properties, and potential halogen bonding interactions. |
| Diaryl Ether Linkage | Replacement with a thioether or other bioisosteres. | To alter the conformational flexibility and metabolic stability. |
| Aromatic Rings | Introduction of various substituents (e.g., hydroxyl, amino, nitro groups). | To probe for additional hydrogen bonding or electrostatic interactions within the binding pocket. |
Conclusion
This compound represents a chemically tractable and strategically valuable starting point for the discovery of novel therapeutic agents. Its diaryl ether ketone core is a privileged scaffold with demonstrated potential across multiple therapeutic areas. The experimental protocols and strategic workflows outlined in this guide provide a robust framework for medicinal chemists to unlock the full potential of this compound and its derivatives. Through systematic synthesis, screening, and optimization, it is highly plausible that novel drug candidates with significant clinical utility will emerge from this promising chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral activity of some beta-diketones. 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral activity of some beta-diketones. 3. Aryl bis(beta-diketones). Antiherpetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Novel Anti-Viral Strategies for Lipid-Enveloped Viruses - University of Notre Dame - Figshare [curate.nd.edu]
"1-(4-(4-Chlorophenoxy)phenyl)ethanone" for agrochemical synthesis
An In-Depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone for Agrochemical Synthesis
Introduction: The Strategic Importance of a Core Moiety
In the intricate landscape of agrochemical development, the identification and utilization of versatile chemical intermediates are paramount to innovation and efficiency. This compound emerges as such a pivotal building block. This diaryl ether ketone is not merely a laboratory curiosity but a cornerstone intermediate, primarily valued for its role in the synthesis of advanced fungicides and other crop protection agents.[1] Its molecular architecture, featuring a stable diaryl ether linkage and a reactive ethanone group, provides a robust scaffold for constructing complex, biologically active molecules. While it also finds utility in pharmaceutical and material science research, its most significant industrial impact lies within the agrochemical sector, where it serves as a key precursor to high-value active ingredients.[1] This guide offers a detailed exploration of its synthesis, properties, and application, tailored for researchers and scientists in the field.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a clear fingerprint for researchers to validate their synthetic outcomes.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁ClO₂ | PubChem |
| Molecular Weight | 246.69 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Generic |
| Melting Point | 96-99 °C | Generic |
| Boiling Point | ~396.5 °C at 760 mmHg (Predicted) | Generic |
| CAS Number | 39099-16-6 | PubChem |
Note: Spectroscopic data is often compared against known standards. For a similar, yet simpler structure, 1-(4-chlorophenyl)ethanone, extensive spectral data including IR, NMR, and Mass Spectrometry is available through public databases like the NIST WebBook, which can serve as a useful reference point for interpreting the spectra of the target compound.[2][3][4][5]
Core Synthesis Methodologies: Building the Diaryl Ether Ketone
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The two most prominent and industrially relevant routes are the Ullmann Condensation for ether bond formation followed by acylation, or the Friedel-Crafts acylation of a pre-formed diaryl ether.
Method 1: Ullmann Condensation Pathway
The Ullmann condensation is a classic and robust copper-catalyzed reaction for the formation of diaryl ethers.[6][7] This pathway involves coupling an aryl halide with a phenoxide. For the synthesis of our target molecule, this typically involves reacting the sodium or potassium salt of 4-hydroxyacetophenone with 1-chloro-4-iodobenzene or a similarly activated aryl halide.
Causality and Rationale: The use of a copper catalyst is essential as it facilitates the nucleophilic aromatic substitution, which is otherwise difficult to achieve with unactivated aryl halides.[6][8] The reaction mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[7][8] High temperatures are often required to drive the reaction to completion, and polar, high-boiling solvents like DMF or NMP are typically employed.[6][9]
Caption: Ullmann Condensation workflow for synthesis.
Experimental Protocol: Ullmann Condensation
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reactant Addition: Add 1-chloro-4-iodobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain under a nitrogen atmosphere for 12-24 hours, monitoring progress by TLC.
-
Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Method 2: Friedel-Crafts Acylation Pathway
An alternative and highly effective route is the Friedel-Crafts acylation of 4-chlorophenoxybenzene.[10][11] This electrophilic aromatic substitution reaction uses an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[12][13]
Causality and Rationale: The Lewis acid catalyst is crucial as it complexes with the acylating agent to generate a highly reactive acylium ion (CH₃CO⁺) or a polarized complex, which acts as the electrophile. The electron-rich 4-chlorophenoxybenzene then attacks this electrophile. The phenoxy group is an ortho-, para-director; due to steric hindrance from the bulky phenoxy group, the acylation occurs predominantly at the para-position of the unsubstituted phenyl ring, leading to the desired product with high regioselectivity. A stoichiometric amount of the catalyst is required because the product ketone can also form a complex with the Lewis acid, deactivating it.[11]
Caption: Friedel-Crafts Acylation workflow for synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM).
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 4-chlorophenoxybenzene (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the organic layer.
-
Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the final product.
Application in Agrochemical Synthesis: A Gateway to Fungicides
This compound is a highly valued intermediate for producing potent agrochemicals. A prominent example is its use in the synthesis of Difenoconazole, a broad-spectrum triazole fungicide. The synthesis of the closely related precursor, 2-chloro-4-(4-chlorophenoxy)-acetophenone, is a key step in a patented method for producing this fungicide, highlighting the industrial relevance of this chemical scaffold.[14]
The ethanone group provides a reactive handle for further chemical transformations, such as halogenation at the alpha-carbon, followed by substitution with a triazole ring and subsequent functional group manipulations to build the final, complex fungicidal molecule.
Caption: Synthetic workflow from intermediate to fungicide.
Safety and Handling: A Researcher's Responsibility
Working with chlorinated aromatic compounds requires strict adherence to safety protocols. While specific data for the title compound is limited, data for closely related structures provides essential guidance. For instance, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[15][16][17]
| Hazard Information | Precautionary Measures |
| GHS Classification | Warning: May cause an allergic skin reaction (H317). Very toxic to aquatic life with long-lasting effects (H410).[15][16][17] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[16][18] Use in a well-ventilated area or under a chemical fume hood.[18] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[16][17] Wash hands thoroughly after handling. Avoid release to the environment.[17] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[16] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[16] |
Conclusion
This compound stands as a testament to the power of key intermediates in modern chemical synthesis. Its robust and efficient production via established methodologies like the Ullmann condensation and Friedel-Crafts acylation makes it an accessible and valuable resource for the agrochemical industry. The ability to readily transform its functional groups allows researchers to construct sophisticated molecules for crop protection, directly contributing to global food security. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to innovate in this critical field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 15. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. biosynth.com [biosynth.com]
- 18. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4-(4-Chlorophenoxy)phenyl)ethanone, a key intermediate in the synthesis of various organic molecules. The document delves into the historical context of its related chemical structures, details its primary synthetic routes with mechanistic insights, outlines established experimental protocols, and explores its applications in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical methodologies.
Introduction and Core Concepts
This compound, also known by its synonym 4'-(4-Chlorophenoxy)acetophenone, is an aromatic ketone characterized by a central phenoxy linkage connecting a 4-chlorophenyl group and a 4-acetylphenyl group. Its chemical structure, possessing both a halogenated diaryl ether backbone and a reactive ketone functional group, makes it a versatile building block in organic synthesis.
The significance of this molecule lies in its utility as a precursor to more complex chemical entities. The diaryl ether motif is a common feature in a range of biologically active compounds, while the acetyl group provides a reactive site for further chemical transformations. This guide will explore the synthesis and history of this compound, providing a detailed look at the chemical principles that underpin its creation and use.
Historical Context and Discovery
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the development of fundamental organic reactions, namely the Ullmann condensation and the Friedel-Crafts acylation. The diaryl ether linkage is a classic example of a structure accessible through Ullmann-type reactions, first reported by Fritz Ullmann in the early 20th century[1]. The subsequent addition of the acetyl group is a hallmark of Friedel-Crafts chemistry.
The compound's more recent history is defined by its role as a key intermediate. For instance, a closely related analog, 2-chloro-4-(4-chlorophenoxy)-acetophenone, is a critical precursor in the synthesis of the widely used agricultural fungicide, difenoconazole[2][3]. This underscores the industrial relevance of the 4-(4-chlorophenoxy)acetophenone scaffold. Furthermore, the structural similarity to the anti-hyperlipidemic drug fenofibrate, which features a 4-chlorobenzoyl group instead of an acetyl group, points to the potential for this and similar intermediates in the development of pharmaceutical agents[4][5][6][7].
Synthesis and Mechanistic Pathways
The synthesis of this compound can be approached through several well-established organic chemistry reactions. The most logical and industrially relevant methods involve the formation of the diaryl ether bond followed by the introduction of the acetyl group, or vice-versa.
Primary Synthetic Routes
Two principal synthetic strategies are viable for the preparation of this compound:
-
Route A: Ether Formation followed by Acylation. This is often the preferred route. It begins with the synthesis of 4-chlorophenoxybenzene, which is then acylated.
-
Route B: Acylation followed by Ether Formation. This route starts with a pre-acetylated phenol derivative which is then coupled with a chlorobenzene derivative.
Detailed Mechanistic Discussion
Route A: Friedel-Crafts Acylation of 4-Chlorophenoxybenzene
This is the most direct and widely applicable method.
Step 1: Synthesis of 4-Chlorophenoxybenzene via Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ether bonds, typically involving a copper catalyst to couple an aryl halide with a phenol[1].
-
Reaction: 4-chlorophenol reacts with an aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene) in the presence of a copper catalyst and a base.
-
Mechanism: The reaction is thought to proceed through a copper(I) phenoxide intermediate which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst.
Step 2: Friedel-Crafts Acylation
The resulting 4-chlorophenoxybenzene is then acylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reaction: 4-chlorophenoxybenzene reacts with acetyl chloride in the presence of AlCl₃.
-
Mechanism: The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the 4-chlorophenoxybenzene. The phenoxy group is an ortho-, para-director, leading to substitution primarily at the para position due to less steric hindrance. A final deprotonation step restores the aromaticity of the ring and yields the desired product.
Route B: Williamson Ether Synthesis Approach
This route involves the formation of the ether bond as the final step.
-
Reaction: The sodium salt of 4-hydroxyacetophenone is reacted with 1,4-dichlorobenzene.
-
Mechanism: This is a nucleophilic aromatic substitution reaction. The phenoxide ion acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the 1,4-dichlorobenzene ring. This reaction is generally less favored than the Friedel-Crafts acylation of the pre-formed ether due to the deactivating effect of the acetyl group on the phenoxide nucleophilicity and the relative inertness of aryl halides to nucleophilic substitution.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of diaryl ether ketones, particularly drawing from procedures for analogous compounds[2].
Synthesis of 4-Chlorophenoxybenzene (Intermediate)
Materials:
-
4-chlorophenol
-
1-bromo-4-chlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere.
-
Add 1-bromo-4-chlorobenzene (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 150-160°C and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chlorophenoxybenzene.
Synthesis of this compound
Materials:
-
4-Chlorophenoxybenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-chlorophenoxybenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Characterization and Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| CAS Number | 41150-48-5 |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not consistently reported |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons as doublets in the range of δ 6.9-8.0 ppm. The methyl protons of the acetyl group would appear as a sharp singlet around δ 2.6 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the δ 115-160 ppm region. The carbonyl carbon of the ketone is expected around δ 196-198 ppm, and the methyl carbon around δ 26-27 ppm.
-
FTIR (cm⁻¹): A strong absorption band for the carbonyl (C=O) stretch is expected around 1680 cm⁻¹. C-O-C ether stretching bands would appear in the 1250-1180 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 246, with a characteristic M+2 peak at m/z 248 due to the ³⁷Cl isotope. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 231.
Applications and Significance
This compound serves as a valuable intermediate in several key industrial sectors.
Agrochemicals
The most well-documented application of this structural class is in the synthesis of fungicides. The chlorinated derivative, 2-chloro-4-(4-chlorophenoxy)-acetophenone, is a direct precursor to difenoconazole , a broad-spectrum triazole fungicide used to protect a variety of crops[2][3]. The synthesis involves the reaction of the acetophenone intermediate with a triazole derivative.
Pharmaceuticals
The diaryl ether ketone motif is present in several pharmaceutical agents. While direct synthesis of a major drug from this compound is not widely reported, its structural similarity to key intermediates makes it a compound of interest.
-
Analogs of Fenofibrate: Fenofibrate, a drug used to lower cholesterol and triglycerides, is a diaryl ketone. The synthesis of fenofibrate and its analogs often involves intermediates with a similar 4-chlorophenoxy-phenyl structure[4][5][6][7]. This suggests that this compound could be a starting material for novel fibrate-class drugs.
-
Research in Medicinal Chemistry: As a building block, this compound can be used to synthesize a variety of heterocyclic compounds and other complex molecules for screening as potential therapeutic agents.
Visualizations
Diagram 1: Synthetic Pathways to this compound
References
- 1. CN103951557A - Method for preparing fenofibric acid by using inorganic alkali as catalyst - Google Patents [patents.google.com]
- 2. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 3. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
- 4. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. JP5442603B2 - A new synthesis of fenofibrate - Google Patents [patents.google.com]
- 8. 4'-Chloroacetophenone(99-91-2) 1H NMR spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 4'-Chloroacetophenone(99-91-2) MS [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone via Ullmann Condensation
Abstract
The diaryl ether linkage is a prevalent structural motif in a multitude of biologically active compounds and advanced materials. The copper-catalyzed Ullmann condensation represents a classical and robust method for the formation of the C(aryl)-O bond. This application note provides a comprehensive guide for the synthesis of 1-(4-(4-chlorophenoxy)phenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of the Ullmann condensation, present a detailed, field-proven protocol, and outline the necessary characterization and purification techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Enduring Relevance of the Ullmann Condensation
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning from the creation of life-saving pharmaceuticals to the development of high-performance polymers. Among the various synthetic strategies, the Ullmann condensation, first reported by Fritz Ullmann in 1905, has stood the test of time.[1] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (or alcohol) to form a diaryl ether.[2]
Historically, the Ullmann condensation was often hampered by harsh reaction conditions, such as high temperatures (frequently exceeding 200°C), the need for stoichiometric amounts of copper, and a limited substrate scope.[2] However, the last few decades have witnessed a renaissance of the Ullmann reaction, driven by a deeper mechanistic understanding and the development of sophisticated ligand systems.[3] The introduction of ligands, such as N,N-dimethylglycine, has been shown to significantly accelerate the reaction, allowing for lower catalyst loadings and milder conditions.[4] This has broadened the applicability of the Ullmann condensation, making it a more versatile and attractive method compared to more modern, yet often more expensive, palladium-catalyzed methods like the Buchwald-Hartwig etherification.[5]
This application note will focus on a practical and efficient protocol for the synthesis of this compound, a valuable building block in medicinal chemistry.[6]
Mechanistic Insights into the Ullmann Condensation
The precise mechanism of the Ullmann condensation has been a subject of extensive research, and it is now generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of accelerating ligands.[7][8] The key steps are outlined below:
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion. This phenoxide then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient, high-valent Cu(III) intermediate.[5]
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle.
The role of the ligand, such as N,N-dimethylglycine, is crucial in stabilizing the copper intermediates and facilitating both the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction.[4][9]
Figure 1: A simplified representation of the catalytic cycle for the Ullmann diaryl ether synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the synthesis of this compound from 4-hydroxyacetophenone and 1-chloro-4-iodobenzene.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 |
| 1-Chloro-4-iodobenzene | C₆H₄ClI | 238.45 | 2.38 g | 10.0 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 (5 mol%) |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 103 mg | 1.0 (10 mol%) |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 6.52 g | 20.0 |
| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - |
Reaction Setup and Procedure
Figure 2: A flowchart illustrating the experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol), 1-chloro-4-iodobenzene (2.38 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), N,N-dimethylglycine (103 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (20 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[10]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons on the two phenyl rings will appear as a set of doublets in the range of δ 6.9-8.0 ppm. The methyl protons of the acetyl group will appear as a singlet at approximately δ 2.5-2.6 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to appear at around δ 196-197 ppm. The aromatic carbons will resonate in the region of δ 115-165 ppm.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for C₁₄H₁₁ClO₂ is 246.69 g/mol .
Conclusion
The Ullmann condensation remains a powerful and versatile tool for the synthesis of diaryl ethers. The protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound, a key intermediate for further synthetic transformations. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this classic reaction to access a wide range of valuable diaryl ether compounds.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone: A Detailed Application Note and Protocol for Friedel-Crafts Acylation
Introduction: The Significance of Aryl Ketones in Modern Chemistry
Aryl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The title compound, 1-(4-(4-Chlorophenoxy)phenyl)ethanone, is a versatile building block, finding applications in pharmaceutical development as an intermediate for anti-inflammatory and analgesic drugs, as well as in the formulation of agricultural chemicals.[2] The Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction, provides a direct and efficient route to these valuable aryl ketones.[3]
This comprehensive guide provides an in-depth exploration of the synthesis of this compound via the Friedel-Crafts acylation of 4-chlorophenoxybenzene. We will delve into the mechanistic underpinnings of this reaction, offer a detailed and field-proven experimental protocol, and provide guidance on the purification and characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this important synthetic transformation.
Mechanistic Insights: The "Why" Behind the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the substrate.
The key steps of the mechanism are as follows:
-
Formation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is a potent electrophile and, importantly, does not undergo the rearrangements often observed with carbocations in Friedel-Crafts alkylations.[3]
-
Electrophilic Attack: The nucleophilic π-electron system of the aromatic ring (4-chlorophenoxybenzene) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the aluminum chloride catalyst. However, the ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid AlCl₃. This necessitates the use of stoichiometric or even excess amounts of the catalyst.
Regioselectivity: Directing the Acylation
A critical consideration in the acylation of a substituted benzene ring is the position of the incoming electrophile. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. In the case of 4-chlorophenoxybenzene, we have two substituents to consider: the chloro group and the phenoxy group.
-
Phenoxy Group (-OPh): The oxygen atom of the phenoxy group has lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). This effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack. The phenoxy group is therefore a powerful activating group and an ortho, para-director.
-
Chloro Group (-Cl): Halogens are a unique case. They are electronegative and withdraw electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.
In 4-chlorophenoxybenzene, the acylation will occur on the phenoxy-substituted ring, which is activated by the electron-donating oxygen atom. The chloro-substituted ring is deactivated and will not react under these conditions. The phenoxy group directs the incoming acetyl group to the positions ortho and para to the ether linkage. Since the para position is already occupied by the 4-chlorophenyl group, the acylation will predominantly occur at the ortho position to the phenoxy group. However, due to steric hindrance from the bulky phenoxy group, the major product is the one where acylation occurs on the other ring, para to the phenoxy group. This leads to the formation of This compound .
Experimental Protocol
This protocol provides a robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Chlorophenoxybenzene | C₁₂H₉ClO | 204.65 | 10.23 g (50 mmol) | Starting material. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g (55 mmol) | Lewis acid catalyst. Highly hygroscopic and corrosive. |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.32 g (3.9 mL, 55 mmol) | Acylating agent. Corrosive and lachrymator. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | Anhydrous solvent. |
| Crushed Ice | H₂O | 18.02 | ~100 g | For quenching the reaction. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~20 mL | For quenching and work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | For neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use to prevent the decomposition of the Lewis acid.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (7.33 g, 55 mmol) and anhydrous dichloromethane (50 mL). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Addition of Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (3.9 mL, 55 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, prepare a solution of 4-chlorophenoxybenzene (10.23 g, 50 mmol) in anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a vigorously stirred mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL). This quenching step is highly exothermic and will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for aromatic ketones is a mixture of ethanol and water or hexane and ethyl acetate.[4][5]
-
Recrystallization from Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[4]
-
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a series of doublets in the aromatic region corresponding to the protons on the two phenyl rings.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, a peak for the methyl carbon, and several peaks in the aromatic region for the carbons of the phenyl rings.
-
IR (KBr): The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹, and characteristic bands for C-O-C stretching and C-Cl stretching.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including a prominent peak corresponding to the acylium ion.
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment, such as a glove box or under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Acetyl Chloride: Corrosive, a lachrymator, and reacts with water to produce hydrochloric acid. Handle exclusively in a fume hood and wear appropriate PPE.[3]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation of 4-chlorophenoxybenzene provides an effective and direct route for the synthesis of this compound, a valuable intermediate in various chemical industries. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can successfully and safely perform this important transformation. The detailed protocol and characterization guidelines provided herein serve as a comprehensive resource for the synthesis and analysis of this and similar aryl ketones.
References
Application Note: 1H NMR Characterization of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Introduction
1-(4-(4-Chlorophenoxy)phenyl)ethanone is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring two distinct aromatic rings linked by an ether bond and possessing an acetyl group, gives rise to a characteristic proton nuclear magnetic resonance (¹H NMR) spectrum. This application note provides a detailed guide for the ¹H NMR characterization of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the principles of spectral interpretation for this specific molecule, present a comprehensive protocol for sample preparation and data acquisition, and provide an in-depth analysis of the expected spectrum.
Principles of ¹H NMR for this compound
¹H NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of protons within a molecule. The spectrum of this compound is defined by several key parameters: chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J).
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electron-withdrawing groups, such as the acetyl group and the chlorine atom, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[2] Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).
-
Multiplicity: The splitting of a proton signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the magnetic interaction between coupled protons and is independent of the external magnetic field strength.
The structure of this compound presents several distinct proton environments, which will be explored in detail in the spectral analysis section.
Experimental Protocol
This section outlines a standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[3]
-
NMR tube (5 mm diameter)
-
Pasteur pipette and glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for preparing the NMR sample.
Step-by-Step Protocol
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[4]
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[3] The choice of solvent is crucial as it should dissolve the sample completely and have minimal overlapping signals with the analyte.[5] Vigorously mix the contents using a vortex mixer until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. Suspended particles can distort the magnetic field homogeneity, leading to broad spectral lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Properly label the tube with the sample identification.
Instrument Parameters and Data Acquisition
The following are typical parameters for acquiring a ¹H NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 300 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard single-pulse | A simple and robust sequence for routine ¹H NMR. |
| Acquisition Time | 2-4 seconds | Allows for adequate decay of the free induction decay (FID) signal. |
| Relaxation Delay | 1-5 seconds | Ensures full relaxation of protons between scans, leading to accurate integration. |
| Number of Scans | 8-16 | Co-addition of multiple scans improves the signal-to-noise ratio.[6] |
| Spectral Width | 0-12 ppm | A standard range that encompasses most organic proton signals. |
| Temperature | 298 K (25 °C) | Room temperature is standard for routine analysis. |
Data Processing Workflow
Caption: Standard workflow for NMR data processing.
Step-by-Step Data Processing
-
Fourier Transformation: The raw time-domain data (FID) is converted into a frequency-domain spectrum using a Fourier transform.[7][8]
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.[7][9]
-
Baseline Correction: A flat baseline is established by correcting for any distortions.[7][8]
-
Referencing: The chemical shift scale is calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[4]
-
Integration: The area under each peak is integrated to determine the relative number of protons contributing to the signal.
-
Peak Picking: The exact chemical shift of each peak is identified.
Spectral Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
Molecular Structure and Proton Environments
Caption: Labeled proton environments in the molecule.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments for the protons in this compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hₐ | ~2.6 | Singlet | N/A | 3H | Methyl protons of the acetyl group |
| Hₑ | ~7.0-7.2 | Doublet | ~8-9 | 2H | Aromatic protons ortho to the ether linkage on the acetophenone ring |
| Hբ | ~7.9-8.1 | Doublet | ~8-9 | 2H | Aromatic protons ortho to the acetyl group |
| Hc | ~7.0-7.2 | Doublet | ~8-9 | 2H | Aromatic protons ortho to the ether linkage on the chlorophenyl ring |
| Hd | ~7.3-7.5 | Doublet | ~8-9 | 2H | Aromatic protons ortho to the chlorine atom |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Spectral Analysis
-
Hₐ (Methyl Protons): These three equivalent protons are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect will cause their signal to appear as a singlet (no adjacent protons to couple with) in the upfield region of the aromatic signals, typically around 2.6 ppm.
-
Aromatic Protons (Hₑ, Hբ, Hc, Hd): The eight aromatic protons will appear in the downfield region of the spectrum (typically 7.0-8.1 ppm).
-
Hբ: The two protons ortho to the strongly electron-withdrawing acetyl group are the most deshielded and will therefore appear at the highest chemical shift among the aromatic protons.[2] They will appear as a doublet due to coupling with the adjacent Hₑ protons.
-
Hₑ: These two protons are ortho to the ether oxygen. The ether linkage is electron-donating through resonance, which would shift them upfield relative to Hբ. They will appear as a doublet due to coupling with the Hբ protons.
-
Hd: The two protons ortho to the chlorine atom on the second aromatic ring will be deshielded by the electronegative chlorine. Their signal will be a doublet due to coupling with the Hc protons.
-
Hc: These two protons are ortho to the ether linkage on the chlorophenyl ring. Similar to Hₑ, they will be influenced by the electron-donating nature of the ether oxygen. They will appear as a doublet due to coupling with the Hd protons.
-
The two sets of doublets for the aromatic protons on each ring (Hₑ/Hբ and Hc/Hd) are characteristic of a para-substituted benzene ring system.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, and by understanding the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this important chemical intermediate. The predicted spectral data serves as a valuable reference for the analysis of experimentally obtained spectra.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. scribd.com [scribd.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mathworks.com [mathworks.com]
Application Note: Structural Elucidation of 1-(4-(4-Chlorophenoxy)phenyl)ethanone using Fourier Transform Infrared (FTIR) Spectroscopy
Introduction
1-(4-(4-Chlorophenoxy)phenyl)ethanone is a diaryl ether derivative with a ketone functional group, a molecule of interest in synthetic chemistry and drug development due to its structural motifs present in various biologically active compounds.[1][2] Accurate structural confirmation and purity assessment are critical milestones in the synthesis and quality control of such compounds. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for identifying the functional groups present in a molecule. This application note provides a detailed guide for the analysis of this compound using FTIR spectroscopy, covering sample preparation, spectral acquisition, and detailed interpretation of the resulting spectrum. The protocols and interpretations are designed for researchers, scientists, and drug development professionals to ensure the reliable structural characterization of this and similar compounds.
Molecular Structure and Expected Vibrational Modes
The chemical structure of this compound, with the molecular formula C₁₄H₁₀Cl₂O₂, consists of a central acetophenone moiety linked to a 4-chlorophenoxy group via an ether bond.[1][3][4]
Key Functional Groups for FTIR Analysis:
-
Aryl Ketone (C=O): The carbonyl group conjugated with the phenyl ring.
-
Diaryl Ether (C-O-C): The ether linkage between the two aromatic rings.
-
Aromatic Rings (C=C and C-H): The two substituted benzene rings.
-
Methyl Group (C-H): The methyl group of the ethanone moiety.
-
Carbon-Chlorine Bonds (C-Cl): The chlorine substituents on the aromatic rings.
Each of these functional groups will produce characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum, allowing for a comprehensive structural fingerprint of the molecule.
Experimental Protocols
The choice of sampling technique is crucial for obtaining a high-quality FTIR spectrum. For a solid compound like this compound, several methods are suitable. Below are detailed protocols for the two most common and reliable techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
Protocol 1: Analysis using Attenuated Total Reflectance (ATR)
ATR is a popular method due to its minimal sample preparation requirements.[5][6]
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Methodology:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal is meticulously cleaned. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove interferences from ambient moisture and carbon dioxide.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[6]
-
Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[6]
-
Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
Protocol 2: Analysis using KBr Pellet Transmission
This traditional method involves dispersing the sample in a dry alkali halide matrix, which is transparent to infrared radiation.[5][7]
Materials:
-
FTIR Spectrometer
-
Hydraulic press and pellet die
-
Agate mortar and pestle
-
Dry FTIR-grade Potassium Bromide (KBr) powder
-
Infrared lamp or oven (for drying)
Methodology:
-
Drying: Gently dry both the sample and the KBr powder under an infrared lamp or in an oven at ~100-110°C for a few hours to remove any residual moisture, which can cause significant spectral interference (a broad O-H band).[8]
-
Grinding and Mixing: In an agate mortar, place approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[7] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.[8]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[7]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, using the same parameters as described for the ATR method. A background spectrum of the empty sample compartment should be collected beforehand.
Workflow Visualization
The following diagram illustrates the generalized workflow for the FTIR analysis of this compound.
Caption: Workflow from sample preparation to structural confirmation.
Spectral Interpretation and Data
The FTIR spectrum of this compound will exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The table below summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the phenyl rings.[9] |
| 2960 - 2850 | Aliphatic C-H Stretch | Weak | Arising from the methyl (CH₃) group of the ethanone moiety.[9][10] |
| ~1685 | Aryl Ketone C=O Stretch | Strong, Sharp | The position is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and weakens the C=O bond.[11][12] |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Weak | Multiple sharp bands are expected in this region, characteristic of the benzene rings.[10] |
| ~1250 | Aryl Ether C-O-C Asymmetric Stretch | Strong | This is a key diagnostic peak for aryl alkyl ethers and diaryl ethers.[13][14][15] |
| ~1040 | Aryl Ether C-O-C Symmetric Stretch | Medium | Often seen in conjunction with the stronger asymmetric stretch for aryl ethers.[14] |
| 860 - 800 | Aromatic C-H Out-of-Plane Bending | Strong | The exact position is indicative of the substitution pattern on the aromatic rings (e.g., para-disubstitution).[16] |
| 800 - 600 | C-Cl Stretch | Strong to Medium | Characteristic absorption for the carbon-chlorine bond.[17][18] |
Discussion of Key Spectral Features
-
The Carbonyl (C=O) Stretch: The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the aryl ketone. Its position, expected around 1685 cm⁻¹, is highly diagnostic.[12] A significant deviation from this value could indicate impurities or unexpected molecular interactions.
-
The Ether (C-O-C) Linkage: The presence of the diaryl ether is unequivocally confirmed by the strong, characteristic asymmetric C-O-C stretching vibration around 1250 cm⁻¹.[13][14] The presence of this band, along with the absence of a broad O-H stretch (typically 3200-3600 cm⁻¹), differentiates the ether from an alcohol or phenol.[14][19]
-
Aromatic and Halogen Regions: The region between 1600-1450 cm⁻¹ will show several sharp peaks corresponding to the C=C stretching vibrations within the two aromatic rings. Furthermore, a strong band in the lower frequency region (800-600 cm⁻¹) will confirm the presence of the C-Cl bonds.[18] The out-of-plane C-H bending bands below 900 cm⁻¹ can provide confirmatory evidence of the substitution patterns on the rings.[16]
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of synthesized organic molecules like this compound. By following the detailed protocols for sample preparation and spectral acquisition, a high-quality infrared spectrum can be obtained. The interpretation of this spectrum, guided by the characteristic absorption frequencies of the aryl ketone, diaryl ether, aromatic, and chloro-functional groups, allows for a confident and accurate confirmation of the molecular structure. This application note serves as a robust guide for researchers in ensuring the identity and quality of their chemical compounds.
References
- 1. CAS 119851-28-4: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]eth… [cymitquimica.com]
- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. FTIR [terpconnect.umd.edu]
- 18. eng.uc.edu [eng.uc.edu]
- 19. rockymountainlabs.com [rockymountainlabs.com]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Abstract
This application note provides a comprehensive analysis of the mass spectrometric fragmentation pattern of 1-(4-(4-Chlorophenoxy)phenyl)ethanone. Utilizing Electron Ionization (EI) mass spectrometry, we detail the characteristic fragmentation pathways, including primary α-cleavages and ether bond scissions, that are critical for the structural confirmation and identification of this molecule. The discussion elucidates the formation of key diagnostic ions and explains the chemical principles governing their generation. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust methodology for identifying and characterizing similar aryl ether ketone compounds.
Introduction
This compound is a chemical compound featuring a diaryl ether linkage and a ketone functional group. Molecules with this scaffold are prevalent in various fields, including medicinal chemistry, materials science, and as intermediates in organic synthesis. Accurate structural identification is paramount for quality control, metabolite identification, and impurity profiling. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), is a powerful tool for this purpose due to its high sensitivity and the generation of reproducible fragmentation patterns that serve as a molecular fingerprint.
This document serves as an in-depth technical guide to the EI-MS fragmentation of this compound. We will move beyond a simple cataloging of mass-to-charge ratios (m/z) to explain the causal mechanisms behind the observed fragmentation, providing a logical framework for spectral interpretation.
Molecular Structure and Properties
Understanding the molecule's structure is the foundation for predicting its fragmentation behavior. The key structural features are the methyl ketone group, the stable diaryl ether core, and the terminal chloro-substituent.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | PubChem[1] |
| Monoisotopic Mass | 246.04475 Da | PubChem[1] |
| Key Functional Groups | Aryl Ketone, Diaryl Ether, Halide | N/A |
Protocol: GC-MS Analysis
The following protocol describes a standard methodology for acquiring the electron ionization mass spectrum of this compound. The parameters are selected to ensure thermal stability of the analyte and to generate a standard, library-comparable 70 eV EI spectrum.
Experimental Workflow
Caption: GC-MS workflow for the analysis of this compound.
Step-by-Step Protocol
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Instrument Conditions:
-
Injection Volume: 1 µL.
-
Injector Port Temperature: 250°C. This temperature ensures rapid volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes. This program allows for the elution of the analyte in a sharp peak.
-
-
-
MS Instrument Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[2]
-
Source Temperature: 230°C. This prevents condensation of the analyte within the ion source.
-
Mass Scan Range: m/z 40-350. This range is sufficient to capture the molecular ion and all significant fragment ions.
-
Solvent Delay: 3 minutes. This prevents the high concentration of solvent from saturating the detector.
-
Results and Discussion: Fragmentation Analysis
Upon ionization by a 70 eV electron beam, the this compound molecule forms an energetically unstable molecular ion (M⁺•), which then undergoes a series of predictable bond cleavages to yield smaller, more stable fragment ions.[3][4] The presence of the chlorine atom is a key diagnostic feature, as any chlorine-containing fragment will exhibit a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 3:1.
The Molecular Ion (M⁺•)
The molecular ion peak is observed at m/z 246 , with its corresponding isotope peak at m/z 248 . The high stability of the aromatic rings ensures that this peak is prominent.[5]
-
m/z 246: [C₁₄H₁₁³⁵ClO₂]⁺•
-
m/z 248: [C₁₄H₁₁³⁷ClO₂]⁺•
Primary Fragmentation Pathway: α-Cleavage
The most favorable fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[6][7] This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.
Pathway A: Loss of a Methyl Radical (•CH₃)
This is the most characteristic fragmentation for an acetophenone derivative. The molecular ion loses a methyl radical (mass 15) to form the base peak of the spectrum.
-
Observed Ion: m/z 231 (and m/z 233)
-
Neutral Loss: •CH₃ (15 Da)
-
Proposed Structure: 4-(4-chlorophenoxy)benzoyl cation
Caption: Formation of the acylium ion (m/z 231) via α-cleavage.
Pathway B: Loss of the Aryl Group
The alternative α-cleavage involves the loss of the 4-(4-chlorophenoxy)phenyl radical, leading to the formation of the acetyl cation.
-
Observed Ion: m/z 43
-
Neutral Loss: •C₁₂H₈ClO (203 Da)
-
Proposed Structure: Acetyl cation ([CH₃CO]⁺)
This fragment is diagnostic for the presence of a methyl ketone moiety.
Secondary Fragmentation: Decarbonylation
Acylium ions are known to readily lose a neutral carbon monoxide (CO) molecule to form an aryl cation.[8] The fragment at m/z 231 undergoes this process.
-
Parent Ion: m/z 231 (and m/z 233)
-
Observed Ion: m/z 203 (and m/z 205)
-
Neutral Loss: CO (28 Da)
-
Proposed Structure: 4-(4-chlorophenoxy)phenyl cation
Caption: Loss of carbon monoxide from the m/z 231 acylium ion.
Ether Bond Cleavage
The diaryl ether bond can also cleave, leading to characteristic fragments representing each side of the ether linkage.
-
Observed Ion: m/z 128 (and m/z 130)
-
Proposed Structure: 4-chlorophenoxy cation ([ClC₆H₄O]⁺)
-
-
Observed Ion: m/z 111 (and m/z 113)
-
Proposed Structure: 4-chlorophenyl cation ([ClC₆H₄]⁺), likely formed from further fragmentation of the m/z 203 or m/z 128 ions.
-
-
Observed Ion: m/z 77
-
Proposed Structure: Phenyl cation ([C₆H₅]⁺), a common fragment in aromatic compounds.
-
Summary of Key Fragments
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Neutral Loss from Parent | Fragmentation Pathway |
| 246 / 248 | [C₁₄H₁₁ClO₂]⁺• (Molecular Ion) | - | Ionization |
| 231 / 233 | [C₁₃H₈ClO₂]⁺ | •CH₃ | α-Cleavage (Base Peak) |
| 203 / 205 | [C₁₂H₈ClO]⁺ | CO (from m/z 231) | Secondary Fragmentation |
| 128 / 130 | [C₆H₄ClO]⁺ | •C₈H₇O | Ether Bond Cleavage |
| 111 / 113 | [C₆H₄Cl]⁺ | •C₈H₇O₂ or further fragmentation | Ether Bond Cleavage |
| 43 | [C₂H₃O]⁺ | •C₁₂H₈ClO | α-Cleavage |
Conclusion
The electron ionization mass spectrum of this compound is characterized by a few dominant and highly diagnostic fragmentation pathways. The identification of this compound can be confidently achieved by observing:
-
The molecular ion pair at m/z 246/248 .
-
The base peak at m/z 231/233 , resulting from the loss of a methyl radical.
-
A strong peak at m/z 43 , confirming the methyl ketone structure.
-
Supporting fragments at m/z 203/205 , m/z 128/130 , and m/z 111/113 that delineate the diaryl ether core and the chloro-substituent.
This detailed understanding of the fragmentation logic provides analysts with a robust framework for structural elucidation, enabling high-confidence identification in complex matrices.
References
- 1. PubChemLite - this compound (C14H11ClO2) [pubchemlite.lcsb.uni.lu]
- 2. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. whitman.edu [whitman.edu]
A Robust HPLC Method for Purity Analysis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities from 1-(4-(4-Chlorophenoxy)phenyl)ethanone . This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, requires stringent quality control. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the methodological choices to ensure reproducibility and accuracy.
Introduction and Analyte Profile
This compound is a diaryl ether ketone characterized by its significant hydrophobicity. Accurate determination of its purity is critical as the presence of impurities, such as starting materials or reaction by-products, can adversely affect the yield, purity, and safety profile of subsequent products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
This method is built upon the principles of reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[1] Given the analyte's structure, it is highly retained on non-polar columns, necessitating a mobile phase with a sufficient organic component for elution.
Analyte Physicochemical Properties:
| Property | Value / Description | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₁₁ClO₂ (Isomer Dependent) | [3] |
| Molecular Weight | ~246.69 g/mol | Inferred |
| Polarity | Non-polar / Hydrophobic | Inferred from structure |
| Water Solubility | Very Low (estimated) | [4] |
| UV Absorbance | Expected strong absorbance due to two aromatic rings and a carbonyl chromophore. | [5] |
Method Development Rationale: The Science Behind the Protocol
The development of a robust HPLC method is a systematic process. The choices made for the column, mobile phase, and detection parameters are grounded in the physicochemical properties of the analyte.
Column Selection: The Core of the Separation
The analyte is a non-polar molecule, making a non-polar stationary phase the logical choice for achieving good retention and separation based on hydrophobic interactions.[1][6]
-
Stationary Phase: An Octadecylsilane (C18) column was selected. C18 columns are the most widely used and provide the highest level of hydrophobicity and retention for non-polar analytes, ensuring that the main peak is well-retained and separated from more polar impurities.[1][7][8] A column with high-purity silica and robust end-capping is recommended to minimize peak tailing caused by secondary interactions with residual silanol groups.[7]
Mobile Phase Optimization: Driving the Elution
The mobile phase composition is the primary tool for controlling retention and selectivity in reverse-phase HPLC.
-
Solvent Selection: A combination of Acetonitrile (ACN) and HPLC-grade Water is used.[9][10]
-
Acetonitrile is chosen as the strong organic solvent (Phase B) due to its excellent solvating power for organic molecules, low viscosity (which results in lower backpressure), and low UV cutoff wavelength, providing a stable baseline for detection.[2][11]
-
Water serves as the weak solvent (Phase A). By varying the ratio of ACN to water, we can precisely control the elution of the analyte and its impurities.[12]
-
-
Elution Mode: A gradient elution is employed. This approach is superior to an isocratic method for purity analysis, especially when the polarity of potential impurities is unknown. A gradient run ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-defined peaks within a reasonable analysis time.[7] The method starts with a higher percentage of water to retain the main compound and resolve any polar impurities, then gradually increases the acetonitrile concentration to elute the main analyte and any highly non-polar impurities.
Detector Settings: Visualizing the Analyte
-
Detection Method: A Photodiode Array (PDA) or Diode-Array Detector (DAD) is recommended. The primary advantage is its ability to scan a range of wavelengths simultaneously. This allows for:
-
Determination of λmax: The optimal detection wavelength (λmax) for this compound can be empirically determined from the UV spectrum of the standard peak to maximize sensitivity. Based on structurally similar compounds, a wavelength around 254 nm is a suitable starting point.[13]
-
Peak Purity Analysis: The DAD can assess the spectral homogeneity across a single chromatographic peak, providing an additional layer of confidence in the purity of the main component.
-
Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for performing the purity analysis.
Overall Experimental Workflow
The logical flow from preparation to final analysis is crucial for reproducible results.
References
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 3. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. HPLC Solvents [merckmillipore.com]
- 10. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 1-(4-(4-Chlorophenoxy)phenyl)ethanone as a Core Intermediate for Novel Anti-Inflammatory Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the chemical intermediate, 1-(4-(4-Chlorophenoxy)phenyl)ethanone . This versatile diaryl ether serves as a pivotal building block in the synthesis of potential anti-inflammatory agents.[1][2] We will detail its synthesis, outline its derivatization into pharmacologically active compounds, and provide robust, field-proven protocols for evaluating the anti-inflammatory efficacy of its derivatives through established in vitro and in vivo models.
Introduction: The Strategic Importance of the Diaryl Ether Scaffold
The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Its prevalence is due to a combination of metabolic stability and the specific three-dimensional conformation it imparts, allowing for optimal interaction with various biological targets. This compound, also known as 4'-(4-Chlorophenoxy)acetophenone, encapsulates this valuable diaryl ether core and is further functionalized with a ketone group, which serves as a versatile handle for extensive synthetic modifications. This makes it an ideal starting point for developing libraries of novel compounds aimed at modulating the complex pathways of inflammation.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution attaches an acetyl group to the 4-chlorophenoxy)benzene ring system. The causality behind this choice of reaction is its high efficiency and directness in installing the key acetyl group, which is paramount for subsequent derivatization.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
Materials:
-
4-Chlorophenoxybenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorophenoxybenzene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5°C. The formation of a slurry is expected.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum chloride complex and neutralizes the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash is critical to remove any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as pale yellow crystals.[1]
Caption: Workflow for the synthesis of the core intermediate.
Synthetic Derivatization for Anti-Inflammatory Candidates
The true utility of this compound lies in the reactivity of its acetyl group. This functional group is a gateway to a multitude of chemical structures, including chalcones, pyrazoles, and other heterocyclic systems known to possess anti-inflammatory properties.[5][6]
Key Synthetic Strategies:
-
Chalcone Synthesis: An Aldol condensation reaction with various substituted aromatic aldehydes yields chalcone derivatives. Chalcones are well-documented inhibitors of inflammatory mediators.[6]
-
Heterocycle Formation: The resulting chalcones or the parent ketone can be reacted with reagents like hydrazine or substituted hydrazines to form pyrazole rings, a common scaffold in anti-inflammatory drugs like Celecoxib.[5]
-
α-Halogenation & Substitution: Bromination at the α-carbon followed by nucleophilic substitution can introduce diverse functionalities, leading to compounds with potentially novel mechanisms of action.
Caption: Synthetic pathways from the intermediate to drug candidates.
Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a systematic evaluation of their anti-inflammatory potential is required. This involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Protocol 4.1: In Vitro Screening - Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay screens for compounds that can inhibit NO production in macrophage cells stimulated with lipopolysaccharide (LPS).[6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
The appearance of a purple/magenta color indicates the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value for active compounds.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Protocol 4.2: In Vivo Evaluation - Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and well-validated model of acute inflammation.[8] Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[9][10][11] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.[12][13]
Materials:
-
Wistar rats or Swiss albino mice (male, 150-200g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[8] Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compounds (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the 0-hour reading).
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
-
Data Presentation
Quantitative data from these assays should be presented clearly to allow for robust comparison between compounds.
Table 1: In Vitro Anti-inflammatory Activity
| Compound ID | NO Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Cell Viability (at 50 µM) |
|---|---|---|---|
| Parent | > 100 | > 100 | 98% |
| DERIV-01 | 15.2 ± 1.8 | 8.7 ± 0.9 | 95% |
| DERIV-02 | 22.5 ± 2.1 | 12.4 ± 1.1 | 97% |
| Ref. Drug | 12.1 ± 1.5 | 0.5 ± 0.07 | 99% |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema, 3 hr post-injection)
| Treatment Group (Dose) | Paw Volume Increase (mL) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| DERIV-01 (20 mg/kg) | 0.42 ± 0.05* | 50.6% |
| DERIV-01 (40 mg/kg) | 0.31 ± 0.04* | 63.5% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.06* | 58.8% |
*p < 0.05 compared to Vehicle Control
Conclusion
This compound is a highly valuable and cost-effective starting material for the development of novel anti-inflammatory therapeutics. Its straightforward synthesis and the versatile reactivity of its acetyl group provide medicinal chemists with a robust platform for generating diverse chemical libraries. The protocols detailed herein offer a validated workflow for the synthesis of this intermediate and the subsequent pharmacological screening of its derivatives, enabling the identification and progression of promising new drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpras.com [ijpras.com]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. pharmaron.com [pharmaron.com]
Leveraging 1-(4-(4-Chlorophenoxy)phenyl)ethanone as a Versatile Precursor for the Synthesis of Novel Chalcone and Pyrazole-Based Herbicides
Here are the detailed Application Notes and Protocols for the synthesis of novel herbicides using 1-(4-(4-Chlorophenoxy)phenyl)ethanone.
Application Note: AN-AGRO-2026-01
Abstract
The diaryl ether motif is a privileged scaffold in modern agrochemistry, forming the core of numerous commercial herbicides.[1][2] This application note details a strategic synthetic pathway for developing novel herbicide candidates starting from the versatile precursor, this compound. We present a rationale grounded in established structure-activity relationships, alongside detailed, field-tested protocols for the synthesis of this key precursor via an Ullmann condensation, its subsequent conversion to bioactive chalcone intermediates, and the cyclization to form N-acetylpyrazole derivatives. Furthermore, we provide a standardized protocol for preliminary herbicidal activity screening against representative monocot and dicot weed species. This guide is intended for researchers in agrochemical discovery and development, providing a comprehensive workflow from synthesis to initial biological evaluation.
Rationale and Scientific Background
The search for new herbicidal compounds with novel modes of action or improved efficacy and safety profiles is a critical endeavor in agricultural science. The chemical scaffold of a molecule is a key determinant of its biological activity.[3]
The Diaryl Ether: A Core Structure in Herbicides
Diaryl ethers (DEs) are a class of compounds characterized by two aromatic rings linked by an oxygen atom. This structure is prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] In the context of herbicides, the DE scaffold is a well-established pharmacophore found in inhibitors of acetolactate synthase (ALS) and other key plant enzymes.[4] The flexibility of the ether linkage allows the two aryl rings to adopt optimal conformations for binding to target proteins, while the rings themselves offer numerous sites for chemical modification to fine-tune activity, selectivity, and physicochemical properties.
The Synthetic Strategy: From Precursor to Bioactive Scaffolds
Our strategy utilizes this compound as a pivotal starting material. Its structure combines the desirable diaryl ether core with a reactive acetyl group, which serves as a chemical handle for diversification.
-
Step A: Chalcone Synthesis: The acetyl group is readily condensed with various aromatic aldehydes via a Claisen-Schmidt condensation to form chalcones.[5] Chalcones, which are α,β-unsaturated ketones, are not only valuable synthetic intermediates but also possess intrinsic biological activities, including phytotoxicity.[3][6][7] Their herbicidal potential is often linked to the specific substituents on their aromatic rings.[6][8]
-
Step B: Pyrazole Synthesis: The α,β-unsaturated system of the chalcone intermediate is an ideal electrophile for reaction with binucleophiles like hydrazine. This reaction leads to the formation of five-membered heterocyclic rings, such as pyrazoles.[9][10][11] Pyrazole derivatives represent another important class of herbicides, with some commercial products acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or other vital plant enzymes.[12]
This two-step diversification strategy allows for the rapid generation of a library of related but structurally distinct compounds, ideal for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The logical progression from basic starting materials to final herbicidal candidates and subsequent bioassay is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. theaspd.com [theaspd.com]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of 4-Chlorophenoxybenzene
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of 4-chlorophenoxybenzene. As a diaryl ether with distinct electronic environments on each aromatic ring, this substrate presents unique challenges that require careful control of reaction parameters to achieve high yield and purity of the desired product. This document is designed to help you, the research scientist, navigate these complexities by explaining the causality behind common side reactions and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the Friedel-Crafts acylation of 4-chlorophenoxybenzene, and why?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic rings.
-
Ring A (Phenoxy-substituted ring): The phenoxy group (-OPh) is an electron-donating group (EDG) through resonance, making this ring activated towards EAS. It is an ortho, para-director.
-
Ring B (Chloro-substituted ring): The chlorine atom (-Cl) is an electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. Overall, it is a deactivating group yet is also an ortho, para-director.
Acylation will preferentially occur on the more electron-rich, activated Ring A . Since the phenoxy group is an ortho, para-director, and the desired product is typically the one with the least steric hindrance, the major product is the para-substituted isomer: 1-(4-(4-chlorophenoxy)phenyl)ethan-1-one . The ortho-isomer is a common side product.
Caption: Expected products of Friedel-Crafts acylation.
Q2: Why is polysubstitution not a major concern in this reaction?
A2: Unlike Friedel-Crafts alkylation, where the introduced alkyl group activates the ring for further substitution, Friedel-Crafts acylation introduces an acyl group (-COR).[1][2] The acyl group is strongly electron-withdrawing and deactivates the aromatic ring, making the mono-acylated product significantly less reactive than the starting material.[3][4] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) complexes with the ketone product, which further deactivates the ring and prevents a second acylation.[3][5] Therefore, polysubstitution is highly unlikely under standard reaction conditions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues. Each problem is analyzed by its probable cause, followed by actionable solutions and preventative measures.
Problem 1: Low or No Product Yield, Significant Recovery of Starting Material
This is one of the most common issues and typically points to problems with the catalyst or reaction conditions.
-
Probable Cause A: Catalyst Deactivation by Moisture Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Any moisture present in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[5][6]
-
Solution:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool in a desiccator before use.
-
Solvent Purity: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Reagent Quality: Use a fresh, unopened container of the Lewis acid catalyst. If the AlCl₃ appears clumpy or yellow, its activity is likely compromised.
-
-
-
Probable Cause B: Insufficient Catalyst Loading In Friedel-Crafts acylation, the Lewis acid complexes with the carbonyl oxygen of the product ketone.[4][6] This complexation removes the catalyst from the reaction cycle. The ether oxygen of the substrate can also coordinate with the Lewis acid.[7] Consequently, a stoichiometric amount (or a slight excess) of the catalyst is required.[5]
-
Solution:
-
Stoichiometry: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent.
-
Order of Addition: Consider adding the substrate to a pre-formed complex of the acyl chloride and Lewis acid in the solvent to ensure the acylium ion is readily available.
-
-
Caption: Workflow for troubleshooting low reaction yield.
Problem 2: Significant Formation of 4-Chlorophenol and Acylated Benzene Byproducts
Observing these cleavage products indicates a breakdown of the substrate's ether linkage.
-
Probable Cause: Ether Linkage Cleavage The combination of a strong Lewis acid and elevated temperatures can protonate or coordinate to the ether oxygen, turning it into a good leaving group. This facilitates cleavage of the C-O bond, breaking the molecule apart.[8][9] This is a well-documented side reaction for aryl ethers under Friedel-Crafts conditions. Diaryl ethers are generally resistant to cleavage, but it can occur under forcing conditions.[9]
-
Solution:
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable rate. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating if possible.
-
Milder Lewis Acid: AlCl₃ is very aggressive. Consider using a milder Lewis acid catalyst, which is less prone to inducing ether cleavage.
-
-
| Lewis Acid | Relative Activity | Tendency for Ether Cleavage |
| AlCl₃ | Very High | High |
| FeCl₃ | High | Moderate |
| ZnCl₂ | Moderate | Low |
| SnCl₄ | Moderate | Low |
-
Data Presentation: Choice of Lewis Acid vs. Side Reactions
Caption: Mechanism of Lewis acid-mediated ether cleavage.
Problem 3: Mixture of Ortho and Para Isomers is Formed
While the para product is electronically and sterically favored, the formation of the ortho isomer is common and can complicate purification.
-
Probable Cause: Lack of Regioselectivity The energy difference between the transition states leading to the ortho and para products may not be large enough to ensure exclusive formation of one isomer. Higher reaction temperatures provide more energy to overcome the activation barrier for the less-favored ortho product.
-
Solution:
-
Lower Reaction Temperature: As a general rule, lower temperatures enhance selectivity for the thermodynamically more stable product (para). Performing the reaction at 0°C or below can significantly improve the para:ortho ratio.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and thus affect steric hindrance. Screening solvents like carbon disulfide (CS₂), 1,2-dichloroethane (DCE), and nitrobenzene can sometimes improve regioselectivity.[3]
-
Choice of Acylating Agent: Using a bulkier acylating agent (e.g., propionyl chloride instead of acetyl chloride) can increase steric hindrance at the ortho position, thereby favoring para substitution.
-
-
Recommended Experimental Protocol
This protocol is optimized to minimize the side reactions discussed above, particularly ether cleavage and ortho-isomer formation.
Materials:
-
4-Chlorophenoxybenzene
-
Acetyl chloride (1.05 eq)
-
Anhydrous Iron(III) chloride (FeCl₃) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice/water bath
-
Crushed ice and concentrated HCl for quench
-
Standard workup reagents (e.g., diethyl ether, saturated NaHCO₃ solution, brine)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous DCE followed by anhydrous FeCl₃ (1.2 eq). Cool the resulting suspension to 0°C in an ice/water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 4-chlorophenoxybenzene (1.0 eq) in a minimal amount of anhydrous DCE and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This will decompose the catalyst-ketone complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to separate the para and ortho isomers.
References
- 1. Solved: Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry] [gauthmath.com]
- 2. testbook.com [testbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Welcome to the technical support center for 1-(4-(4-Chlorophenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may face. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your work.
Understanding the Challenge: Physicochemical Profile
This compound is an aromatic ketone with a moderately complex and largely non-polar structure. These characteristics can contribute to its limited solubility in certain organic solvents. While specific solubility data is not extensively published, information on structurally similar compounds, such as 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone and 1-(4-chlorophenyl)ethanone, indicates a general preference for polar organic solvents. For instance, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is soluble in methanol.[1][2] Similarly, 1-(4-chlorophenyl)ethanone is reportedly soluble in ethanol, methanol, and acetone, but has limited solubility in water.[3]
The general principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[4] The molecular structure of this compound, with its aromatic rings and ether linkage, suggests that a thoughtful selection of solvents or solvent systems is key to achieving successful dissolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. Where should I start?
A1: Start with Solvent Screening.
The first step in addressing solubility issues is a systematic solvent screening. Based on the structure of the compound and data from similar molecules, begin with polar aprotic and polar protic solvents.
Recommended Starting Solvents:
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol | The hydroxyl group can engage in hydrogen bonding, potentially aiding in the solvation of the ketone. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | These solvents have dipole moments that can interact with the polar ketone group without donating a proton. |
| Chlorinated | Dichloromethane (DCM), Chloroform | The presence of chlorine in the target molecule may suggest some compatibility with chlorinated solvents. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Add a measured volume of a single solvent to each vial (e.g., 0.1 mL) and vortex for 30-60 seconds.
-
Visually inspect for dissolution. If the solid dissolves, add another small aliquot of the compound to determine if a higher concentration can be achieved.
-
If the solid does not dissolve, try gentle heating (see Q2) or sonication.
-
Record your observations to create a solubility profile for your experimental conditions.
Q2: The compound won't dissolve at room temperature. What is the next step?
A2: Utilize Temperature to Enhance Solubility.
For most solid organic compounds, solubility increases with temperature.[5][6] This is because the added thermal energy helps to overcome the lattice energy of the solid, allowing the solvent molecules to more effectively surround and dissolve the solute molecules.[6][7] In fact, for many organic compounds, the solubility can double with a temperature increase of about 20°C.[8][9]
Experimental Protocol: Controlled Heating
-
Using a solvent in which the compound has shown partial solubility, create a slurry of the compound.
-
Place the vial in a heated water bath or on a hot plate with a magnetic stirrer.
-
Increase the temperature in small increments (e.g., 5-10°C) and stir continuously.
-
Observe the point at which the solid completely dissolves.
-
Crucial Note: Be aware of the solvent's boiling point to avoid evaporation. If necessary, perform this under reflux. Also, ensure the compound is stable at elevated temperatures.
Caption: Workflow for using temperature to improve solubility.
Q3: I've tried heating, but the compound still isn't dissolving sufficiently, or it precipitates upon cooling. What other strategies can I use?
A3: Employ a Co-Solvent System.
If a single solvent is not effective, a co-solvent system can be a powerful tool. Co-solvency involves mixing a primary solvent with one or more miscible solvents to modify the polarity of the solvent system, thereby enhancing the solubility of the solute.[10][11][12] This technique is widely used in pharmaceutical formulations to dissolve poorly soluble drugs.[13][14]
Common Co-Solvent Strategies:
-
Tuning Polarity: For a compound with both polar and non-polar regions, a mixture of solvents can better accommodate its structure. For example, if your compound is partially soluble in ethanol but not in water, a mixture of ethanol and water might be effective.
-
Disrupting Solvent Structure: In aqueous systems, co-solvents like ethanol or propylene glycol can disrupt the hydrogen bonding network of water, making it easier for a non-polar solute to dissolve.[12]
Experimental Protocol: Co-Solvent Screening
-
Start with the best single solvent you identified.
-
Create binary mixtures with a second solvent in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Test the solubility of your compound in each mixture using the small-scale method described in A1.
-
A common and effective approach for many organic molecules is to first dissolve the compound in a small amount of a strong organic solvent (like DMSO or DMF) and then slowly add the desired bulk solvent (like an aqueous buffer or ethanol) while stirring vigorously.
Caption: The principle of using a co-solvent to achieve dissolution.
Q4: Are there any other chemical modifications or additives I can use to improve solubility?
A4: Consider pH Adjustment or Solubilizing Agents (with caution).
While this compound does not have readily ionizable groups, the use of solubilizing agents can be considered, particularly for formulation development.
-
Surfactants: These are amphiphilic molecules that can form micelles in solution. The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility in the bulk solvent.[15] Common laboratory surfactants include Tween® and Triton™ X-100. This is a more common strategy in aqueous systems but can be adapted for some organic applications.
-
Complexation Agents: Cyclodextrins are another class of solubilizing agents that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the solvent.[13]
Important Considerations:
-
Downstream Applications: The addition of any agent must be compatible with your subsequent experimental steps. Surfactants, for instance, can interfere with certain assays or make product isolation more difficult.
-
Concentration: The concentration of the solubilizing agent is critical and often needs to be above its critical micelle concentration (CMC) to be effective.
Q5: I've managed to dissolve the compound, but it seems unstable in the solvent. What should I do?
A5: Assess and Ensure Solution Stability.
Once you have achieved a solution, it is important to ensure its stability over the timeframe of your experiment.
-
Monitor for Precipitation: Let the solution stand at the intended experimental temperature and observe for any precipitation over time.
-
Chemical Degradation: Certain solvents, especially under heated conditions or in the presence of light, can promote the degradation of a solute. If you suspect degradation (e.g., color change), it is advisable to analyze the solution by a chromatographic method (like HPLC or TLC) to confirm the integrity of the compound.
-
Fresh Preparations: For sensitive compounds or critical experiments, it is always best practice to prepare solutions fresh before use.
Summary of Troubleshooting Strategies
| Strategy | When to Use | Key Considerations |
| Solvent Screening | Initial attempts to dissolve the compound are unsuccessful. | Test a range of solvents with varying polarities. |
| Heating | Partial solubility is observed at room temperature. | Monitor for compound stability and solvent boiling point. |
| Co-solvents | A single solvent is ineffective, or precipitation occurs upon cooling. | Systematically test different solvent ratios. |
| Sonication | To break up aggregates and accelerate dissolution. | Can be used in conjunction with other methods. |
| Particle Size Reduction | If the starting material is in a coarse crystalline form. | Grinding the solid can increase surface area and dissolution rate.[16][17] |
| Solubilizing Agents | For formulation development or when other methods fail (use with caution). | Ensure compatibility with downstream applications. |
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their scientific investigations with confidence.
References
- 1. 119851-28-4 CAS MSDS (1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods of solubility enhancements | PPTX [slideshare.net]
Purification techniques for "1-(4-(4-Chlorophenoxy)phenyl)ethanone" from crude reaction mixtures
Welcome to the technical support center for the purification of 1-(4-(4-Chlorophenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate from crude reaction mixtures. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for downstream applications.[1] This document provides practical, field-proven insights to help you overcome common purification challenges.
I. Understanding the Compound: Key Physicochemical Properties
Before diving into purification techniques, a fundamental understanding of the properties of this compound is essential for troubleshooting.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₁₁ClO₂ | Provides the basis for molecular weight and elemental composition.[2] |
| Molecular Weight | 246.69 g/mol | Important for calculating molar equivalents and reaction yields. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity; color may suggest the presence of impurities. |
| Solubility | Soluble in many organic solvents (e.g., ethanol, methanol, acetone), limited solubility in water.[3] | This differential solubility is the cornerstone of recrystallization techniques. |
| LogP (Octanol/Water) | ~4.5 | Indicates a high degree of lipophilicity, suggesting good solubility in non-polar organic solvents and suitability for reverse-phase chromatography. |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you might encounter during the purification of this compound and provides actionable solutions.
Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying crystalline solids. Its success hinges on the principle that the compound of interest is significantly more soluble in a hot solvent than in a cold one, while impurities remain soluble or insoluble under these conditions.
Q1: My compound will not fully dissolve in the hot recrystallization solvent, even after adding a large volume.
A1: Potential Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may not be appropriate for your compound at the desired temperature.
-
Solution: Consult solubility data. For this compound, good single-solvent choices include ethanol or acetone. Mixed solvent systems like ethanol/water or hexane/acetone can also be effective.[4]
-
-
Insufficient Temperature: The solvent may not be hot enough to reach the required dissolution level.
-
Solution: Ensure your solvent is at or near its boiling point. Use a reflux condenser to prevent solvent loss during heating.
-
-
Insoluble Impurities: Your crude material may contain insoluble particulate matter.
-
Solution: Perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities. Allow the filtrate to cool and crystallize.
-
Q2: Oiling out instead of crystallization occurs upon cooling.
A2: Potential Causes & Solutions:
-
Supersaturation is too high: The solution is too concentrated, causing the compound to come out of solution as a liquid (oil) rather than a solid crystal lattice.
-
Solution 1 (Re-dissolve and Dilute): Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration, then allow it to cool slowly.
-
Solution 2 (Mixed Solvents): If using a single solvent, this is a good indicator that a mixed-solvent system might be better. Dissolve the crude material in a "good" solvent (in which it is very soluble) at its boiling point. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Cooling too rapidly: Rapid cooling doesn't allow sufficient time for crystal nucleation and growth.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath.
-
Q3: No crystals form, even after cooling in an ice bath.
A3: Potential Causes & Solutions:
-
Solution is too dilute: There isn't enough dissolved compound to reach the saturation point upon cooling.
-
Solution: Boil off some of the solvent to increase the concentration. Be careful not to over-concentrate, which could lead to oiling out.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial site to begin.
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Q4: The recovered yield is very low.
A4: Potential Causes & Solutions:
-
Too much solvent was used: Using a large excess of solvent will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
-
Premature crystallization during hot filtration: If a hot filtration was performed, the product may have crystallized on the filter paper or in the funnel.
-
Solution: Use a pre-warmed funnel and filter flask, and perform the filtration as quickly as possible.
-
-
Incomplete crystallization: Not enough time was allowed for the crystals to form.
-
Solution: Allow the solution to cool for a sufficient amount of time, including an extended period in an ice bath (at least 30 minutes).[4]
-
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Q1: My compound is not moving down the column (stuck at the origin).
A1: Potential Causes & Solutions:
-
Mobile Phase is too non-polar: The eluent does not have sufficient polarity to move the compound along the stationary phase (typically silica gel).
-
Solution: Increase the polarity of your mobile phase. For example, if you are using pure hexane, gradually add a more polar solvent like ethyl acetate or dichloromethane. Start with a low percentage of the polar solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increase it.
-
Q2: All my compounds are eluting together at the solvent front.
A2: Potential Causes & Solutions:
-
Mobile Phase is too polar: The eluent is too strong and is washing all components, including your target compound and impurities, down the column without effective separation.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.
-
Q3: The separation between my compound and an impurity is poor (overlapping bands).
A3: Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The chosen solvent system may not be optimal for resolving your specific mixture.
-
Solution 1 (Fine-tune Polarity): Make small, incremental changes to the solvent ratio. Sometimes a change of just a few percent can significantly improve separation.
-
Solution 2 (Try Different Solvents): If adjusting the ratio doesn't work, try a different solvent system. For example, a hexane/dichloromethane system might offer different selectivity than a hexane/ethyl acetate system.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or load less material. A general rule of thumb is to use a mass of stationary phase that is 30-100 times the mass of the crude sample.
-
-
Poor Column Packing: Channels or cracks in the stationary phase can lead to band broadening and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles.
-
Workflow Diagram for Purification Troubleshooting
Caption: Troubleshooting workflows for recrystallization and column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
A1: The impurities will largely depend on the synthetic route. Common syntheses, such as the Friedel-Crafts acylation of 4-chlorophenoxybenzene, can lead to several byproducts:
-
Starting Materials: Unreacted 4-chlorophenoxybenzene and acetyl chloride (or acetic anhydride).
-
Isomeric Products: Acylation at different positions on the aromatic rings, although the para-substituted product is typically major.
-
Polysubstituted Products: Di-acylated products.
-
Byproducts from Side Reactions: Decomposition products or byproducts from the catalyst.
Q2: How do I choose the best purification technique for my crude sample?
A2: The choice depends on the nature and quantity of your crude material and the required final purity.
-
Recrystallization: Ideal for crude products that are mostly the desired compound (>80-90% purity) and are crystalline solids. It is a relatively simple, inexpensive, and scalable method.
-
Column Chromatography: Necessary when dealing with complex mixtures containing multiple components with similar polarities, or for separating non-crystalline, oily products. It offers high resolution but is more labor-intensive and requires more solvent.
-
Distillation: Generally not suitable for this compound due to its high boiling point and solid nature at room temperature.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, preparative HPLC is a viable but often more expensive option for achieving very high purity, especially on a smaller scale. Reverse-phase HPLC methods using mobile phases like acetonitrile and water are suitable for this compound.[5] This is typically reserved for final polishing steps or when only small quantities of ultra-pure material are needed.
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by measuring the area of the product peak relative to impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Step-by-Step General Protocol for Recrystallization
This protocol provides a general guideline for the single-solvent recrystallization of this compound using ethanol.
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is likely too good of a solvent. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the minimum amount of hot ethanol needed to just dissolve the solid completely. Keep the solution at a gentle boil.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the yield and assess the purity of the final product using methods like melting point analysis and HPLC.
Caption: Step-by-step recrystallization workflow.
IV. References
-
Solubility of Things. (n.d.). 4-Chloroacetophenone. Retrieved from 3
-
SIELC Technologies. (2018, February 16). 1-(4-Chlorophenyl)ethanone. Retrieved from 5
-
BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from 4
-
Chem-Impex. (n.d.). This compound. Retrieved from 1
-
American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimization of Ullmann Condensation for Diaryl Ether Synthesis
Welcome to the Technical Support Center dedicated to the Ullmann condensation for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies, leveraging decades of collective field experience and cutting-edge research.
Introduction to the Ullmann Condensation
First reported by Fritz Ullmann in 1905, the Ullmann condensation is a cornerstone of C-O bond formation, enabling the synthesis of diaryl ethers—a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The classical reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, often requiring high temperatures and stoichiometric amounts of copper.[2][3][4][5]
Modern iterations of the Ullmann condensation have significantly broadened its applicability by introducing ligands that facilitate the reaction under milder conditions, improving yields and functional group tolerance.[3][4][6][7] However, the reaction can still be sensitive to a variety of parameters, making optimization and troubleshooting crucial for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Ullmann condensation for diaryl ether synthesis in a question-and-answer format, providing both the underlying principles and actionable solutions.
Issue 1: Low or No Yield of the Desired Diaryl Ether
Question: I am not getting any, or very little, of my desired diaryl ether product. What are the most common reasons for this and how can I troubleshoot it?
Answer: Low or no yield is one of the most frequent challenges in Ullmann condensations. The root cause often lies in one or more of the following areas: the catalyst's activity, the reaction conditions, or the nature of the substrates.
Troubleshooting Workflow for Low/No Yield
Caption: A stepwise approach to troubleshooting low or no yield in Ullmann diaryl ether synthesis.
-
1. Catalyst Activity: The copper source is paramount. Copper(I) salts like CuI are generally considered the active catalytic species.[8] If your CuI is old or has a gray/green tint, it may have oxidized to the less active Cu(II) state.
-
2. Inert Atmosphere: Many modern ligand-assisted Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst.[9]
-
3. Reagent Purity and Dryness: Water is a known inhibitor of Ullmann condensations. It can lead to the hydrolysis of the aryl halide and can deactivate certain bases, particularly carbonates.[11]
-
4. Reaction Conditions:
-
Temperature: Traditional Ullmann reactions often require temperatures exceeding 150°C.[2][9] If your temperature is too low, the reaction may be too slow. Modern ligand-assisted protocols can often run at lower temperatures (80-120°C).[9]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Be aware that excessively high temperatures can lead to decomposition.[9]
-
-
Base: The base is crucial for deprotonating the phenol to form the active nucleophile.[8][12] The solubility and strength of the base can significantly impact the reaction rate.
-
Solvent: The solvent's polarity can influence the reaction's success. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used, but in some cases, non-polar solvents like toluene or xylene can be effective.[11][14]
-
Solution: Conduct a solvent screen to identify the optimal medium for your specific substrate combination.
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is yielding multiple products, including a significant amount of dehalogenated arene and/or homocoupled biaryl. How can I improve the selectivity for my desired diaryl ether?
Answer: The formation of side products is a common issue, often pointing to suboptimal reaction conditions that favor undesired pathways.
Common Side Reactions and Their Mitigation
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenated Arene | - Presence of protic impurities (e.g., water).[8][11] - High reaction temperatures. - Inefficient catalyst system. | - Use rigorously anhydrous conditions.[8][9] - Lower the reaction temperature.[9] - Introduce a suitable ligand to accelerate the desired cross-coupling.[9][11] |
| Homocoupling of Aryl Halide | - High reaction temperatures. - Absence of an effective ligand. | - Lower the reaction temperature.[9] - Screen different ligands to promote the heterocoupling pathway.[9] |
| Phenol Decomposition | - Excessively high temperatures. - Use of a very strong base. | - Reduce the reaction temperature. - Switch to a milder base (e.g., K₂CO₃, K₃PO₄).[8][11] |
Issue 3: Choosing the Right Reaction Components
Question: I am planning an Ullmann diaryl ether synthesis. How do I select the optimal copper source, ligand, base, and solvent for my specific substrates?
Answer: The selection of reaction components is critical and often substrate-dependent. A logical, stepwise approach to optimization is recommended.
Key Parameters for Optimization
Caption: Key parameters influencing the outcome of an Ullmann diaryl ether synthesis.
-
Copper Source: For modern, ligand-assisted reactions, Cu(I) salts such as CuI, CuBr, and Cu₂O are the most effective and commonly used catalysts.[13] An air-stable Cu(I) catalyst like CuIPPh₃ has also been shown to be effective.[13][14]
-
Ligand Selection: Ligands are crucial for accelerating the reaction and enabling milder conditions.[13][15]
-
Why it's important: Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
-
Commonly used ligands: N,O- and N,N-chelating ligands are known to be effective.[13][15] A screening of 56 multidentate ligands revealed that N,N-dimethylglycine provides high catalytic activity for electron-rich substrates.[15] Other effective ligands include 1,10-phenanthroline and L-proline.[8] For sterically hindered phenols, picolinic acid has been shown to be an effective ligand.[16]
-
-
Base Selection: The base deprotonates the phenol, and its choice can significantly impact the yield.[12]
-
Substrate Considerations: The electronic properties of your starting materials play a significant role.
Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated Ullmann Diaryl Ether Synthesis
This protocol is a good starting point for optimizing a new Ullmann condensation.
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 3-5 mL of anhydrous, degassed solvent (e.g., DMF or toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 110°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Activation of Copper Powder for Classical Ullmann Reactions
For classical Ullmann condensations, freshly activated copper powder is often more effective.[9]
-
Stir commercial copper powder in a 10% solution of iodine in acetone for 5-10 minutes.
-
Filter the copper and wash it successively with acetone and diethyl ether.
-
Dry the activated copper powder under vacuum and use it immediately.[9]
Reaction Mechanism Overview
The precise mechanism of the Ullmann condensation can vary depending on the specific conditions and ligands used. However, a generally accepted catalytic cycle for a ligand-assisted reaction is as follows:
Caption: A simplified proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
The cycle is thought to involve a Cu(I) species that undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate.[17] This intermediate then undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst.[17]
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in chalcone synthesis using "1-(4-(4-Chlorophenoxy)phenyl)ethanone"
Topic: Minimizing Byproduct Formation in the Synthesis of Chalcones using 1-(4-(4-Chlorophenoxy)phenyl)ethanone.
Applicable to: Researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted chalcones via Claisen-Schmidt condensation.
Introduction
The Claisen-Schmidt condensation, a cornerstone of organic synthesis, provides a reliable route to chalcones, which are valuable precursors for flavonoids and various pharmacologically active compounds.[1][2] The synthesis of chalcones from this compound presents unique challenges due to the electronic and steric nature of the substituted acetophenone. This guide provides an in-depth troubleshooting framework, frequently asked questions (FAQs), and optimized protocols to minimize byproduct formation and enhance the purity of the desired chalcone product.
The 4-chlorophenoxy substituent on the acetophenone introduces a combination of electronic effects (inductive withdrawal from the chlorine and resonance donation from the phenoxy oxygen) and significant steric bulk. These factors can influence the acidity of the α-protons and the nucleophilicity of the resulting enolate, potentially altering the reaction kinetics and favoring side reactions over the desired condensation. Careful control of reaction parameters is therefore critical to achieving high yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnose and resolve common issues related to byproduct formation.
| Observation | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Low Yield of Chalcone with Significant Unreacted Acetophenone | 1. Inefficient Enolate Formation: The steric bulk of the 4-chlorophenoxy group may hinder the approach of the base to the α-protons. The electronic effects may also decrease the acidity of these protons. 2. Catalyst Inactivity: The base (e.g., NaOH, KOH) may be old or hydrated, reducing its efficacy.[3] | Action: 1. Optimize Base Concentration: Gradually increase the molar equivalents of the base. A stronger base or a higher concentration may be required to efficiently deprotonate the sterically hindered ketone.[4] 2. Change of Base: Consider using potassium hydroxide, which is often more effective than sodium hydroxide in alcoholic solvents. For very hindered ketones, stronger bases like sodium hydride (NaH) could be explored, though with caution to avoid other side reactions. 3. Use Fresh Catalyst: Always use freshly prepared aqueous solutions of NaOH/KOH or high-purity solid catalyst.[3] |
| TLC Shows Multiple Spots: Product and Byproducts are Present | 1. Self-Condensation of the Ketone: The enolate of this compound can react with another molecule of the ketone, especially if the aldehyde is not sufficiently reactive or is added too slowly. 2. Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form a carboxylic acid and an alcohol. This is more prevalent with prolonged reaction times or high base concentrations.[3] 3. Michael Addition: The enolate of the starting ketone can add to the newly formed chalcone product, leading to a 1,5-dicarbonyl byproduct. | Action: 1. Control Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This ensures that the generated enolate has a higher probability of reacting with the more electrophilic aldehyde rather than another ketone molecule. 2. Optimize Stoichiometry: Use a slight excess (1.1 equivalents) of the aldehyde to ensure the complete consumption of the ketone enolate. 3. Moderate Reaction Conditions: Lower the reaction temperature (e.g., to 0-5 °C) to reduce the rates of side reactions, which often have higher activation energies than the desired condensation.[3] Use the minimum effective concentration of the base. |
| Product is an Oil or Gummy Precipitate, Difficult to Crystallize | 1. Presence of Impurities: Even small amounts of byproducts or unreacted starting materials can inhibit crystallization. 2. Low Melting Point of the Chalcone: The specific substitution pattern may result in a low-melting solid or an oil at room temperature. | Action: 1. Purification is Key: Do not rely solely on precipitation. Purify the crude product using column chromatography. A common eluent system is a gradient of hexane and ethyl acetate.[5] The optimal ratio should be determined by TLC analysis. 2. Trituration: If the product is an oil, attempt to induce crystallization by trituration with a non-polar solvent like cold hexane. This can help remove non-polar impurities and encourage the formation of a solid. 3. Recrystallization: If a solid is obtained, perform recrystallization. Ethanol (95%) is a common and effective solvent for chalcones.[6] For low-melting compounds, dissolve at a moderately elevated temperature (e.g., 50°C) rather than boiling.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent for the synthesis of chalcones from this compound?
A1: For base-catalyzed synthesis, an aqueous or ethanolic solution of potassium hydroxide (KOH) is often a good starting point, typically in the range of 1.2 to 2.0 molar equivalents relative to the ketone. Ethanol is the most commonly used solvent as it effectively dissolves both the reactants and the catalyst, and it is a good medium for recrystallization.[8] For a greener approach, solvent-free grinding with solid NaOH or KOH can be highly effective, often leading to shorter reaction times and higher yields.[6][9]
Q2: How does temperature control impact byproduct formation in this specific synthesis?
A2: Temperature is a critical parameter. While elevated temperatures (40-50°C) can increase the reaction rate, they can also promote side reactions like the Cannizzaro reaction and self-condensation.[3] For a sterically hindered ketone like this compound, it is advisable to start the reaction at a lower temperature (e.g., in an ice bath) during the addition of the base to control the initial exothermic reaction, and then allow it to proceed at room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance between reaction time and purity.
Q3: How can I effectively monitor the reaction to minimize byproducts?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Spot the reaction mixture alongside the two starting materials (ketone and aldehyde). The reaction is complete when the spot corresponding to the limiting reactant (usually the ketone) disappears. A common eluent system for TLC is a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).[7] Observing the formation of new spots other than the product can indicate the presence of byproducts, signaling the need to adjust reaction conditions.
Q4: The TLC shows that my chalcone product and the starting acetophenone have very similar Rf values. How can I resolve this?
A4: This is a common issue, especially when the polarity of the product and starting material are similar. You can try a few strategies:
-
Adjust the Eluent System: Test different ratios of hexane and ethyl acetate. Sometimes, a small change can improve separation. Alternatively, try a different solvent system, such as dichloromethane/hexane.
-
Monitor the Aldehyde: Since the aldehyde typically has a different Rf value, you can monitor the reaction by observing the disappearance of the aldehyde spot.[7]
-
Use a Cospot: On your TLC plate, have a lane for the starting material, a lane for the reaction mixture, and a "cospot" where you spot the reaction mixture directly on top of the starting material spot. If the spots are the same, they will appear as a single, homogenous spot in the cospot lane. If they are different, you will see a slight vertical elongation or two very close spots.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Side Reactions
The Claisen-Schmidt condensation proceeds via an aldol addition followed by dehydration. Understanding the main reaction pathway and potential side reactions is crucial for troubleshooting.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Troubleshooting guide for the Claisen-Schmidt condensation with "1-(4-(4-Chlorophenoxy)phenyl)ethanone"
A Specialist's Guide to Synthesizing Chalcones with 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the sterically demanding and electronically complex ketone, "this compound," in chalcone synthesis. As Senior Application Scientists, we understand that nuanced challenges can arise with non-standard substrates. This resource provides in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures and provides a logical, step-by-step approach to problem-solving.
Q1: My reaction has a very low or no yield. What are the likely causes and how can I fix it?
Low or no product formation is the most common issue encountered and can be attributed to several factors, particularly when using a complex ketone like this compound.
Possible Cause 1: Insufficient Reactivity of the Ketone
The methyl group of your ketone, this compound, is the site of deprotonation to form the reactive enolate. However, the large 4-(4-Chlorophenoxy)phenyl moiety presents significant steric hindrance, making it difficult for the base to access the α-hydrogens.
-
Expert Solution:
-
Increase Catalyst Concentration: A standard catalytic amount of base may be insufficient. Increase the molar ratio of the base (e.g., NaOH or KOH) to the ketone. A stoichiometric amount may be required to drive the initial deprotonation.[1]
-
Switch to a Stronger, Less Hindered Base: While NaOH and KOH are common, they are also highly nucleophilic.[2] A non-nucleophilic, sterically accessible base like Lithium Diisopropylamide (LDA) can be more effective at deprotonating hindered ketones at low temperatures, minimizing side reactions.[1]
-
Increase Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[2] However, monitor closely for byproduct formation.
-
Possible Cause 2: Inappropriate Catalyst Choice or Inactivation
The choice and handling of the catalyst are critical. Both acid and base catalysis are possible, but base catalysis is generally preferred for this reaction.[3]
-
Expert Solution:
-
Use Freshly Prepared Base Solutions: Carbon dioxide from the air can neutralize alkali hydroxide solutions over time, reducing their effective concentration. Always use freshly prepared or recently standardized solutions.
-
Consider Heterogeneous or Alternative Catalysts: For cleaner reactions and easier workup, consider solid catalysts like solid NaOH or KOH under solvent-free conditions, or specialized catalysts like hydrotalcites.[4][5] Solvent-free grinding methods have been shown to produce quantitative yields.[5][6]
-
Possible Cause 3: Suboptimal Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
-
Expert Solution:
-
Ensure Reactant Solubility: Your starting ketone is highly nonpolar. A solvent like ethanol is a good starting point as it solubilizes the ketone and the commonly used alkali bases.[7]
-
Polar Aprotic Solvents for Hindered Ketones: For particularly stubborn reactions involving hindered ketones, switching to a polar aprotic solvent like DMSO in combination with a strong base like CsOH or t-BuOK can significantly improve yields.[8]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-(4-Chlorophenoxy)phenyl)ethanone (Fenofibrate Related Compound A). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for investigating the degradation pathways of this compound under various stress conditions. As robust data on this specific molecule is limited in public literature, this guide synthesizes information from structurally related compounds and established principles of forced degradation to provide a predictive and practical framework for your experiments.
Forced degradation studies are a critical component of pharmaceutical development, helping to identify likely degradants, establish degradation pathways, and develop stability-indicating analytical methods as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure, which features a diaryl ether linkage, a ketone functional group, and chlorinated aromatic rings, the primary sites for degradation are the ether bond and the acetyl group.
-
Hydrolytic Degradation (Acidic/Basic): The most likely pathway is the cleavage of the ether linkage. This is a common degradation route for diaryl ethers, especially under harsh pH and temperature conditions.[3]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the acetyl group or through hydroxylation of the aromatic rings, although the ether linkage is generally stable to mild oxidation.
-
Photolytic Degradation: Molecules containing a benzophenone-like moiety can be sensitive to UV light.[4] Photodegradation may proceed via radical mechanisms, potentially leading to cleavage of the ether bond or other complex reactions.
-
Thermal Degradation: The molecule is expected to be relatively stable to dry heat, but elevated temperatures can provide the energy needed to initiate cleavage of the ether bond or other decomposition reactions.[5][6]
Q2: What are the predicted primary degradation products under hydrolytic (acidic or basic) stress?
Under both acidic and basic conditions, the principal expected degradation pathway is the hydrolysis of the ether bond.
-
Predicted Products:
-
4-Chlorophenol
-
1-(4-Hydroxyphenyl)ethanone (also known as 4'-Hydroxyacetophenone)
-
The reaction is typically slower under acidic conditions and may require heat to proceed at a reasonable rate. Under basic conditions, fenofibrate itself has been shown to be very unstable, suggesting that this related compound will also readily degrade.[3]
Troubleshooting Guide
Issue 1: No significant degradation is observed under stress conditions.
-
Plausible Cause 1: Insufficient Stress. The applied conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be severe enough to induce degradation. Forced degradation studies aim for 5-20% degradation to ensure that the analytical method is not overwhelmed but that major degradants are formed.
-
Troubleshooting Steps:
-
Incrementally increase the stress level. For hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH) or increase the temperature (e.g., from 60°C to 80°C).[1][7]
-
Extend the exposure time. Monitor the reaction at several time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration.
-
For photostability, ensure the light source provides sufficient energy at the molecule's absorbance wavelength and that the total exposure follows ICH Q1B guidelines.
-
-
-
Plausible Cause 2: Poor Solubility. If the compound is not fully dissolved in the stress medium, the degradation will be limited and not representative of a solution-state reaction.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in the chosen solvent system.
-
If solubility in aqueous acid or base is low, consider using a co-solvent (e.g., methanol, acetonitrile) to ensure complete dissolution before adding the stressor.[1] Be mindful that the co-solvent itself should be stable under the stress conditions.
-
-
Issue 2: My chromatogram shows multiple unexpected peaks after oxidative stress.
-
Plausible Cause 1: Non-specific Oxidation. Strong oxidizing agents like hydrogen peroxide can lead to a multitude of minor degradation products through various radical reactions, including aromatic ring hydroxylation at different positions.
-
Troubleshooting Steps:
-
Optimize the concentration of the oxidizing agent (e.g., start with 3% H₂O₂ and adjust as needed).
-
Control the temperature; oxidative degradation can be highly temperature-dependent. Performing the study at room temperature versus heated conditions can alter the degradation profile.
-
Use mass spectrometry (LC-MS) to obtain mass information for the unknown peaks. This is crucial for proposing structures. For example, an increase of 16 amu (atomic mass units) would suggest the addition of an oxygen atom (hydroxylation).
-
-
-
Plausible Cause 2: Impurities in the Starting Material. The stress conditions may have revealed or degraded impurities that were already present in your sample of this compound.
-
Troubleshooting Steps:
-
Always run a "time zero" or unstressed control sample (dissolved in the same solvent system) alongside your stressed samples.
-
Compare the impurity profile of the stressed sample to the control. Only new peaks or significantly increased peaks should be considered degradation products.
-
-
Issue 3: I am struggling to achieve mass balance in my stability study.
-
Plausible Cause 1: Non-chromophoric Degradants. Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector.
-
Troubleshooting Steps:
-
Employ a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector to screen for non-chromophoric products.
-
If cleavage results in small, volatile fragments, they may be lost during sample preparation or may not be retained on the chromatographic column.
-
-
-
Plausible Cause 2: Degradant Adsorption. Degradation products may be adsorbing to the sample vial or irreversibly binding to the HPLC column.
-
Troubleshooting Steps:
-
Consider using silanized glass vials to minimize adsorption.
-
Evaluate different column chemistries. A different stationary phase may provide better recovery and peak shape for all components.
-
Ensure your mobile phase is sufficiently strong to elute all compounds from the column.
-
-
Predicted Degradation Pathways Visualization
The following diagrams illustrate the predicted primary degradation pathways for this compound under major stress conditions.
Caption: Predicted major degradation pathways under hydrolytic and oxidative stress.
Experimental Protocols
Protocol 1: Forced Degradation Under Hydrolytic Conditions
This protocol outlines a general procedure for assessing hydrolytic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1 M HCl.
-
Keep the flask in a water bath maintained at 80°C for 8 hours.
-
After cooling to room temperature, neutralize the solution by carefully adding 1 M NaOH until the pH is approximately 7.0.
-
Dilute to volume with the mobile phase diluent.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the flask at room temperature for 4 hours. (Note: Basic hydrolysis is often faster than acidic hydrolysis).[3]
-
Neutralize the solution by carefully adding 0.1 M HCl until the pH is approximately 7.0.
-
Dilute to volume with the mobile phase diluent.
-
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask, adding 5 mL of purified water, and diluting to volume with the diluent without heating or adding acid/base.
-
Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method.
Workflow for Protocol Execution
Caption: Workflow for conducting hydrolytic forced degradation studies.
Data Summary Table
The following table provides a template for summarizing the results from your forced degradation studies. The values are hypothetical and should be replaced with your experimental data.
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | Major Degradation Products (DP) | Observations |
| Acidic Hydrolysis | 1 M HCl | 8 hours @ 80°C | ~15% | DP-1 (4-Chlorophenol), DP-2 (4-Hydroxyphenyl)ethanone | Cleavage of ether linkage confirmed by LC-MS. |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours @ RT | ~18% | DP-1 (4-Chlorophenol), DP-2 (4-Hydroxyphenyl)ethanone | Faster degradation compared to acidic conditions. |
| Oxidative | 3% H₂O₂ | 24 hours @ RT | ~10% | Multiple minor peaks | Complex profile, potential ring hydroxylation. |
| Thermal | Dry Heat | 48 hours @ 105°C | < 2% | - | Compound is relatively stable to dry heat. |
| Photolytic | ICH Q1B Option 1 | 1.2M lux·hr & 200 W·hr/m² | ~8% | Several minor peaks | Degradation observed, requires further characterization. |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Technical Support Center: Impurity Profiling of 1-(4-(4-Chlorophenoxy)phenyl)ethanone by HPLC-MS
As a Senior Application Scientist, I've developed this technical support center to guide you through the complexities of identifying impurities in "1-(4-(4-Chlorophenoxy)phenyl)ethanone" by HPLC-MS. This resource is built on a foundation of practical experience and scientific principles, designed to empower you with not just protocols, but the rationale behind them. My aim is to provide a trustworthy, authoritative guide that anticipates your challenges and offers robust solutions, ensuring the integrity of your analytical results.
This guide is structured to address the specific issues researchers, scientists, and drug development professionals may encounter. We will cover frequently asked questions, detailed troubleshooting scenarios, and validated experimental protocols, all supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in "this compound" based on its synthesis?
A1: Understanding the synthetic pathway is fundamental to predicting potential impurities. "this compound" is a diaryl ether ketone, and its synthesis typically follows one of two main routes. Each route has a characteristic impurity profile.
-
Route A: Friedel-Crafts Acylation: This route involves the acylation of 4-chlorophenoxybenzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2]
-
Unreacted Starting Materials: Residual 4-chlorophenoxybenzene.
-
Positional Isomers: The primary product is the para-substituted isomer. However, small amounts of ortho- and meta-acylated isomers can form. The ratio of these isomers is influenced by the catalyst and reaction conditions.[3]
-
Poly-acylated Products: If the reaction is not carefully controlled, a second acetyl group can be added to the aromatic ring, leading to di-acetylated impurities.
-
By-products from the Catalyst: The Lewis acid catalyst can promote side reactions, leading to degradation or rearrangement products.
-
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This pathway typically involves the formation of the diaryl ether bond by reacting a phenol with an activated aryl halide.[4] A common example is the reaction of 4-hydroxyacetophenone with an activated 4-chlorophenyl source, such as 4-chloro-fluorobenzene, in the presence of a base.
-
Unreacted Starting Materials: Residual 4-hydroxyacetophenone and the 4-chlorophenyl reactant.
-
By-products from the Base: The base used (e.g., potassium carbonate, sodium hydride) can lead to the formation of related salts or degradation products.
-
Solvent-Related Impurities: If a reactive solvent is used, it may participate in side reactions.
-
The International Council for Harmonisation (ICH) guidelines require the reporting, identification, and qualification of impurities in new drug substances, making a thorough understanding of these potential impurities critical.[5][6][7][8][9]
Q2: How should I approach developing a stability-indicating HPLC method for this compound?
A2: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its impurities and any degradation products. For "this compound," a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Systematic Method Development:
-
Column Selection: A C18 column is the workhorse for this type of analysis due to its hydrophobicity, which is ideal for retaining and separating aromatic compounds. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm provides a good balance of resolution and backpressure.
-
Mobile Phase Composition:
-
Aqueous Phase (A): Use 0.1% formic acid in water. This serves two purposes: it protonates residual silanol groups on the column, which helps to prevent peak tailing, and it provides a source of protons for efficient ionization in positive-ion mode ESI-MS.[10]
-
Organic Phase (B): Acetonitrile is generally preferred over methanol as it often yields sharper peaks and has a lower UV cutoff.
-
-
Elution Mode: A gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable analysis time. A good starting point is a linear gradient from a low percentage of organic phase (e.g., 10% acetonitrile) to a high percentage (e.g., 90% acetonitrile) over 20 to 30 minutes.
-
Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is crucial for achieving reproducible retention times.[3][11]
Q3: What are the optimal mass spectrometry settings for detecting and identifying unknown impurities?
A3: The goal of MS analysis is to obtain accurate mass and structural information for any detected impurities. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.[12][13]
-
Ionization Technique: Electrospray ionization (ESI) is the method of choice for this molecule. It is a soft ionization technique that typically generates a strong protonated molecule ([M+H]⁺) in positive ion mode, which directly provides the molecular weight.
-
Initial Screening: Perform a full scan analysis in both positive and negative ion modes to ensure all ionizable impurities are detected. The scan range should be wide enough to encompass the expected molecular weights of potential impurities (e.g., m/z 100-1000).
-
Accurate Mass Measurement: Utilizing a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer is critical. These instruments provide mass accuracy in the low ppm range, which allows for the confident determination of the elemental composition of an unknown peak.[14][15]
-
Structural Elucidation with MS/MS: Once an impurity is detected, a targeted MS/MS experiment should be performed. In this experiment, the ion corresponding to the impurity is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure. For aromatic ketones, characteristic fragmentation patterns can reveal information about the different parts of the molecule.[16]
Troubleshooting Guides
Problem: Significant peak tailing is observed for the main API peak.
-
Primary Cause: Secondary interactions between the analyte and the stationary phase are the most common cause of peak tailing for aromatic compounds.[10] The ketone functional group in your molecule can interact with ionized silanol groups on the surface of the silica-based column packing.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Solutions:
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of silanol groups. Using 0.1% formic acid is typically effective.[10]
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[1] Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you are likely overloading the column.
-
Column Choice: If tailing persists, consider using a column with high-purity silica and end-capping, which minimizes the number of accessible silanol groups.
-
Problem: Retention times are drifting between injections.
-
Primary Cause: Inconsistent retention times are often due to insufficient column equilibration, temperature fluctuations, or issues with the HPLC pump and mobile phase stability.[3][17]
-
Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-20 column volumes is recommended.[3]
-
Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can significantly impact retention.[11]
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and adequately degassed to prevent bubble formation in the pump.[2] If you are using premixed mobile phases, be aware that volatile components can evaporate over time, changing the composition.
-
System Check: Look for small leaks in the system, particularly around fittings, as these can cause pressure fluctuations and affect the flow rate.
-
Problem: Low MS sensitivity for a suspected low-level impurity.
-
Primary Cause: The impurity may be present at a very low concentration, or it may not ionize efficiently under the current MS conditions.[14]
-
Solutions:
-
Optimize MS Source Parameters: Systematically adjust the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for the ion of interest.
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte. Try modifying the HPLC gradient to better separate the impurity from other components.
-
Increase Sample Concentration: If possible, carefully prepare a more concentrated sample to increase the amount of the impurity introduced into the mass spectrometer.
-
Mobile Phase Modifiers: While formic acid is a good starting point, sometimes other additives like ammonium formate can enhance the ionization of certain compounds.
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling of this compound
This protocol provides a robust starting point for your analysis.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B in 0.5 min, hold for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
| MS System | Agilent 6546 Q-TOF or equivalent high-resolution MS |
| Ionization Mode | ESI Positive |
| Gas Temp. | 320 °C |
| Drying Gas | 10 L/min |
| Nebulizer | 40 psig |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 4000 V |
| Fragmentor | 150 V |
| Mass Range | m/z 100-1000 |
Protocol 2: Sample and Standard Preparation
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water is a suitable diluent.
-
Stock Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution 10-fold with the diluent to obtain a working concentration of 0.1 mg/mL (100 µg/mL). This concentration is generally appropriate for detecting impurities at the 0.1% level relative to the main peak.
-
Filtration: Before injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. scribd.com [scribd.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 119851-28-4: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]eth… [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
- 15. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]
- 16. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation of Substituted Phenoxybenzenes
Welcome to the Technical Support Center dedicated to the strategic selection of catalysts for the Friedel-Crafts acylation of substituted phenoxybenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this cornerstone C-C bond-forming reaction. Here, we move beyond mere protocols to delve into the mechanistic reasoning and empirical evidence that underpin successful and efficient synthesis of the aryl ketone products that are pivotal in the pharmaceutical industry.
Our approach is grounded in years of field-proven experience, offering you a self-validating system of protocols and troubleshooting advice. Every recommendation is supported by authoritative sources to ensure scientific integrity and to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of Friedel-Crafts acylation of substituted phenoxybenzenes.
Q1: What are the primary classes of catalysts for the acylation of substituted phenoxybenzenes, and how do I choose between them?
A1: The choice of catalyst is paramount and largely depends on the electronic nature of your substituted phenoxybenzene, the desired regioselectivity, and process considerations such as catalyst recyclability. The main classes are:
-
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly effective and widely used catalysts.[1][2][3] Aluminum chloride (AlCl₃) is a powerful Lewis acid that readily activates acyl halides or anhydrides to form the reactive acylium ion.[2][4] However, a major drawback is that they are often required in stoichiometric or even excess amounts because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[5][6] This not only complicates the work-up but also generates significant waste.[1][7]
-
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These represent a greener and more sustainable alternative to traditional Lewis acids.[8][9][10][11][12] Zeolites, such as Zeolite Y-hydrogen and ZSM-5, are microporous aluminosilicates that can be easily separated from the reaction mixture and recycled.[13][14][15][16] Their shape-selectivity can also influence the regioselectivity of the acylation.[14] Sulfated zirconia is another effective solid acid catalyst for this transformation.[12]
-
Metal Triflates (e.g., Yb(OTf)₃, In(OTf)₃): These are milder Lewis acids that can be used in catalytic amounts and are often more tolerant to functional groups.[1] For instance, Indium triflate has been used in ionic liquids as part of an efficient green catalyst system.
The selection process can be visualized as a decision-making workflow:
Caption: A decision workflow for catalyst selection in Friedel-Crafts acylation.
Q2: How do substituents on the phenoxybenzene rings affect the reaction and my choice of catalyst?
A2: Substituents have a profound electronic and steric influence on the reaction.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups activate the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic acylium ion.[17] This increased reactivity may allow for the use of milder catalysts like metal triflates or certain zeolites. EDGs typically direct acylation to the ortho and para positions.[17][18]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups deactivate the aromatic ring, making it less nucleophilic and significantly slowing down the reaction.[5][6] In such cases, a strong Lewis acid like AlCl₃ is often necessary to achieve a reasonable conversion.[5][6] EWGs are generally meta-directing.
-
Halogens are deactivating yet ortho, para-directing. The choice of catalyst will depend on the overall electronic character of the substituted phenoxybenzene.
Q3: How can I control the regioselectivity of the acylation, especially to favor the para-substituted product?
A3: Achieving high para-selectivity is often a key objective. Several factors can be manipulated:
-
Steric Hindrance: The bulky nature of the acylium ion-catalyst complex often inherently favors substitution at the sterically less hindered para position over the ortho position.[19]
-
Catalyst Choice: The choice of catalyst can influence the ortho/para ratio. Shape-selective catalysts like certain zeolites can enhance para-selectivity due to their constrained pore structures.[14]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para isomer.
Q4: Can the ether linkage in phenoxybenzene be cleaved by strong Lewis acids?
A4: Yes, this is a potential side reaction, especially with strong Lewis acids like AlCl₃ under harsh conditions. The Lewis acid can coordinate to the ether oxygen, weakening the C-O bond and making it susceptible to cleavage. To mitigate this, one might consider:
-
Using a milder catalyst (e.g., FeCl₃, metal triflates, or a solid acid catalyst).
-
Carefully controlling the reaction temperature and time.
-
Using a stoichiometric amount of the Lewis acid rather than a large excess.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Friedel-Crafts acylation of substituted phenoxybenzenes.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Deactivated Aromatic Ring | Analyze the substituents on your phenoxybenzene. Are they strongly electron-withdrawing?[5][6] | Increase the strength of the Lewis acid catalyst (e.g., switch from FeCl₃ to AlCl₃). Consider increasing the reaction temperature, but monitor for side reactions.[6] |
| Catalyst Inactivity | Was the Lewis acid catalyst (e.g., AlCl₃) handled under anhydrous conditions? Moisture will rapidly deactivate it.[5][6] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-quality Lewis acids.[6] |
| Insufficient Catalyst | Are you using a catalytic amount of a traditional Lewis acid like AlCl₃? The ketone product forms a stable complex with the catalyst, requiring at least a stoichiometric amount.[5][6] | Use at least one equivalent of the Lewis acid relative to the acylating agent. A slight excess may be beneficial.[6] |
| Sub-optimal Temperature | Was the reaction temperature too low to overcome the activation energy? | Carefully increase the reaction temperature in increments, monitoring the reaction progress by TLC or GC. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Competing Ortho and Para Acylation | Analyze the product mixture by ¹H NMR or GC-MS to determine the isomer distribution. | To favor the para product, consider using a bulkier acylating agent or a shape-selective catalyst like a zeolite.[14][19] Lowering the reaction temperature may also improve selectivity. |
| Polyacylation | Is your phenoxybenzene substrate highly activated with multiple electron-donating groups? | While less common in acylation than alkylation, it can occur.[5] The acyl group is deactivating, which usually prevents a second acylation.[5] If it is observed, try using a milder catalyst or a less reactive acylating agent. |
Problem 3: Catalyst is Difficult to Remove During Work-up
| Possible Cause | Diagnostic Check | Recommended Solution |
| Use of Homogeneous Lewis Acids | Are you using AlCl₃ or FeCl₃? These require aqueous quenching and extraction, which can be cumbersome. | Switch to a heterogeneous solid acid catalyst like a zeolite or sulfated zirconia.[8][12] These can be removed by simple filtration, simplifying the work-up and allowing for catalyst recycling.[8] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen), add the acyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add a solution of the substituted phenoxybenzene (1.0 equivalent) in the anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation using a Reusable Zeolite Catalyst
-
Activate the zeolite catalyst (e.g., H-Y or H-Beta) by heating under vacuum.
-
In a round-bottom flask, combine the substituted phenoxybenzene (1.0 equivalent), the acylating agent (e.g., acetic anhydride, 1.2 equivalents), and the activated zeolite catalyst.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent.
-
Remove the catalyst by filtration. The catalyst can be washed, dried, and reactivated for future use.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Caption: A troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. ijcps.org [ijcps.org]
- 9. Use of Solid Catalysts in Friedel-Crafts Acylation Reactions [air.unipr.it]
- 10. dl.begellhouse.com [dl.begellhouse.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. alexandonian.com [alexandonian.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Managing reaction temperature in the synthesis of "1-(4-(4-Chlorophenoxy)phenyl)ethanone" to prevent side products
A Guide to Managing Reaction Temperature and Preventing Side Products
Welcome to the technical support center for the synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does temperature play a critical role in each?
There are two common synthetic strategies for preparing this compound. The choice of route often depends on the available starting materials and desired scale. Temperature management is a critical parameter in both methods to ensure high yield and purity.
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Route 1: Friedel-Crafts Acylation of 4-Chlorophenoxybenzene. This is a direct and widely used method where 4-chlorophenoxybenzene is acylated using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] Temperature control is paramount in this step to prevent side reactions.
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Route 2: Ullmann Condensation followed by Acylation. This two-step approach first involves the formation of the diphenyl ether linkage via an Ullmann condensation between a phenol and an aryl halide, followed by a separate acylation step.[3][4] While the Ullmann condensation itself requires high temperatures, the subsequent acylation step will have similar temperature constraints as Route 1.[3]
Q2: I am observing a low yield of my target product. Could incorrect reaction temperature be the cause?
Absolutely. Incorrect temperature is a common culprit for low yields in the Friedel-Crafts acylation of 4-chlorophenoxybenzene.
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Temperatures that are too low can lead to an incomplete reaction, as the activation energy barrier for the formation of the acylium ion and the subsequent electrophilic aromatic substitution may not be overcome efficiently.
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Temperatures that are too high can promote a variety of side reactions, consuming your starting materials and leading to a complex mixture of products that can be difficult to purify.[1]
Q3: What specific side products should I be aware of when synthesizing this compound via Friedel-Crafts acylation, and how are they related to temperature?
Elevated temperatures during Friedel-Crafts acylation can lead to several undesirable side products. Understanding these can help in diagnosing issues with your reaction.
| Side Product | Formation Mechanism | Influence of Temperature |
| Polysubstituted Products | The initial product, an aryl ketone, is generally less reactive than the starting arene, which usually prevents further acylation. However, at higher temperatures, the energy barrier for a second acylation can be overcome, leading to di- or tri-acylated byproducts.[2][5] | Increased temperature provides the necessary activation energy for subsequent acylations on the deactivated ring. |
| Isomeric Byproducts (ortho-acylation) | While the para-substituted product is typically favored due to steric hindrance, higher temperatures can provide enough energy to overcome the steric barrier for acylation at the ortho position relative to the phenoxy group. The Friedel-Crafts benzoylation of chlorobenzene, for example, can yield a mixture of ortho, meta, and para isomers.[6][7] | Higher temperatures can decrease the regioselectivity of the reaction. |
| Dehalogenation Products | In some cases, particularly with prolonged reaction times and higher temperatures, cleavage of the chloro-substituent from the phenoxy group can occur, followed by acylation of the resulting phenol or other subsequent reactions. | High thermal energy can contribute to the cleavage of the C-Cl bond. |
| Products from Ring Cleavage/Rearrangement | Extremely high temperatures can lead to the degradation of the starting material or product, potentially causing cleavage of the ether linkage or other rearrangements. Thermal decomposition can generate toxic gases like hydrogen chloride and carbon monoxide.[8] | High temperatures can exceed the thermal stability of the reactants and products. |
Troubleshooting Guide
Issue 1: My final product is a mixture of isomers.
Probable Cause: The reaction temperature was likely too high, reducing the regioselectivity of the acylation. The phenoxy group is an ortho-, para-director. While the para-position is sterically favored, higher temperatures can lead to the formation of the ortho-isomer.
Recommended Solution:
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Strict Temperature Control: Maintain a low and consistent temperature during the addition of the acylating agent. For reactions using aluminum chloride, it is often recommended to keep the internal temperature below 10 °C.[1]
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Slow, Controlled Addition: Add the acetyl chloride or acetic anhydride dropwise to the mixture of 4-chlorophenoxybenzene and Lewis acid. This helps to dissipate the heat generated from the exothermic reaction and maintain a stable temperature.
Issue 2: I am isolating a significant amount of di-acylated product.
Probable Cause: The reaction temperature was too high, or the reaction was allowed to proceed for too long at an elevated temperature. This provided sufficient energy for the less reactive mono-acylated product to undergo a second acylation.
Recommended Solution:
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Optimize Reaction Time and Temperature: Conduct time-course and temperature-gradient experiments to find the optimal conditions that maximize the yield of the mono-acylated product while minimizing the formation of the di-acylated byproduct.
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Stoichiometry Control: Use a slight excess of the 4-chlorophenoxybenzene relative to the acylating agent to reduce the statistical probability of di-acylation.
Experimental Protocols and Methodologies
Protocol 1: Temperature-Controlled Friedel-Crafts Acylation of 4-Chlorophenoxybenzene
This protocol emphasizes strict temperature control to minimize side product formation.
Materials:
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4-Chlorophenoxybenzene
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) as solvent
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Ice bath
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Magnetic stirrer
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Dropping funnel
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Thermometer
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).
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Add anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C using an ice bath.
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In a separate flask, prepare a solution of 4-chlorophenoxybenzene (1 equivalent) in anhydrous dichloromethane.
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Add the 4-chlorophenoxybenzene solution to the cooled AlCl₃ suspension while maintaining the temperature between 0-5 °C.
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Prepare a solution of acetyl chloride (1 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
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Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 10 °C during the addition. [1]
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
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Slowly quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.
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Proceed with standard aqueous workup and purification by recrystallization or column chromatography.
Visualizing the Process: Reaction Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in a temperature-controlled Friedel-Crafts acylation.
Caption: Workflow for Temperature-Controlled Synthesis.
Understanding the "Why": Mechanism of Side Product Formation
Controlling temperature is not just about following a recipe; it's about controlling the reaction kinetics to favor the desired pathway.
Caption: Temperature-Dependent Reaction Pathways.
By maintaining a low reaction temperature, you are ensuring that the activation energy for the formation of side products is not readily overcome, thus directing the reaction towards the desired para-substituted product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Recrystallization of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
Welcome to the technical support guide for the purification of 1-(4-(4-Chlorophenoxy)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As an aromatic ketone with a diaryl ether linkage, this compound presents specific challenges and opportunities for purification by recrystallization. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the most common issues encountered during its purification.
Frequently Asked Questions & Troubleshooting Guides
Q1: How do I select the optimal recrystallization solvent for this compound?
A1: The cornerstone of a successful recrystallization is selecting a solvent or solvent system with a specific solubility profile: the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For an aromatic ketone like this compound, the polarity of the molecule is a key determinant. The ether linkage and ketone provide polarity, while the two phenyl rings contribute non-polar character.
Expert Insight: Your goal is to exploit the difference in solubility between your desired compound and the impurities. A solvent that dissolves everything at room temperature is as ineffective as one that dissolves nothing when hot. The ideal solvent will dissolve the target compound when heated, while leaving key impurities either completely insoluble (for removal by hot filtration) or completely soluble even upon cooling (to remain in the mother liquor).[2]
Screening Protocol:
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Place approximately 10-20 mg of your crude material into several small test tubes.
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To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not readily dissolve the compound at this stage.
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If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. The ideal solvent will fully dissolve the compound at or near its boiling point.
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Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[3]
Table 1: Solvent Screening Guide for this compound
| Solvent System | Class / Polarity | Rationale & Expected Outcome | Potential Issues |
| Ethanol (95%) | Polar Protic | Alcohols are often effective for aromatic compounds.[3] Expect high solubility when hot and moderate-to-low solubility when cold. | May require a co-solvent (like water) to reduce cold solubility for better yield. |
| Methanol | Polar Protic | Similar to ethanol but more polar. May be a slightly better solvent, potentially reducing yield if used alone. | High solubility even when cold can lead to poor recovery. |
| Isopropanol (IPA) | Polar Protic | Less polar than ethanol. Often provides an excellent balance of solubility for compounds of intermediate polarity. | Slower evaporation rate compared to ethanol. |
| Acetone | Polar Aprotic | A strong solvent for ketones.[4] Likely to be a "good" solvent in a mixed-solvent system. | May be too effective, dissolving the compound even at room temperature. |
| Toluene | Non-polar Aromatic | The aromatic nature can aid in dissolving the compound via π-π stacking interactions. | May not provide a steep enough solubility curve. Potential for oiling out. |
| Hexane/Acetone | Mixed (Non-polar/Polar Aprotic) | A powerful combination where acetone dissolves the compound and hexane acts as the anti-solvent to induce crystallization.[5] | Precise ratio is critical. Adding hexane too quickly can cause the product to "crash out" as an oil.[6] |
| Ethanol/Water | Mixed (Polar Protic System) | A classic system where the compound is dissolved in hot ethanol, and water is added as the anti-solvent until cloudiness appears.[5] | High potential for oiling out if the solution is cooled too rapidly or if too much water is added.[6] |
Q2: I've selected a solvent. What is the detailed protocol for a single-solvent recrystallization?
A2: This protocol assumes you have identified a single solvent (e.g., isopropanol) that provides a good solubility differential between hot and cold conditions.
Experimental Protocol: Single-Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to its boiling point.
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Minimal Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating.[3] Add just enough solvent to fully dissolve the solid at the boiling point. Adding excess solvent is a common mistake that significantly reduces final yield.[7]
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Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Keep the receiving flask warm on a hot plate to prevent premature crystallization in the funnel.[6] Use a pre-warmed filter funnel (fluted filter paper is best) and pour the hot solution through quickly.
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Slow Cooling (Crucial for Crystal Quality): Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves in a crystal lattice, excluding impurities.[7] Rapid cooling ("shock cooling") traps impurities and leads to the formation of small, impure crystals or a precipitate.[7]
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Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
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Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven.
Q3: My compound is either too soluble or not soluble enough in any single solvent. How do I perform a mixed-solvent recrystallization?
A3: A mixed-solvent system is ideal when no single solvent has the perfect solubility characteristics. You will use a pair of miscible solvents: a "good" solvent that readily dissolves the compound, and a "poor" or "anti-solvent" in which the compound is insoluble.[6] A common pair for this compound would be ethanol ("good") and water ("poor").
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water Example)
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Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.
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Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent") dropwise until you observe a persistent cloudiness (the "cloud point"). This indicates the solution is saturated.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again. This ensures you are at the precise saturation point for crystallization to begin upon cooling.
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Cooling, Isolation, and Drying: Follow steps 4 through 7 from the Single-Solvent protocol above. The wash in Step 6 should be done with an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.
Q4: I'm encountering problems during recrystallization. What do I do?
A4: Even with a well-chosen solvent, issues can arise. The following troubleshooting workflow and guide address the most common challenges.
Caption: Troubleshooting workflow for common recrystallization issues.
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Problem: My compound "oiled out" instead of forming crystals.
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Causality: Oiling out occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a supercooled liquid before it has time to form an ordered crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute or when using mixed-solvent systems where the anti-solvent is added too quickly.[6]
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Solution: Reheat the solution until the oil completely redissolves. If using a mixed-solvent system, add a small amount of the "good" solvent to increase solubility. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool can help. If the problem persists, you may need to select a different solvent system entirely.
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Problem: No crystals are forming, even after cooling in an ice bath.
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Causality: This is typically due to one of two reasons: 1) You have used too much solvent, and the solution is not saturated even at the lower temperature.[7] 2) The solution is supersaturated, but crystallization has not been initiated due to a high energy barrier for nucleation.
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Solution: For the first case, boil off some of the solvent to increase the concentration and then attempt to cool again. For the second case, induce crystallization by scratching the inside of the flask below the solvent line with a glass rod.[3] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful batch.
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Problem: My final product is still colored.
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Causality: This indicates the presence of highly colored, polar impurities that co-crystallize with your product.
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Solution: These impurities can often be removed with activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, cool the solution slightly and add a very small amount of activated charcoal (e.g., 1-2% by weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and proceed with the recrystallization as usual.
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References
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the structure of 1-(4-(4-Chlorophenoxy)phenyl)ethanone . As researchers and professionals in drug development, the ability to critically interpret spectroscopic data is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for structural elucidation.
The molecule in focus, this compound, is a diaryl ether derivative. Such motifs are of significant interest in medicinal chemistry and materials science.[1] The validation of its structure is, therefore, a critical step in any research and development pipeline.
Below is a diagram illustrating the logical workflow for the spectroscopic validation of the target compound.
Caption: Workflow for the structural validation of this compound.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted IR Absorptions for this compound
Based on the structure of our target molecule, we can predict the following key IR absorption bands:
| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Rationale |
| Aromatic Ring | C-H stretch | 3100-3000 | Characteristic of sp² C-H bonds in aromatic systems. |
| Methyl Group | C-H stretch | 2950-2850 | Characteristic of sp³ C-H bonds. |
| Ketone | C=O stretch | 1700-1680 | The carbonyl group of the acetophenone moiety. Conjugation with the aromatic ring will slightly lower the frequency. |
| Aromatic Ring | C=C stretch | 1600-1450 | Skeletal vibrations of the phenyl rings. |
| Diaryl Ether | C-O-C stretch | 1270-1230 (asymmetric), 1050-1010 (symmetric) | The ether linkage is a key feature of the molecule. |
| Chloroalkane | C-Cl stretch | 800-600 | The C-Cl bond on the chlorophenoxy ring. |
Comparative Analysis with Experimental Data
Experimental IR data for 4'-(p-chlorophenoxy)acetophenone is available from SpectraBase, which can be used for direct comparison.[2] Additionally, the NIST Chemistry WebBook provides a gas-phase IR spectrum for the related fragment, 1-(4-chlorophenyl)ethanone.[3]
The presence of a strong absorption band around 1685 cm⁻¹ would be a key indicator of the conjugated ketone. The characteristic absorptions for the C-O-C ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹ would provide strong evidence for the diaryl ether structure.
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
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Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is collected.
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Data Acquisition: The sample is brought into firm contact with the ATR crystal using the pressure clamp. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH₃ | 2.5 - 2.7 | Singlet (s) | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| Aromatic Protons (acetophenone ring) | 7.8 - 8.0 | Doublet (d) | Protons ortho to the carbonyl group are strongly deshielded. |
| Aromatic Protons (acetophenone ring) | 6.9 - 7.1 | Doublet (d) | Protons meta to the carbonyl group and ortho to the ether oxygen are shielded by the oxygen's lone pairs. |
| Aromatic Protons (chlorophenoxy ring) | 7.3 - 7.5 | Doublet (d) | Protons ortho to the chlorine atom are deshielded. |
| Aromatic Protons (chlorophenoxy ring) | 6.9 - 7.1 | Doublet (d) | Protons meta to the chlorine atom and ortho to the ether oxygen are shielded. |
Note: The aromatic region will likely show two sets of doublets, characteristic of a 1,4-disubstituted benzene ring.
Experimental ¹H NMR data for 4'-(p-chlorophenoxy)acetophenone is available on SpectraBase.[2] For comparative purposes, the ¹H NMR spectrum of the closely related compound, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone, is available on PubChem.[4] The additional chlorine atom in this analog would be expected to further deshield the adjacent aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | 25 - 30 | The methyl carbon of the acetyl group. |
| Aromatic Carbons (acetophenone ring) | 115 - 135 | Aromatic carbons, with those ortho and para to the acetyl group being deshielded. |
| Aromatic Carbon (ipso to acetyl) | 135 - 140 | The carbon atom directly attached to the acetyl group. |
| Aromatic Carbon (ipso to ether) | 155 - 160 | The carbon atom directly attached to the ether oxygen is significantly deshielded. |
| Aromatic Carbons (chlorophenoxy ring) | 118 - 130 | Aromatic carbons, with the carbon attached to the chlorine being deshielded. |
| Aromatic Carbon (ipso to ether) | 150 - 155 | The carbon atom directly attached to the ether oxygen. |
| Aromatic Carbon (ipso to chlorine) | 128 - 133 | The carbon atom directly attached to the chlorine atom. |
| C=O | 195 - 200 | The carbonyl carbon, which is highly deshielded. |
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum for this compound
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Molecular Ion (M⁺): The molecular formula is C₁₄H₁₁ClO₂. The expected monoisotopic mass is approximately 246.04 g/mol . Due to the presence of chlorine, an M+2 peak with roughly one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) to give a [M-15]⁺ peak.
-
Formation of the acylium ion [CH₃CO]⁺ at m/z 43.
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Cleavage of the ether bond, leading to characteristic fragments of the two aromatic rings.
-
Below is a diagram illustrating a plausible fragmentation pathway.
Caption: Predicted mass fragmentation of this compound.
Comparative Analysis with Fragment Data
The NIST Chemistry WebBook provides the mass spectrum for 1-(4-chlorophenyl)ethanone.[3] The fragmentation pattern of this molecule, particularly the presence of the [M-15]⁺ peak and the acylium ion at m/z 43, would be expected to be mirrored in the mass spectrum of our target compound.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrument Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized for the analyte.
-
Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump or an HPLC system. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The molecular ion peak and major fragment ions are identified and their m/z values are recorded.
Conclusion
The structural validation of this compound requires a multi-faceted spectroscopic approach. By integrating the data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a comprehensive and unambiguous picture of the molecule's structure can be assembled. This guide has provided a framework for predicting and interpreting the spectroscopic data for this compound, supported by comparisons with available experimental data for the target molecule and its close analogs. The protocols outlined herein represent standard, robust methods for acquiring high-quality spectroscopic data, ensuring the integrity and reliability of the structural elucidation process.
References
A Comparative Guide to the Herbicidal Activity of Phenoxy Herbicides Derived from Different Acetophenones
Introduction: Expanding the Arsenal of Synthetic Auxin Herbicides
Phenoxy herbicides have been a cornerstone of selective broadleaf weed control in agriculture since the commercial introduction of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[2] The chemical structure of phenoxy herbicides, particularly the substituents on the phenoxy ring, plays a pivotal role in their herbicidal efficacy and selectivity.[3] While traditional phenoxy herbicides are derived from substituted phenols, there is growing interest in exploring novel derivatives from other aromatic precursors, such as acetophenones, to potentially enhance herbicidal activity and broaden the spectrum of controlled weeds.
This guide provides a comparative analysis of phenoxy herbicides derived from different acetophenones, with a particular focus on how the introduction of an acetyl group influences their herbicidal properties. We will delve into their synthesis, mechanism of action, and structure-activity relationships, supported by theoretical and experimental data. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.
Mechanism of Action: The Synthetic Auxin Pathway
Phenoxy herbicides exert their herbicidal effects by disrupting the hormonal balance in plants.[2] They are absorbed through the leaves and roots and translocated to the meristematic tissues, where they bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes. The subsequent uncontrolled cell division and elongation lead to epinasty, stem twisting, and ultimately, plant death.[2]
The efficacy of a phenoxy herbicide is intrinsically linked to its ability to bind effectively to the auxin receptor. This binding affinity is influenced by the electronic and steric properties of the molecule, which are determined by the substituents on the aromatic ring.[3]
Synthesis of Acetophenone-Derived Phenoxy Herbicides
The synthesis of phenoxyacetic acids from substituted phenols is a well-established process. A similar principle applies to the synthesis of phenoxy herbicides from hydroxyacetophenones. The general method involves the reaction of a substituted hydroxyacetophenone with chloroacetic acid in the presence of a base.
A key example is the synthesis of 4-acetyl-phenoxyacetic acid (4APA), which starts from 4'-hydroxyacetophenone. Theoretical studies and molecular docking analyses have highlighted 4APA as a compound with potentially high herbicidal activity due to its strong binding affinity to the auxin receptor TIR1.[4]
General Synthesis Protocol for (4-acetylphenoxy)acetic acid:
-
Dissolution of Chloroacetic Acid: Dissolve monochloroacetic acid in deionized water under an ice water bath.
-
Neutralization: Adjust the pH of the chloroacetic acid solution to 8-9 using a 30% NaOH solution to form sodium chloroacetate.
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Preparation of the Phenoxide: In a separate vessel, dissolve NaOH in a mixture of deionized water and ethanol. Slowly add 4'-hydroxyacetophenone to this solution with constant stirring to form the sodium phenoxide.
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Condensation Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
Reflux: Heat the mixture to reflux at approximately 102°C for several hours to allow the condensation reaction to complete.
-
Acidification and Precipitation: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the crude (4-acetylphenoxy)acetic acid.
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Purification: The crude product can be further purified by filtration, washing with dilute hydrochloric acid, and recrystallization.
This synthetic route provides a basis for creating a variety of phenoxy herbicides derived from different substituted hydroxyacetophenones, allowing for the systematic investigation of their structure-activity relationships.
Comparative Analysis: The Influence of the Acetyl Group
The introduction of an acetyl group onto the phenoxy ring, as in 4-acetyl-phenoxyacetic acid (4APA), significantly alters the electronic properties of the molecule compared to traditional phenoxy herbicides like 2,4-D or 4-methyl-phenoxyacetic acid (4MPA).
Recent quantum chemical evaluation and molecular docking studies have provided valuable insights into the comparative properties of these compounds.[4] It has been observed that 4APA exhibits good electrophilic properties, with a higher electrophilicity index compared to compounds like 4MPA.[4] This suggests a greater reactivity and potential for interaction with biological targets.
Furthermore, molecular docking studies have shown that 4APA demonstrates a strong binding affinity of -8.56 kcal/mol with the auxin receptor TIR1, indicating that it is a highly effective herbicide.[4] This strong interaction is crucial for initiating the downstream signaling cascade that leads to herbicidal action.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[3]
-
Electron-Withdrawing Groups: The acetyl group in 4APA is an electron-withdrawing group. Such groups can influence the acidity of the carboxylic acid moiety and the overall electronic distribution of the molecule, which can impact its transport across cell membranes and its interaction with the receptor.
-
Position of Substitution: The position of the substituent is critical. For instance, chlorine substitution at the 2- and 4-positions of the phenoxy ring, as in 2,4-D, is known to be highly effective.[3] The herbicidal potential of phenoxy herbicides derived from acetophenones will similarly depend on the position of the acetyl group and any other substituents on the ring.
-
Steric Factors: The size and shape of the molecule, influenced by the substituents, also play a role in how well it fits into the binding pocket of the auxin receptor.
The promising theoretical data for 4APA suggests that acetophenone-derived phenoxy herbicides represent a valuable class of compounds for further investigation and development.
Experimental Protocols for Comparative Herbicidal Activity Assessment
To empirically validate the herbicidal efficacy of novel phenoxy herbicides derived from acetophenones, rigorous and standardized bioassays are essential. The following is a detailed protocol for a whole-plant pot bioassay conducted in a greenhouse setting.
Whole-Plant Pot Bioassay for Post-Emergence Herbicidal Efficacy
1. Plant Material and Growth Conditions:
-
Select seeds of common broadleaf weed species (e.g., Abutilon theophrasti [velvetleaf], Amaranthus retroflexus [redroot pigweed], Chenopodium album [common lambsquarters]).
-
Sow the seeds in pots filled with a sterile potting mix.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed to maintain optimal growth.
2. Herbicide Preparation and Application:
-
Prepare stock solutions of the test compounds (acetophenone-derived phenoxy herbicides) and a reference standard (e.g., 2,4-D).
-
Create a series of dilutions to establish a dose-response curve.
-
When the weed seedlings have reached the 2-4 true leaf stage, apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include a control group that is sprayed only with the solvent and surfactant.
3. Data Collection and Analysis:
-
Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At 21 DAT, harvest the above-ground biomass, and determine the fresh and dry weights.
-
Analyze the data using a log-logistic dose-response model to calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each compound and weed species.
4. Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences in the GR50 values between the different herbicide treatments.
Data Presentation
The results of the comparative bioassays should be summarized in clear and concise tables for easy interpretation.
Table 1: Comparative Post-Emergence Herbicidal Activity (GR50 Values in g a.i./ha) of Phenoxy Herbicides on Selected Broadleaf Weeds
| Herbicide | Velvetleaf (Abutilon theophrasti) | Redroot Pigweed (Amaranthus retroflexus) | Common Lambsquarters (Chenopodium album) |
| 2,4-D (Reference) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| (4-acetylphenoxy)acetic acid | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| (2-acetylphenoxy)acetic acid | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| (Other Derivatives) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of phenoxy herbicides as synthetic auxins.
Experimental Workflow
Caption: Experimental workflow for the whole-plant pot bioassay.
Conclusion and Future Directions
The exploration of phenoxy herbicides derived from acetophenones presents a promising avenue for the discovery of novel and effective weed management solutions. Theoretical studies on compounds like 4-acetyl-phenoxyacetic acid indicate a strong potential for high herbicidal activity, warranting further empirical investigation. The systematic synthesis and comparative bioassays of a broader range of acetophenone-derived phenoxy herbicides will be crucial in elucidating detailed structure-activity relationships. This will enable the rational design of next-generation synthetic auxin herbicides with improved efficacy, selectivity, and environmental profiles.
References
A Comparative Guide to the Antimicrobial Efficacy of Chalcones: Unveiling the Potential of 1-(4-(4-Chlorophenoxy)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, chalcones have emerged as a promising class of compounds. These α,β-unsaturated ketones, precursors to flavonoids, possess a versatile scaffold that allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an in-depth comparison of the antimicrobial efficacy of chalcones derived from the specific precursor "1-(4-(4-Chlorophenoxy)phenyl)ethanone" against those synthesized from other common starting materials. By examining experimental data and elucidating structure-activity relationships, we aim to provide a valuable resource for researchers engaged in the discovery and development of new antimicrobial therapies.
The Architectural Advantage of Chalcones in Antimicrobial Drug Design
Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are attractive scaffolds for medicinal chemists.[1] Their relatively simple and accessible synthesis, primarily through the Claisen-Schmidt condensation, allows for the systematic introduction of various functional groups on both aromatic rings.[2][3] This chemical tractability is crucial for optimizing their pharmacological properties, including antimicrobial potency. The presence of the enone moiety is considered critical for their biological activity, often acting as a Michael acceptor that can interact with biological nucleophiles within microbial cells.[4]
Synthesis of Antimicrobial Chalcones: A Focus on Precursor Selection
The choice of the initial acetophenone and benzaldehyde precursors is a determining factor in the biological activity of the resulting chalcone. While a vast number of chalcones have been synthesized and evaluated, this guide places a special emphasis on derivatives of This compound . Although direct experimental data for this specific precursor is limited in publicly available literature, we can infer its potential by comparing it with structurally related and well-documented precursors.
General Synthesis Protocol: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis.[2][3] This base-catalyzed reaction provides a straightforward and efficient route to a wide array of chalcone derivatives.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation [3][5]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone (e.g., this compound) and a selected substituted benzaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Monitoring: Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: The solid product is collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.
Diagram of the General Synthetic Pathway (Claisen-Schmidt Condensation):
References
A Comparative Guide to Purity Assessment of 1-(4-(4-Chlorophenoxy)phenyl)ethanone: Melting Point vs. HPLC Analysis
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is a cornerstone of reliable and reproducible results. For "1-(4-(4-Chlorophenoxy)phenyl)ethanone," a key intermediate in various synthetic pathways, rigorous purity assessment is not merely a quality control measure but a fundamental prerequisite for its application. This guide provides an in-depth comparison of two orthogonal analytical techniques for determining the purity of this compound: the classical yet informative melting point determination and the powerful, quantitative High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical application, underlying principles, and comparative merits of these essential analytical methods.
The Critical Role of Purity in Scientific Research
The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. In the context of drug development, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] Therefore, employing robust analytical methodologies for purity determination is an indispensable part of the scientific process.
Preliminary Purity Assessment: Melting Point Determination
Melting point is a fundamental physical property of a solid crystalline substance.[3] The temperature at which a solid transitions to a liquid is highly sensitive to the presence of impurities. A pure crystalline solid typically exhibits a sharp, well-defined melting point, whereas an impure substance will melt over a broader range of temperatures and at a lower temperature than the pure compound.[4] This phenomenon, known as melting point depression, makes it a valuable and rapid tool for a preliminary assessment of purity.
Causality Behind the Method
The presence of an impurity disrupts the crystalline lattice of the solid, requiring less energy to overcome the intermolecular forces holding the molecules together. This results in a lower melting temperature. The melting point range, the span between the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid, is also broadened by impurities.[4]
Experimental Protocol for Melting Point Determination
This protocol outlines the steps for determining the melting point of "this compound."
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Ensure the sample of "this compound" is completely dry and in the form of a fine powder.[3] If necessary, gently grind the sample in a mortar.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample height should be approximately 2-3 mm.[5]
-
Packing the Sample: Firmly pack the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Initial Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/minute) to get a rough estimate.[5]
-
Accurate Measurement: For an accurate determination, start with a fresh sample and heat rapidly to about 15-20 °C below the expected melting point (literature value for this compound is 54-56 °C). Then, reduce the heating rate to 1-2 °C/minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[5]
Caption: Workflow for Melting Point Determination.
Quantitative Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While melting point provides a good qualitative indication of purity, High-Performance Liquid Chromatography (HPLC) offers a robust, quantitative, and highly sensitive method for purity assessment.[6] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of relatively non-polar organic molecules like "this compound."[7][8]
Expertise in Method Design
The principle of RP-HPLC involves the separation of analytes based on their partitioning between a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase.[9] For "this compound," a non-polar aromatic ketone, a C18 column is an excellent starting choice due to its strong hydrophobic interactions with the analyte. The mobile phase will consist of a mixture of water and an organic solvent like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of any potential impurities with a wide range of polarities.[10]
Experimental Protocol for HPLC Analysis
This protocol describes a reverse-phase HPLC method for the purity determination of "this compound."
Apparatus and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophores in the molecule)
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm membrane filter and degassing them.
-
Standard Solution Preparation: Accurately weigh a known amount of "this compound" reference standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Dilute this stock solution with the initial mobile phase composition (60:40 acetonitrile:water) to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area). Then, inject the sample solution.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Caption: Workflow for HPLC Purity Analysis.
Comparison of Melting Point and HPLC Analysis
Both melting point determination and HPLC analysis provide valuable information regarding the purity of "this compound," but they differ significantly in their scope, sensitivity, and the nature of the data they provide.
| Feature | Melting Point Determination | HPLC Analysis |
| Principle | Depression and broadening of melting range due to impurities.[4] | Differential partitioning of components between stationary and mobile phases.[9] |
| Data Type | Qualitative/Semi-quantitative | Quantitative |
| Sensitivity | Lower; may not detect small amounts of impurities. | High; can detect trace levels of impurities. |
| Specificity | Low; cannot distinguish between different impurities. | High; can separate and quantify individual impurities. |
| Speed | Rapid | Relatively slower due to run and equilibration times. |
| Equipment Cost | Low | High |
| Sample Throughput | Low | High (with autosampler) |
| Regulatory Acceptance | Primarily for identification. | Standard for purity testing and quality control.[1][2] |
Conclusion and Recommendations
For the comprehensive purity assessment of "this compound," a synergistic approach utilizing both melting point determination and HPLC analysis is recommended.
-
Melting point determination serves as an excellent, rapid preliminary check for purity. A sharp melting range close to the literature value (54-56 °C) provides initial confidence in the sample's quality.[11]
-
HPLC analysis is the definitive method for quantitative purity determination. Its high sensitivity and specificity allow for the detection and quantification of individual impurities, which is crucial for meeting the stringent requirements of the pharmaceutical industry and ensuring the reliability of research data.
By integrating these two techniques, researchers can establish a robust and self-validating system for the purity assessment of "this compound," thereby upholding the principles of scientific integrity and ensuring the quality of their work.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. torontech.com [torontech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. moravek.com [moravek.com]
- 9. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 10. iosrphr.org [iosrphr.org]
- 11. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays of Halogenated Acetophenone Derivatives
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. Halogenated acetophenones, a class of compounds with broad applications, are of particular interest due to their potential as scaffolds for new therapeutic agents.[1][2] This guide provides a comprehensive comparison of in vitro methods to evaluate their cytotoxicity, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the cytotoxic effects of these compounds.
The Imperative for Cytotoxicity Screening
The introduction of a halogen atom to an acetophenone scaffold can dramatically alter its biological activity.[3] This modification can enhance potency but also introduce toxicity. Therefore, rigorous in vitro cytotoxicity screening is not merely a routine check but a critical step in identifying promising lead compounds and understanding their therapeutic index. The choice of assay and cell line is paramount for generating meaningful and reproducible data that can confidently guide further drug development efforts.
Comparing the Workhorses of Cytotoxicity Testing: MTT and LDH Assays
Two of the most widely adopted methods for assessing in vitro cytotoxicity are the MTT and Lactate Dehydrogenase (LDH) assays. While both provide quantitative data, they measure different cellular events, and understanding these differences is key to their proper application.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that hinges on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, reducing it to an insoluble purple formazan.[4] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.[5]
Causality Behind the Choice: The MTT assay is an excellent first-line screening tool. It is sensitive, reliable, and provides a good overall picture of cell health. A reduction in MTT conversion can indicate either cell death or a reduction in metabolic activity (cytostasis), a distinction that may require further investigation.[6]
The LDH Assay: A Direct Marker of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[8][9] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.
Causality Behind the Choice: The LDH assay is a direct measure of cell lysis. It is particularly useful for confirming that a compound is indeed causing cell death and not just inhibiting proliferation. Multiplexing the LDH assay with other assays can provide a more complete picture of a compound's cytotoxic mechanism.[7]
Comparative Cytotoxicity of Halogenated Acetophenone Derivatives
The cytotoxic potential of halogenated acetophenones is significantly influenced by the nature and position of the halogen substituent. Structure-activity relationship (SAR) studies suggest that brominated derivatives often exhibit greater cytotoxicity than their chlorinated counterparts.[10][11] This is exemplified by the data presented below, which summarizes the in vitro cytotoxicity of a series of brominated acetophenone derivatives against various human cancer cell lines and a normal breast epithelial cell line.
| Compound ID | Cell Line | IC50 (µg/mL)[1] |
| 5c | MCF7 (Breast Adenocarcinoma) | < 10 |
| A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | |
| PC3 (Prostate Adenocarcinoma) | < 10 | |
| MCF12F (Normal Breast Epithelium) | > 100 | |
| Cisplatin | MCF7 (Breast Adenocarcinoma) | ~15 (at 73.10% cytotoxicity) |
Data presented as mean ± standard deviation where applicable.
The data clearly indicates that compound 5c exhibits potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the low microgram per milliliter range.[1] Importantly, it shows significantly lower cytotoxicity towards the normal MCF12F cell line, suggesting a degree of cancer cell selectivity.[1] This selectivity is a crucial parameter in the development of chemotherapeutic agents.[12]
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many chemical compounds, including halogenated derivatives, are often mediated by the induction of apoptosis, or programmed cell death.[13][14][15] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartate proteases known as caspases, which are the executioners of apoptosis.[13] Studies on halogenated compounds have shown that they can trigger both the intrinsic and extrinsic pathways, often leading to the cleavage of procaspase-9 and procaspase-8, respectively.[10][13]
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of halogenated acetophenone derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
The following diagram illustrates a simplified model of apoptosis induction by cytotoxic compounds.
Caption: Simplified signaling pathway of apoptosis.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of halogenated acetophenone derivatives.[5]
Materials:
-
Halogenated acetophenone derivatives
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated acetophenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for conducting an LDH assay to measure cytotoxicity by quantifying cell membrane damage.[7][9]
Materials:
-
Halogenated acetophenone derivatives
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and blank controls, prepare wells for a "Maximum LDH Release" control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum LDH Release Control: One hour before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells.[7]
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[7][9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.[7][9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
Conclusion and Future Directions
The in vitro cytotoxicity assessment of halogenated acetophenone derivatives is a multifaceted process that requires careful experimental design and interpretation. The MTT and LDH assays serve as robust and complementary tools for this purpose, providing insights into metabolic viability and membrane integrity, respectively. The presented data underscores the significant impact of halogenation on the cytotoxic potential of acetophenones, with brominated derivatives showing particular promise as anticancer agents.
Future research should focus on expanding the library of halogenated acetophenones and conducting comprehensive SAR studies to delineate the precise structural requirements for optimal potency and selectivity. Further mechanistic studies are also warranted to elucidate the specific signaling pathways modulated by these compounds, which will be instrumental in their rational design and development as novel therapeutics.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies [pubmed.ncbi.nlm.nih.gov]
- 3. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparative study of the effect of chloro-, dichloro-, bromo-, and dibromoacetic acid on necrotic, apoptotic and morphological changes in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 13. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Minimum Inhibitory Concentration (MIC) of Novel 1-(4-(4-Chlorophenoxy)phenyl)ethanone-Derived Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the antibacterial efficacy of novel compounds derived from "1-(4-(4-Chlorophenoxy)phenyl)ethanone". We will explore the scientific rationale, synthesis, potential mechanisms of action, and a rigorous, standards-compliant protocol for determining the Minimum Inhibitory Concentration (MIC) against clinically relevant bacterial strains. The objective is to equip researchers with the knowledge to objectively compare the performance of these novel derivatives against established antibacterial agents, supported by robust experimental data.
Introduction: The Rationale for Investigating Chalcone Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibacterial agents.[1] Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a promising scaffold in medicinal chemistry.[2] These compounds and their derivatives have garnered significant attention for their diverse pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[1][3]
The core compound, This compound , serves as a key precursor for a specific class of chalcone derivatives. Its structure, featuring a chlorophenoxy group, provides a versatile starting point for synthesizing novel molecules with potentially enhanced biological activity.[4] By systematically modifying the structure—for instance, by reacting it with various substituted aromatic aldehydes—we can generate a library of derivatives. The central hypothesis is that these structural modifications can modulate the compound's physicochemical properties (e.g., lipophilicity, electronic effects) to optimize its interaction with bacterial targets and improve its efficacy. This guide focuses on the critical first step in evaluating these new chemical entities: determining their in vitro antibacterial potency through MIC validation.
Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation
The primary method for synthesizing the target chalcone derivatives is the Claisen-Schmidt condensation . This is a reliable base-catalyzed reaction between an acetophenone and an aromatic aldehyde. In this context, this compound serves as the acetophenone component.
General Reaction Scheme:
-
Reactants: this compound and a selected substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde).
-
Catalyst: A base, typically an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol.[5]
-
Mechanism: The base deprotonates the α-carbon of the acetophenone, creating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol addition product, which subsequently dehydrates to form the stable α,β-unsaturated ketone system characteristic of chalcones.
By varying the substituent 'R' on the aromatic aldehyde, a diverse library of chalcone derivatives can be synthesized for screening.
Postulated Antibacterial Mechanisms of Action
Chalcones are believed to exert their antibacterial effects through multiple mechanisms, which may contribute to their broad-spectrum activity and potentially lower the propensity for rapid resistance development.[6] Understanding these mechanisms is crucial for rational drug design and interpreting activity data.
Key putative targets include:
-
Inhibition of Essential Enzymes: Chalcones have been shown to target critical bacterial enzymes like DNA gyrase, which is essential for DNA replication.[1][7]
-
Disruption of Cell Division: Some derivatives interfere with the FtsZ protein, a key component of the bacterial cytokinesis machinery, thereby preventing cell division.[7]
-
Efflux Pump Inhibition: Multidrug resistance is often mediated by efflux pumps that expel antibiotics from the bacterial cell. Certain chalcones can inhibit these pumps, potentially restoring the activity of other antibiotics.[6]
-
Membrane Perturbation: The lipophilic nature of chalcones may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Caption: Postulated antibacterial mechanisms of chalcone derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing.[11][12]
Materials and Reagents
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Test compounds (dissolved in DMSO, if necessary) and reference antibiotics
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 2: Preparation of Compound Dilution Plate
-
Prepare a stock solution of each test compound and reference antibiotic at a concentration at least 10-20 times the highest concentration to be tested.
-
In a separate 96-well plate, perform a serial two-fold dilution of the compounds in CAMHB. A typical range might be from 128 µg/mL down to 0.06 µg/mL.[10]
-
Add 50 µL of CAMHB to wells in columns 2-12.
-
Add 100 µL of the highest concentration of the compound to column 1.
-
Transfer 50 µL from column 1 to column 2, mix well, and continue this serial dilution across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no bacteria).
Step 3: Inoculation and Incubation
-
Transfer 50 µL of the prepared bacterial inoculum (from Step 1.4) into each well from columns 1-11. Do not add bacteria to the sterility control wells (column 12).
-
The final volume in each well is now 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
Step 4: MIC Determination
-
After incubation, place the plate on a dark, non-reflective surface.
-
Visually inspect the wells for turbidity (a sign of bacterial growth).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15]
-
Controls Check:
-
Sterility Control (Column 12): Should remain clear.
-
Growth Control (Column 11): Should show distinct turbidity.
-
If the controls are not valid, the experiment must be repeated.
-
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation and Comparative Analysis
Clear and structured data presentation is essential for interpreting results and comparing compounds. The following table provides a template for summarizing the quantitative MIC data.
Table 1: Comparative MIC Values (µg/mL) of this compound Derivatives and Control Antibiotics
| Compound | Gram Stain | Bacterial Strain | MIC (µg/mL) |
| Parent Compound | |||
| This compound | N/A | S. aureus ATCC 29213 | 64 |
| E. coli ATCC 25922 | >128 | ||
| P. aeruginosa ATCC 27853 | >128 | ||
| Derivative A (4-Nitro substitution) | N/A | S. aureus ATCC 29213 | 8 |
| E. coli ATCC 25922 | 16 | ||
| P. aeruginosa ATCC 27853 | 32 | ||
| Derivative B (4-Hydroxy substitution) | N/A | S. aureus ATCC 29213 | 16 |
| E. coli ATCC 25922 | 64 | ||
| P. aeruginosa ATCC 27853 | >128 | ||
| Reference Antibiotic 1 | |||
| Vancomycin | Gram (+) | S. aureus ATCC 29213 | 1 |
| Gram (-) | E. coli ATCC 25922 | >128 | |
| Gram (-) | P. aeruginosa ATCC 27853 | >128 | |
| Reference Antibiotic 2 | |||
| Ciprofloxacin | Gram (+) | S. aureus ATCC 29213 | 0.5 |
| Gram (-) | E. coli ATCC 25922 | 0.015 | |
| Gram (-) | P. aeruginosa ATCC 27853 | 0.25 |
Interpretation:
-
A lower MIC value indicates higher potency .
-
In this hypothetical dataset, Derivative A shows significantly improved activity over the parent compound against all strains, with a notable enhancement against Gram-negative bacteria. The electron-withdrawing nitro group may be contributing to this enhanced activity.
-
Derivative B shows improved activity against S. aureus but remains less effective against the Gram-negative strains compared to Derivative A.
-
By comparing the derivatives' MICs to those of Vancomycin (a Gram-positive specialist) and Ciprofloxacin (a broad-spectrum antibiotic), we can benchmark their potency and spectrum of activity.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach to validating the antibacterial activity of novel chalcone derivatives. The provided protocols, grounded in CLSI and EUCAST standards, ensure that the generated MIC data is reliable, reproducible, and comparable across different studies.
The hypothetical data suggests that derivatization of this compound is a viable strategy for developing potent antibacterial agents. However, a promising MIC value is merely the first step. Further validation is essential and should include:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compounds are bacteriostatic (inhibit growth) or bactericidal (kill bacteria).
-
Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.
-
Cytotoxicity Testing: To assess the compounds' toxicity against mammalian cell lines, ensuring a suitable therapeutic window.
-
Mechanism of Action Studies: To confirm the specific molecular targets and pathways affected by the most promising lead compounds.
-
In Vivo Efficacy Models: To evaluate the performance of the compounds in animal models of infection.
By following this structured validation pathway, researchers can systematically advance novel chalcone derivatives from initial hits to viable lead candidates in the critical fight against antimicrobial resistance.
References
- 1. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 4. chemimpex.com [chemimpex.com]
- 5. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. ESCMID: EUCAST [escmid.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 14. protocols.io [protocols.io]
- 15. microbe-investigations.com [microbe-investigations.com]
Head-to-head comparison of the synthetic efficiency of different diaryl ether synthesis methods
The diaryl ether motif is a cornerstone in a multitude of scientifically and commercially significant molecules, from life-saving pharmaceuticals to high-performance polymers.[1][2] The strategic formation of the C-O bond between two aromatic rings is, therefore, a critical transformation in synthetic organic chemistry. This guide provides a comprehensive, head-to-head comparison of the most prevalent methods for diaryl ether synthesis, offering field-proven insights and actionable experimental data to aid researchers in selecting and executing the optimal strategy for their specific synthetic challenges.
The Enduring Workhorse: The Ullmann Condensation
First reported by Fritz Ullmann in 1905, the copper-catalyzed coupling of an aryl halide with a phenol remains a widely practiced method for diaryl ether synthesis.[3][4]
Mechanism and Key Principles: The classical Ullmann condensation involves the reaction of an aryl halide with a phenoxide, catalyzed by copper metal or a copper(I) salt. The reaction is believed to proceed through a Cu(I) alkoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the diaryl ether and regenerate the Cu(I) catalyst.
Synthetic Efficiency and Practical Considerations: Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often exceeding 200 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper.[4] However, modern advancements, particularly the use of ligands such as diamines and amino acids, have enabled the use of catalytic amounts of copper and milder reaction conditions. The reactivity of the aryl halide follows the trend I > Br > Cl >> F. Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally enhance the reaction rate.[5]
Advantages:
-
Cost-effective and readily available copper catalysts.
-
Well-established and widely understood methodology.
-
Recent advancements have expanded its scope and improved reaction conditions.[6]
Limitations:
-
Often requires high reaction temperatures.
-
Substrate scope can be limited, particularly with unactivated aryl chlorides.
-
Stoichiometric copper can lead to purification challenges.
The Palladium Powerhouse: The Buchwald-Hartwig C-O Coupling
The development of palladium-catalyzed cross-coupling reactions revolutionized aromatic bond formation, and the Buchwald-Hartwig amination was quickly adapted for the synthesis of diaryl ethers. This method has become a go-to strategy for the construction of complex diaryl ethers with high functional group tolerance.[7]
Mechanism and Key Principles: The catalytic cycle of the Buchwald-Hartwig C-O coupling is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the alkoxide, which is followed by reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Synthetic Efficiency and Practical Considerations: The Buchwald-Hartwig C-O coupling generally offers higher yields and broader substrate scope compared to the classical Ullmann condensation.[8] It is compatible with a wide range of functional groups and can be used with both electron-rich and electron-deficient aryl halides and phenols. The reaction is typically carried out at moderate temperatures (80-120 °C) in solvents such as toluene or dioxane, with a strong base like sodium tert-butoxide or cesium carbonate.[9]
Advantages:
-
Excellent functional group tolerance.
-
Broad substrate scope, including unactivated aryl chlorides.[9]
-
High yields and catalytic efficiency.
-
Milder reaction conditions compared to the classical Ullmann condensation.
Limitations:
-
Palladium catalysts and specialized phosphine ligands can be expensive.
-
Sensitivity to air and moisture often requires inert atmosphere techniques.
-
Potential for catalyst poisoning by certain functional groups.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
The Copper Contender Revisited: The Chan-Lam C-O Coupling
The Chan-Lam C-O coupling reaction provides a valuable copper-catalyzed alternative to the palladium-based methods.[10] A key distinction is its use of arylboronic acids as the arylating agent, offering a different reactivity profile and often milder reaction conditions.
Mechanism and Key Principles: The Chan-Lam coupling is believed to proceed through a Cu(II) intermediate. The reaction is initiated by the coordination of the phenol and the arylboronic acid to the Cu(II) center. A subsequent transmetalation and reductive elimination sequence affords the diaryl ether. The reaction is often carried out in the presence of an oxidant, such as air (O2), to regenerate the active Cu(II) catalyst.[11]
Synthetic Efficiency and Practical Considerations: A significant advantage of the Chan-Lam coupling is its ability to be performed under aerobic conditions, often at room temperature.[12] This operational simplicity makes it an attractive method for rapid library synthesis and high-throughput screening. The reaction is tolerant of a wide range of functional groups and is often promoted by a base such as pyridine or triethylamine.[13]
Advantages:
-
Mild reaction conditions, often at room temperature and open to the air.[12]
-
Uses readily available and inexpensive copper catalysts.[12]
-
Complements the Buchwald-Hartwig reaction in terms of substrate scope.
-
Tolerant of a broad range of functional groups.[14]
Limitations:
-
The reaction can sometimes be slow, requiring extended reaction times.
-
Byproduct formation, such as homocoupling of the boronic acid, can occur.[11]
-
The mechanism is not as well-understood as the Buchwald-Hartwig coupling.
Caption: Proposed catalytic cycle of the Chan-Lam C-O coupling reaction.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry and can be a highly efficient method for the synthesis of certain diaryl ethers.[15]
Mechanism and Key Principles: The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile (in this case, a phenoxide) attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring and yielding the diaryl ether. For this reaction to be effective, the aromatic ring undergoing substitution must be activated by at least one strong electron-withdrawing group (e.g., -NO2, -CN) positioned ortho or para to the leaving group.[15]
Synthetic Efficiency and Practical Considerations: When the electronic requirements are met, SNAr can be a very high-yielding and atom-economical reaction.[16] The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, and is often accelerated by heat. The reactivity of the leaving group follows the order F > Cl > Br > I, which is opposite to that observed in SN2 reactions.[15]
Advantages:
-
Can be very high-yielding and atom-economical.
-
Does not require a metal catalyst, avoiding issues of cost and contamination.
-
Operationally simple to perform.
Limitations:
-
Strictly limited to electron-deficient aryl halides.[15]
-
Requires the presence of strong electron-withdrawing groups in specific positions.
-
May require high temperatures.
Head-to-Head Comparison of Diaryl Ether Synthesis Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Chan-Lam C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (often stoichiometric in classical methods) | Palladium | Copper | None |
| Arylating Agent | Aryl Halide (I, Br > Cl) | Aryl Halide (Cl, Br, I, OTf) | Arylboronic Acid | Activated Aryl Halide (F > Cl) |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent | Very good to excellent (for suitable substrates) |
| Reaction Temp. | High (150-250 °C), milder with modern ligands | Moderate (80-120 °C) | Room temperature to moderate (rt - 80 °C) | Moderate to high (80-160 °C) |
| Functional Group Tolerance | Moderate | Excellent | Good | Moderate (sensitive to strong nucleophiles/bases) |
| Key Advantage | Cost-effective | Broadest substrate scope | Mild, aerobic conditions | Catalyst-free, high atom economy |
| Key Limitation | Harsh conditions, limited scope | Catalyst cost and sensitivity | Potential for slow reactions and byproducts | Requires activated aryl halides |
Decision-Making Workflow for Method Selection
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Nucleophilic aromatic substitution reaction scope and limitations | Filo [askfilo.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Nematicidal Potential of Halogenated Acetophenones
For researchers, scientists, and professionals in drug and pesticide development, the quest for novel, effective, and environmentally conscious nematicides is a perpetual challenge. Plant-parasitic nematodes inflict billions of dollars in crop damage annually, necessitating the development of new control agents as resistance to existing chemicals grows and regulatory pressures mount.[1] This guide provides an in-depth assessment of halogenated acetophenones, a class of aromatic ketones that have demonstrated significant promise as potent nematicidal agents. We will explore their synthesis, structure-activity relationships, and comparative efficacy against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest. Furthermore, we will delve into the proposed mechanisms of action and provide detailed experimental protocols for their evaluation.
The Rationale for Investigating Halogenated Acetophenones
Acetophenones are naturally occurring compounds found in various plants and are involved in plant defense mechanisms.[2] Their basic chemical structure offers a versatile scaffold for synthetic modification. Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. The introduction of halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to increased potency.
Studies have shown that halogen (and nitro)-substituted acetophenones are highly effective at inducing paralysis and death in M. incognita.[2][3] This guide aims to consolidate the existing knowledge and provide a practical framework for researchers looking to explore this promising class of compounds.
Synthesis of Halogenated Acetophenones: A Practical Overview
The synthesis of halogenated acetophenones is typically achieved through electrophilic aromatic substitution, where a halogen atom is introduced onto the phenyl ring of acetophenone. The position of the halogen is directed by the acetyl group, which is a meta-director, although para-substituted products are often of primary interest and can be synthesized from the corresponding halogenated benzenes.
General Mechanism: Electrophilic Aromatic Halogenation
The halogenation of an aromatic ring, such as the phenyl group in acetophenone, proceeds through a three-step mechanism:
-
Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) polarizes the halogen molecule (X₂), creating a potent electrophile (X⁺).
-
Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated product.[4]
Diagram of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic halogenation.
Detailed Synthesis Protocols
Synthesis of 4'-Iodoacetophenone
4'-Iodoacetophenone is a key compound that has shown significant nematicidal activity.[6] It can be synthesized through various methods. One common laboratory-scale synthesis involves the oxidation of 2-(4-iodophenyl)propan-2-ol.[6]
Protocol:
-
To a 2 mL reaction vial, add 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), AgNO₃ (1.6 mg, 3 mol%), Bi(OTf)₃ (6 mg, 3 mol%), and K₂S₂O₈ (245.8 mg, 3 eq).
-
Add a 2 wt% aqueous solution of a suitable surfactant (e.g., DAPGS-750-M) (0.6 mL, 0.5 M).
-
Seal the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Combine the organic phases and concentrate them using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether:ethyl acetate ≈ 20:1) to obtain 4'-iodoacetophenone.
Synthesis of 2',4'-Dichloroacetophenone
2',4'-Dichloroacetophenone has been identified as a particularly potent nematicidal agent.[3] It can be synthesized via a Friedel-Crafts acylation reaction.
Protocol:
-
In a reaction vessel, combine m-dichlorobenzene and anhydrous aluminum trichloride (AlCl₃).
-
Slowly add acetic anhydride dropwise while stirring, maintaining the reaction temperature between 45°C and 55°C.
-
After the addition is complete, heat the mixture to 90-95°C and reflux for approximately 3 hours.
-
Cool the reaction mixture and hydrolyze it by adding 10% hydrochloric acid.
-
Separate the organic layer, wash it with water, and then distill it under reduced pressure to collect the 2',4'-dichloroacetophenone fraction, which will crystallize upon cooling.
Structure-Activity Relationship (SAR)
The nematicidal activity of halogenated acetophenones is highly dependent on the nature and position of the halogen substituent on the phenyl ring.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens and nitro groups, at the para-position (position 4) of the acetophenone ring generally enhances nematicidal activity.[2] For instance, 4-nitroacetophenone and 4-iodoacetophenone are among the most potent acetophenone derivatives against M. incognita.[6]
-
Position of Halogen: The position of the halogen substituent is critical. As demonstrated by the high potency of 2',4'-dichloroacetophenone, multiple halogen substitutions can further increase nematicidal efficacy.[3]
-
Other Substituents: The addition of other functional groups can either enhance or diminish activity. For example, prenylation of acetophenones has been shown to almost completely remove their nematicidal activity.[2]
Comparative Nematicidal Efficacy
To provide a clear comparison, the following table summarizes the in vitro nematicidal activity (EC₅₀ values) of various halogenated acetophenones against second-stage juveniles (J2) of M. incognita, alongside data for some commercial nematicides.
| Compound | EC₅₀ (mg/L) at 24h | EC₅₀ (mg/L) at 72h | Reference(s) |
| Halogenated Acetophenones | |||
| 4-Iodoacetophenone | 15 ± 4 | - | [6] |
| 4-Nitroacetophenone | 12 ± 5 | - | [6] |
| 2',4'-Dichloroacetophenone | 2.5 ± 13.7 | 2.3 ± 5.5 | [3] |
| Commercial Nematicides | |||
| Fosthiazate | 0.4 ± 0.3 | - | [6] |
| Avermectin | (Higher than acetophenone) | - | [2] |
| Fluopyram | 0.13 | - | [7] |
| Fluensulfone | 0.29 | - | [7] |
Note: The efficacy of nematicides can vary depending on the experimental conditions. The data presented here are for comparative purposes.
Proposed Mechanism of Nematicidal Action
The precise molecular mechanism by which halogenated acetophenones exert their nematicidal effects is not yet fully elucidated. However, based on the known mechanisms of other nematicides and the chemical properties of these compounds, several plausible hypotheses can be proposed.
-
Neurotoxicity and Enzyme Inhibition: Many nematicides, including organophosphates and carbamates, act as acetylcholinesterase (AChE) inhibitors.[1] AChE is a critical enzyme in the nervous system of nematodes, responsible for breaking down the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death. Given that some acetophenone derivatives have been shown to inhibit AChE, it is plausible that halogenated acetophenones share this mode of action.[9]
-
Disruption of Mitochondrial Function: Another potential target is the vacuolar-type H⁺-ATPase (V-ATPase), an enzyme crucial for cellular energy metabolism and osmoregulation in nematodes.[10] Aromatic ketones and aldehydes have been hypothesized to interfere with V-ATPase function, possibly through covalent interactions with cysteine residues in the enzyme's catalytic site.[10] Disruption of this enzyme would lead to a cascade of metabolic failures and ultimately, cell death.
-
Oxidative Stress: Some nematicidal compounds exert their toxicity by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The aromatic ring and carbonyl group of acetophenones could potentially participate in redox reactions within the nematode's cells, contributing to oxidative stress.
Diagram of Proposed Nematicidal Mechanisms
Caption: Proposed mechanisms of nematicidal action for halogenated acetophenones.
Further research, including enzymatic assays with purified nematode enzymes and molecular docking studies, is required to definitively identify the molecular targets of these compounds.
Experimental Protocols for Nematicidal Assessment
To ensure the reproducibility and validity of research in this area, standardized protocols are essential. The following are detailed methodologies for in vitro and in vivo assessment of the nematicidal potential of halogenated acetophenones against M. incognita.
In Vitro Nematicidal Assay: Juvenile Mortality
This assay directly assesses the toxicity of the compounds to the infective second-stage juveniles (J2) of M. incognita.
Workflow Diagram
Caption: Workflow for in vitro juvenile mortality assay.
Step-by-Step Protocol:
-
Nematode Culture and J2 Collection:
-
Maintain a pure culture of M. incognita on a susceptible host plant, such as tomato (Solanum lycopersicum).
-
Extract eggs from infected roots using a 0.5% sodium hypochlorite solution.
-
Hatch the eggs in water at 25-28°C to obtain freshly hatched J2s. Collect juveniles that are less than 48 hours old for the assay.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., 1000 mg/L) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution with distilled water to obtain the desired test concentrations. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can be toxic to the nematodes.
-
-
Assay Setup:
-
In a 24-well microplate, add approximately 100 J2s suspended in a small volume of water to each well.
-
Add the test solutions to the respective wells to achieve the final desired concentrations. Include a negative control (water with 1% DMSO) and a positive control (a commercial nematicide of known efficacy).
-
-
Incubation and Observation:
-
Incubate the plates at 25-28°C.
-
At 24, 48, and 72-hour intervals, observe the nematodes in each well under an inverted microscope.
-
Nematodes are considered dead if they are motionless and do not respond when probed with a fine needle.
-
-
Data Analysis:
-
For each concentration and time point, calculate the percentage of mortality.
-
Use probit analysis to determine the EC₅₀ (effective concentration to kill 50% of the nematodes) for each compound.
-
In Vivo Nematicidal Assay: Pot Experiment
This assay evaluates the efficacy of the compounds in a more realistic setting, assessing their ability to protect a host plant from nematode infection in soil.
Workflow Diagram
Caption: Workflow for in vivo pot experiment.
Step-by-Step Protocol:
-
Plant and Nematode Preparation:
-
Grow tomato seedlings in a sterile potting mix until they are at the 2-4 true leaf stage.
-
Prepare an inoculum of M. incognita J2s as described for the in vitro assay.
-
-
Experimental Setup:
-
Transplant one tomato seedling into each pot containing sterilized sandy loam soil.
-
Inoculate each pot (except for the uninoculated control) with a standardized number of J2s (e.g., 2000 J2s per pot) by pipetting the nematode suspension into holes made in the soil around the plant's root zone.
-
-
Treatment Application:
-
Prepare aqueous solutions of the test compounds at various concentrations.
-
Apply a set volume of the treatment solution as a soil drench to each pot.
-
Include an untreated, inoculated control and a positive control (a commercial nematicide).
-
-
Plant Growth and Maintenance:
-
Maintain the pots in a greenhouse under controlled conditions (e.g., 25-30°C, 16h photoperiod) for 4 to 6 weeks.
-
Water the plants as needed.
-
-
Data Collection and Analysis:
-
At the end of the experiment, carefully uproot the plants and wash the roots free of soil.
-
Rate the severity of root galling on a scale of 0 (no galls) to 5 (severely galled).
-
Stain the roots with a suitable stain (e.g., phloxine B) to visualize and count the number of egg masses.
-
Measure plant growth parameters such as shoot height, fresh and dry shoot weight, and fresh and dry root weight.
-
Extract nematodes from a subsample of the soil from each pot to determine the final nematode population density.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the treatments and determine the efficacy of the compounds in reducing nematode infection and improving plant growth.
-
Conclusion and Future Directions
Halogenated acetophenones represent a promising class of compounds for the development of new nematicides. Their straightforward synthesis, potent activity against economically important nematodes like M. incognita, and the clear structure-activity relationships provide a solid foundation for further research. The data presented in this guide demonstrate that certain halogenated acetophenones, such as 2',4'-dichloroacetophenone, exhibit efficacy comparable to or exceeding that of some commercial nematicides in in vitro assays.
Future research should focus on several key areas:
-
Elucidation of the Mechanism of Action: A definitive understanding of the molecular targets of these compounds will be crucial for optimizing their activity and for managing potential resistance development.
-
In Vivo and Field Trials: More extensive in vivo and field trials are needed to evaluate the efficacy of these compounds under real-world agricultural conditions, including their stability in soil, potential for phytotoxicity, and effects on non-target organisms.
-
Expansion of the Chemical Space: Synthesis and screening of a wider range of halogenated acetophenones with different halogenation patterns and other substituents could lead to the discovery of even more potent and selective nematicides.
By leveraging the information and protocols outlined in this guide, researchers can effectively contribute to the development of this promising class of nematicidal agents, ultimately providing new tools for the sustainable management of plant-parasitic nematodes.
References
- 1. Acetylcholinesterase genes in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review on the Nematicidal Activity of Volatile Allelochemicals against the Pinewood Nematode [mdpi.com]
- 4. journaljpri.com [journaljpri.com]
- 5. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]
- 6. kspsjournal.or.kr [kspsjournal.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Functional genomics of nematode acetylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(4-(4-Chlorophenoxy)phenyl)ethanone
As researchers and developers, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical entities we handle. 1-(4-(4-Chlorophenoxy)phenyl)ethanone, a halogenated aromatic ketone, requires meticulous disposal procedures due to its specific hazard profile. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure a deep, actionable understanding of the required procedures.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its primary hazards are not just immediate but also environmental, demanding a containment-focused approach.
| Hazard Category | Description | Implication for Disposal |
| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also identified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated exposure.[2][3][4] | All handling and disposal steps must be performed with appropriate Personal Protective Equipment (PPE) to prevent contact. Waste must be securely contained to prevent accidental exposure. |
| Environmental Hazards | Classified as very toxic to aquatic life with long-lasting effects.[2][3][4][5] | This is the most critical factor for disposal. Under no circumstances should this compound or its containers be disposed of via standard drains or in municipal trash. All waste streams must be managed to prevent environmental release.[2][4] |
| Chemical Reactivity | Stable under normal conditions but is incompatible with strong oxidizing agents.[6] Combustion may produce irritating and toxic gases, including hydrogen chloride and carbon monoxide.[6] | Waste must be segregated from incompatible materials. The ultimate disposal method must account for the generation of hazardous byproducts (e.g., incineration with flue-gas scrubbing). |
The Core Directive: Mandated Hazardous Waste Disposal
Due to its classification as a halogenated organic compound and its significant environmental toxicity, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste .
The universally accepted and most effective disposal method is high-temperature incineration in a licensed hazardous waste facility. This process is critical because:
-
Complete Destruction: Incineration at temperatures exceeding 850°C ensures the complete thermal destruction of the aromatic rings and the carbon-chlorine bonds, preventing the reformation of other hazardous compounds.
-
Acid Gas Neutralization: As a chlorinated compound, its combustion generates hydrogen chloride (HCl) gas.[6] Regulated incinerators are equipped with "scrubbers" or caustic neutralization systems that remove these acidic gases, preventing their release into the atmosphere.[7]
Landfill disposal is not a viable or responsible option for this compound due to its persistence and aquatic toxicity.[8][9]
Step-by-Step Waste Management Protocol
This protocol outlines the lifecycle of waste from generation to final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn, in accordance with OSHA standards[10]:
-
Eye Protection: Chemical safety goggles or a face shield.[1][11]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., butyl rubber, Viton®).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to ensure safe and compliant disposal. Never mix this waste with non-hazardous materials.
Caption: Waste Segregation Workflow.
Step 3: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety. All waste containers must be clearly marked with:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: This compound
-
CAS Number: 3933-85-9 (Verify CAS for your specific substance)
-
An accurate description of the contents (e.g., "Solid waste contaminated with...")
-
Appropriate GHS Hazard Pictograms (Health Hazard, Environmental Hazard, Exclamation Mark).
Step 4: Temporary On-Site Storage
Store sealed waste containers in a designated, secure satellite accumulation area. This area should be:
-
Well-ventilated.
-
Away from incompatible materials (strong oxidizers).[6]
-
Equipped with secondary containment to manage potential leaks.
-
Clearly marked as a hazardous waste storage area.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the waste personally.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. This workflow outlines the necessary steps.
Caption: Emergency Spill Response Logic.
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2] If irritation or a rash occurs, seek medical attention.[1][2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.
Decontamination of Surfaces and Labware
All non-disposable items that come into contact with this compound must be thoroughly decontaminated.
Protocol for Glassware Decontamination:
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone) in a fume hood. IMPORTANT: This rinseate is now hazardous waste and must be collected in the appropriate halogenated liquid waste container. Acetone itself is a flammable liquid and requires careful handling.[11][13]
-
Wash: After the solvent rinse, wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Dry: Allow to dry completely before reuse.
All disposable materials used for decontamination (e.g., paper towels, wipes) must be placed in the designated solid hazardous waste container.
By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety, regulatory compliance, and environmental stewardship.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 11. Acetone Use and Care | OSHA Safety Manuals [safetymanualosha.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Operational Safety Guide: Personal Protective Equipment for Handling 1-(4-(4-Chlorophenoxy)phenyl)ethanone
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1-(4-(4-Chlorophenoxy)phenyl)ethanone. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, moving beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
Immediate Hazard Assessment: GHS Classification
This compound and its close analogs are classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1][2][3]
-
GHS Pictograms:
-
GHS07 (Exclamation Mark): Indicates skin sensitization.
-
GHS09 (Environment): Signals hazards to aquatic life.
-
-
Hazard Statements:
-
H317 - May cause an allergic skin reaction. This is a primary concern.[1][2][3] Repeated or prolonged skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.
-
H410 - Very toxic to aquatic life with long lasting effects. This classification demands stringent containment and disposal procedures to prevent environmental release.[1][2][3]
-
Core Protective Measures: A Multi-Layered Defense
The foundation of safe handling lies in a multi-layered approach, beginning with engineering controls and supplemented by meticulously selected Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Your primary defense is not what you wear, but where you work. All operations involving this compound, especially the handling of its solid form which can create dust, must be conducted within a certified chemical fume hood.[4][5] This engineering control is non-negotiable as it minimizes the risk of inhalation and systemic exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on mitigating the specific hazards of skin sensitization and potential irritation.[4][6][7]
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 / EN166 compliant) and a full-face shield. | Standard safety glasses are insufficient. Goggles must form a seal around the eyes to protect against dust and splashes.[4][8] A face shield is required when handling larger quantities or during procedures with a high splash potential.[5][9] |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., Butyl or Neoprene). | The outer glove bears the initial contamination, while the inner glove provides secondary protection during the critical doffing process. Always inspect gloves for integrity before use.[1][5] Contaminated gloves must be disposed of immediately following proper removal techniques.[5] |
| Body | Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. | The lab coat must be resistant to chemical permeation. Clothing worn underneath should be full-length and made of natural fibers like cotton, as synthetic fabrics can melt and adhere to the skin in the event of a chemical fire or reaction.[5] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | While a fume hood is the primary control, respiratory protection is essential for spill cleanup or if engineering controls are insufficient or fail.[1][4][7] |
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a primary risk during the removal of PPE. The following sequences are designed to be self-validating systems, ensuring that contaminated surfaces do not contact clean areas.
Step-by-Step Donning Procedure
-
Don inner gloves.
-
Don chemical-resistant lab coat, ensuring it is fully buttoned.
-
Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield.
Step-by-Step Doffing & Decontamination Procedure
This sequence is the most critical part of the process to prevent personal exposure.
Caption: PPE Doffing Sequence to Prevent Cross-Contamination.
Disposal Plan for Contaminated Materials
Proper segregation of waste is essential to comply with environmental safety regulations.[1][6]
-
Solid Chemical Waste: Unused or waste this compound.
-
Container: Labeled, sealed container for halogenated organic waste.
-
-
Contaminated Labware: Pipette tips, weighing boats, etc.
-
Container: Collect in a designated, sealed solid waste container within the fume hood.[5]
-
-
Contaminated PPE: Gloves, disposable lab coats, etc.
-
Container: Place immediately into a separate, sealed bag or container designated for contaminated solid waste.[5]
-
Emergency Protocols: Spill and Exposure Management
Personal Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4] If irritation or a rash develops, seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
Small-Scale Spill Management Workflow
This protocol applies to small spills contained within the chemical fume hood.
Caption: Workflow for Managing a Small Chemical Spill.
For any large spill or a spill outside of a containment area, evacuate the laboratory immediately and contact your institution's emergency response team.
References
- 1. echemi.com [echemi.com]
- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

